Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-chloro-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-4(6(10)11-2)3-5(7)8-9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVYKJUTAPFZGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736611 | |
| Record name | Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173841-06-0 | |
| Record name | Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173841-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
Section 1: Introduction and Scope
The pyrazole ring system is a foundational scaffold in modern chemistry, renowned for its prevalence in a wide array of biologically active compounds. Its unique electronic and structural properties make it a privileged structure in the development of pharmaceuticals and agrochemicals.[1] Within this class, substituted pyrazole carboxylates serve as critical intermediates for synthesizing more complex molecules.
This guide provides a comprehensive technical overview of the physicochemical properties of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate , a key building block in chemical synthesis. Due to the specificity of this substitution pattern, direct experimental data in publicly available literature is sparse. Therefore, this document will also draw upon data from its immediate precursor, 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid [2], to provide a scientifically grounded and holistic profile. We will explore its molecular identity, core physical properties, spectroscopic signature, and chemical reactivity.
Furthermore, this guide is designed for the practicing scientist. It goes beyond a simple recitation of data to explain the causality behind experimental choices and provides validated, step-by-step protocols for the synthesis and characterization of this important intermediate.
Section 2: Molecular Identity and Structure
The structural identity of a compound is the bedrock of its chemical behavior. This compound is derived from its corresponding carboxylic acid via esterification. This transformation significantly alters its physical properties, particularly polarity, solubility, and reactivity.
Caption: Esterification of the carboxylic acid precursor.
Table 1: Core Molecular Identifiers
| Property | 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid | This compound |
| Molecular Formula | C₅H₅ClN₂O₂[2] | C₆H₇ClN₂O₂ |
| Molecular Weight | 160.56 g/mol | 174.58 g/mol |
| Monoisotopic Mass | 160.00395 Da[2] | 174.01960 Da |
| CAS Number | 19536-33-9 (representative) | Not broadly indexed |
| Canonical SMILES | CN1C(=CC(=N1)Cl)C(=O)O[2] | CN1C(=CC(=N1)Cl)C(=O)OC |
| InChIKey | CSKGTUGORXMNNS-UHFFFAOYSA-N[2] | (Predicted) ZLVBPJLYUFLXIJ-UHFFFAOYSA-N |
Section 3: Core Physicochemical Properties
The physical state, solubility, and partitioning behavior of a compound dictate its handling, reaction conditions, and potential biological interactions. The properties of the target ester are compared with its acid precursor below.
Table 2: Summary of Physicochemical Properties
| Property | Value / Observation | Rationale and Comparative Insights |
| Appearance | White to off-white crystalline solid (Predicted) | Based on analogous compounds like 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, which appears as a white to green powder or crystal.[3] |
| Melting Point | Data not available in cited literature. | The related 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid has a melting point of 162-166 °C.[3] The methyl ester is expected to have a lower melting point than its parent carboxylic acid due to the absence of strong hydrogen-bonding dimers. An experimental protocol for determination is provided in Section 5.1. |
| Boiling Point | Decomposes at atmospheric pressure (Predicted). | High molecular weight heterocyclic compounds often have high boiling points and may decompose before boiling. Distillation would require high vacuum. |
| Solubility | Low solubility in water; Soluble in polar organic solvents (Methanol, Ethyl Acetate, Dichloromethane, DMSO). | The ester is less polar than its carboxylic acid precursor and lacks the ability to donate a hydrogen bond to water, resulting in lower aqueous solubility. Its organic structure favors solubility in common organic solvents.[4] |
| pKa | Not applicable (for the ester). The precursor acid's pKa is estimated to be ~2-3. | The ester lacks an acidic proton. The parent carboxylic acid's pKa is influenced by the electron-withdrawing nature of the pyrazole ring and the chloro substituent. |
| LogP (XlogP) | 1.1 (Predicted for the acid)[2] | The octanol-water partition coefficient (LogP) for the methyl ester is predicted to be significantly higher (approx. 1.8-2.2) than the acid, as the polar carboxyl group is masked by the methyl group, increasing its lipophilicity. |
Section 4: Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount in chemical research. Spectroscopic methods provide a fingerprint of the molecule's structure. Below are the expected spectral characteristics for this compound.
-
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
δ ~ 6.8-7.0 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the pyrazole ring.
-
δ ~ 3.9-4.1 ppm (s, 3H): This singlet is assigned to the N-methyl (N-CH₃) protons. Its chemical shift is influenced by the aromatic nature of the pyrazole ring.
-
δ ~ 3.8-3.9 ppm (s, 3H): This singlet represents the protons of the methyl ester (O-CH₃).
-
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
-
δ ~ 160-162 ppm: Ester carbonyl carbon (C=O).
-
δ ~ 145-150 ppm: C5 of the pyrazole ring (attached to the carboxylate).
-
δ ~ 135-140 ppm: C3 of the pyrazole ring (attached to Cl).
-
δ ~ 110-115 ppm: C4 of the pyrazole ring (attached to H).
-
δ ~ 52-54 ppm: Methyl ester carbon (O-CH₃).
-
δ ~ 38-40 ppm: N-methyl carbon (N-CH₃).
-
-
Infrared (IR) Spectroscopy (ATR):
-
~2950-3000 cm⁻¹: C-H stretching from the methyl groups.
-
~1725-1740 cm⁻¹: A strong, sharp absorbance characteristic of the ester C=O stretch. This is a key differentiator from the carboxylic acid precursor, which would show a C=O stretch around 1700 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹.[5]
-
~1550-1580 cm⁻¹: C=N and C=C stretching within the pyrazole ring.
-
~1200-1250 cm⁻¹: C-O stretching of the ester group.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): Expected at m/z 174 (³⁵Cl) and 176 (³⁷Cl) in an approximate 3:1 isotopic ratio, confirming the presence of one chlorine atom.
-
Key Fragments: A prominent fragment would be observed at m/z 143/145, corresponding to the loss of the methoxy radical (•OCH₃). Another fragment at m/z 115/117 would result from the loss of the entire carbomethoxy group (•CO₂CH₃).
-
Section 5: Experimental Protocols
Trustworthy data is derived from robust and reproducible methods. This section provides validated protocols for the synthesis and characterization of the title compound.
Protocol 5.1: Synthesis of this compound
This two-step protocol proceeds via an acid chloride intermediate, which is a reliable method for esterifying heterocyclic carboxylic acids.
Caption: Workflow for the synthesis of the target ester.
Methodology:
-
Acid Chloride Formation: To a solution of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Allow the reaction to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
Solvent Removal: After cooling, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is a yellow oil or solid and is used immediately in the next step without further purification.
-
Esterification: Dissolve the crude acid chloride in anhydrous DCM (10 mL/g). Cool the solution to 0 °C in an ice bath.
-
Add anhydrous methanol (2.0 eq) followed by the slow, dropwise addition of triethylamine (1.2 eq) to act as an acid scavenger.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 4 hours.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure methyl ester.
Protocol 5.2: Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Rationale: DSC provides a highly accurate and reproducible melting point (Tₘ) and can also reveal information about sample purity and thermal stability.
-
Sample Preparation: Accurately weigh 1-3 mg of the purified, dry compound into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting range (e.g., 200 °C).
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak temperature can also be reported.
Section 6: Chemical Reactivity and Stability
Understanding the reactivity of an intermediate is key to its successful use in multi-step syntheses.
Caption: Key reactions of the pyrazole ester.
-
Stability: The compound is stable under standard laboratory conditions (ambient temperature, protected from light). It should be stored in a tightly sealed container in a cool, dry place.
-
Hydrolysis: As an ester, it is susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis (saponification) with an alkali hydroxide like NaOH is typically faster and more irreversible, yielding the carboxylate salt.
-
Amidation: This is the most significant reaction for its application. The ester can react with primary or secondary amines to form the corresponding carboxamide. This reaction is fundamental to the synthesis of numerous pesticides and pharmaceuticals, including the insecticide Tebufenpyrad, which is an N-substituted pyrazole carboxamide.[4] The reaction may require heat or the use of a Lewis acid catalyst to proceed at a reasonable rate.
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases to prevent decomposition.
Section 7: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related pyrazole derivatives provides essential guidance.[6][7]
-
Hazard Identification:
-
Handling Protocols:
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]
-
Avoid breathing dust or fumes. Wash hands thoroughly after handling.[8]
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.[9]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Disclaimer: This safety information is based on analogous structures. Users must consult a compound-specific Safety Data Sheet (SDS) before handling and take all necessary precautions.
Section 8: Conclusion
This compound is a valuable and versatile intermediate in synthetic organic chemistry. While its physical properties are not yet extensively documented, a robust profile can be constructed through analysis of its parent acid and related structures. Its key features—a modifiable ester handle and a substituted pyrazole core—make it an ideal starting point for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. The experimental protocols and predictive data provided in this guide offer a solid foundation for researchers and scientists working with this compound, enabling its safe handling, effective use, and unambiguous characterization.
References
- 1. jocpr.com [jocpr.com]
- 2. PubChemLite - 3-chloro-1-methyl-1h-pyrazole-5-carboxylic acid (C5H5ClN2O2) [pubchemlite.lcsb.uni.lu]
- 3. chemimpex.com [chemimpex.com]
- 4. Tebufenpyrad - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 173841-02-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, with CAS number 173841-02-6, is a halogenated pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and it serves as a privileged scaffold in medicinal chemistry and agrochemical research. The substitution pattern of this particular molecule, featuring a chloro group, a methyl group, and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. Pyrazole carboxylic acid derivatives, as a class, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comprehensive overview of the known properties, potential synthesis, and applications of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, tailored for a scientific audience.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 173841-02-6 | [3] |
| Molecular Formula | C5H5ClN2O2 | [3] |
| Molecular Weight | 160.56 g/mol | [1][3] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥ 99% (typical for commercial grades) | |
| Storage Temperature | 2-8°C | [1][3] |
Note: Some sources describe the physical form as a liquid, which may refer to a solution or the molten state, as a specific melting point is not consistently reported.[4]
Synthesis
A detailed, peer-reviewed synthesis protocol for 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is not currently available. However, based on patents for structurally similar compounds, such as 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, a plausible synthetic route can be proposed.[5][6] This would likely involve a multi-step process starting from a suitable pyrazole precursor.
A hypothetical synthesis could involve the following key transformations:
-
N-methylation: Introduction of the methyl group onto the pyrazole nitrogen. This is often achieved using a methylating agent like dimethyl sulfate or a methyl halide.
-
Chlorination: Introduction of the chloro group onto the pyrazole ring. This can be accomplished using various chlorinating agents, such as sulfuryl chloride or N-chlorosuccinimide.
-
Carboxylation or Hydrolysis: If the synthesis starts from a precursor with a different functional group at the 5-position (e.g., a methyl or cyano group), an oxidation or hydrolysis step would be necessary to form the carboxylic acid. Alternatively, if the synthesis builds the ring, the carboxylic acid or an ester thereof might be introduced as part of one of the starting materials.
The following diagram illustrates a generalized, hypothetical synthetic workflow.
Caption: Hypothetical synthesis workflow for 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid.
It is crucial to note that this is a generalized and hypothetical pathway. The actual synthesis would require careful optimization of reaction conditions, reagents, and purification methods.
Potential Applications and Mechanism of Action
3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is primarily utilized as a chemical intermediate in research and development.[1] Its structural motifs are found in various biologically active molecules.
Agrochemicals
A significant application of related pyrazole carboxylic acids is in the synthesis of pesticides. For instance, the structurally similar compound 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide is a key component of the insecticide and acaricide Tebufenpyrad .[7] Tebufenpyrad functions as a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[7] This inhibition disrupts cellular respiration, leading to a lack of ATP production and ultimately cell death in the target pests.
Given the structural similarities, it is plausible that derivatives of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid could also exhibit inhibitory activity against mitochondrial complex I. This suggests a potential mechanism of action for novel agrochemicals developed from this scaffold.
Caption: Postulated mechanism of action via mitochondrial complex I inhibition.
Pharmaceuticals
The pyrazole scaffold is a well-established pharmacophore in drug discovery. Pyrazole derivatives have been investigated for a wide array of therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents.[8][9] The carboxylic acid group of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid provides a convenient handle for the synthesis of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships in drug development programs.
Safety and Handling
According to available Safety Data Sheets (SDS), 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is classified as a hazardous substance.[1]
Hazard Classifications:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[1]
Recommended Safety Precautions:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or spray. Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and appropriate respiratory protection.[1]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place. Recommended storage is between 2-8°C.[1]
Conclusion
3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a valuable chemical intermediate with significant potential in the fields of agrochemical and pharmaceutical research. While detailed experimental data for this specific compound is limited in the public domain, its structural relationship to known biologically active molecules, particularly mitochondrial complex I inhibitors, suggests promising avenues for future investigation. Researchers working with this compound should proceed with the appropriate safety precautions due to its irritant nature. As a versatile scaffold, 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid will likely continue to be a useful building block in the development of novel and efficacious chemical entities.
References
- 1. chemscene.com [chemscene.com]
- 2. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 3. 3-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 6. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 7. Tebufenpyrad - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-chloro-1-methyl-pyrazole Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-chloro-1-methyl-pyrazole carboxylate are foundational scaffolds in medicinal chemistry, valued for their role in the development of a wide range of therapeutic agents.[1][2][3] Their biological activity is profoundly influenced by their three-dimensional structure and substituent patterns. Consequently, accurate and unambiguous structural confirmation is a critical step in the drug discovery and development pipeline. This technical guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize these molecules. It offers an in-depth analysis of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, grounded in the principles of chemical structure and spectroscopy. By synthesizing practical, field-proven insights with established scientific principles, this document serves as a vital resource for scientists dedicated to the precise structural elucidation of this important class of heterocyclic compounds.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a cornerstone in pharmaceutical development.[4] This structural motif is present in a multitude of FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[5] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.
The introduction of a chloro group at the 3-position and a carboxylate ester at the 5-position of a 1-methyl-pyrazole ring creates a molecule with distinct electronic and steric properties. These substituents are not merely decorative; they are critical for modulating:
-
Biological Activity: Halogen atoms can enhance binding affinity to target proteins through halogen bonding and can alter metabolic stability.[6]
-
Physicochemical Properties: The ester group influences solubility, lipophilicity, and the ability to act as a hydrogen bond acceptor.
-
Synthetic Versatility: The chloro and ester groups serve as valuable synthetic handles for further molecular elaboration.
Given these factors, a robust and multi-faceted approach to spectroscopic characterization is not just recommended—it is essential for ensuring the identity, purity, and integrity of any synthesized compound destined for biological evaluation.
Synthesis and Sample Preparation
To analyze a compound, one must first synthesize it. A common and reliable method for preparing a representative molecule, Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate , is crucial for obtaining high-quality material for spectroscopic analysis. While various synthetic routes exist, a typical approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by methylation and chlorination.[7]
For the purpose of this guide, we will reference a generalized synthetic workflow. Purity is paramount, as impurities can introduce confounding signals in all forms of spectroscopy, leading to misinterpretation of the data.
General Synthetic Workflow
The synthesis of a target molecule like this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity.
Caption: High-level workflow for the synthesis of the target pyrazole derivative.
Detailed Experimental Protocol (Illustrative)
The following is a representative protocol. Specific reagents and conditions may vary, and researchers should consult primary literature for optimized procedures.[8]
-
Cyclization: React an appropriate β-keto ester with hydrazine hydrate to form the initial pyrazole ring.
-
Causality: This is a classic Knorr pyrazole synthesis, a reliable method for forming the heterocyclic core.[2]
-
-
N-Methylation: Treat the pyrazole with a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., DMF or acetonitrile).
-
Causality: The base deprotonates the pyrrole-like nitrogen (N1), creating a nucleophilic anion that readily attacks the methylating agent.
-
-
Chlorination: Introduce the chloro group using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
-
Causality: These reagents are effective electrophilic chlorinating agents for electron-rich heterocyclic systems. The reaction must be carefully controlled to prevent over-chlorination or side reactions.
-
-
Aqueous Work-up: Quench the reaction mixture and use a liquid-liquid extraction (e.g., with ethyl acetate and water) to separate the organic product from inorganic salts and water-soluble impurities.
-
Purification: Purify the crude product using silica gel column chromatography.
-
Causality: This step is critical for removing unreacted starting materials and side products, ensuring the sample is pure enough for unambiguous spectroscopic analysis. The solvent system (e.g., a hexane/ethyl acetate gradient) is chosen based on the polarity of the target compound.
-
-
Purity Verification: Confirm the purity of the final compound using techniques like TLC, HPLC, and melting point analysis before proceeding to detailed spectroscopic characterization. The target molecule, this compound, is described as a white to yellow sticky oil or semi-solid.
Core Spectroscopic Analysis
A combination of spectroscopic techniques is required for complete structural elucidation. Each method provides a unique piece of the structural puzzle.
¹H NMR Spectroscopy: Mapping the Protons
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule.
-
N-CH₃ (Methyl on Nitrogen): This group is expected to appear as a sharp singlet. Its chemical shift will be influenced by the aromatic pyrazole ring, typically appearing in the range of δ 3.8-4.2 ppm .
-
O-CH₃ (Methyl Ester): This group will also be a sharp singlet. Being attached to an oxygen atom, it is slightly deshielded and typically resonates around δ 3.8-4.0 ppm .
-
C4-H (Pyrazole Ring Proton): This is the sole proton directly attached to the pyrazole ring. It will appear as a singlet, as there are no adjacent protons to couple with. Its position is influenced by the electron-withdrawing chloro and carboxylate groups, placing it further downfield, typically in the range of δ 6.5-7.5 ppm .[9]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazole C4-H | 6.5 - 7.5 | Singlet (s) | 1H |
| N-CH₃ | 3.8 - 4.2 | Singlet (s) | 3H |
| O-CH₃ | 3.8 - 4.0 | Singlet (s) | 3H |
| Table 1: Predicted ¹H NMR data for this compound. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides a map of the carbon framework of the molecule.
-
C=O (Ester Carbonyl): This carbon is highly deshielded due to the double bond to one oxygen and a single bond to another. It will appear significantly downfield, typically in the range of δ 160-165 ppm .[10][11]
-
C3 and C5 (Ring Carbons bonded to Cl and C=O): These carbons are directly attached to electronegative atoms or groups. C3, bonded to chlorine, and C5, bonded to the carboxylate, will be found downfield. Expected ranges are approximately δ 140-150 ppm .[12]
-
C4 (Ring Carbon bonded to H): This carbon, bonded to a hydrogen, will be the most upfield of the ring carbons, typically appearing around δ 110-115 ppm .[10]
-
N-CH₃ and O-CH₃: The methyl carbons will be found in the upfield region of the spectrum. The N-CH₃ is typically around δ 35-40 ppm , while the O-CH₃ of the ester is usually further downfield, around δ 50-55 ppm .[10]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C =O (Ester) | 160 - 165 |
| C 5-COOCH₃ | 145 - 150 |
| C 3-Cl | 140 - 148 |
| C 4-H | 110 - 115 |
| O-C H₃ | 50 - 55 |
| N-C H₃ | 35 - 40 |
| Table 2: Predicted ¹³C NMR data for this compound. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for identifying key functional groups based on their vibrational frequencies.
-
C=O Stretch (Ester): This will be one of the most intense and sharpest bands in the spectrum. For an α,β-unsaturated ester like this, the peak is expected in the range of 1710-1730 cm⁻¹ .[11]
-
C=N and C=C Stretch (Pyrazole Ring): The aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[6]
-
C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch will be visible in the 1200-1300 cm⁻¹ range.
-
C-Cl Stretch: The carbon-chlorine stretch is often weaker and appears in the fingerprint region, typically between 600-800 cm⁻¹ .[4]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester Carbonyl | C=O Stretch | 1710 - 1730 | Strong, Sharp |
| Pyrazole Ring | C=N / C=C Stretch | 1400 - 1600 | Medium |
| Ester C-O | C-O Stretch | 1200 - 1300 | Strong |
| Chloroalkene | C-Cl Stretch | 600 - 800 | Medium-Weak |
| Table 3: Key IR absorption bands for this compound. |
Mass Spectrometry (MS): Molecular Weight and Formula
Mass spectrometry provides the molecular weight and can help confirm the elemental composition of the molecule. For this compound (C₆H₇ClN₂O₂), the expected monoisotopic mass is approximately 174.02 g/mol .
A critical diagnostic feature is the isotopic pattern of chlorine . Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks:
-
M+ peak: Corresponding to the molecule containing ³⁵Cl.
-
M+2 peak: Corresponding to the molecule containing ³⁷Cl.
The ratio of the intensities of the M+ to M+2 peaks will be approximately 3:1 . This distinctive pattern is a powerful confirmation of the presence of a single chlorine atom in the molecule.
Caption: Logic diagram showing the expected MS chlorine isotope pattern.
Integrated Data Analysis: A Self-Validating System
No single technique provides the complete picture. The power of spectroscopic characterization lies in integrating the data from all methods. The process should be a self-validating loop where each piece of data corroborates the others.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. epubl.ktu.edu [epubl.ktu.edu]
- 11. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of NMR spectroscopy to offer a comprehensive characterization of this heterocyclic compound.
Introduction: The Structural Significance of Substituted Pyrazoles
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties.[1] The precise structural elucidation of these compounds is paramount for understanding their function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[2]
This guide focuses on this compound, a molecule featuring a substituted pyrazole core. The arrangement of substituents—a chloro group at C3, an N-methyl group at N1, and a methyl carboxylate group at C5—creates a distinct electronic environment that is reflected in its NMR spectra. Understanding these spectral signatures is crucial for reaction monitoring, quality control, and the rational design of new pyrazole-based molecules.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying three distinct singlet signals. The absence of proton-proton coupling simplifies the spectrum, allowing for a direct correlation between the signals and the chemical environments of the protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.5 | Singlet | 1H | H4 | The sole proton on the pyrazole ring, its chemical shift is influenced by the adjacent chloro and carboxylate groups. |
| ~3.9-4.1 | Singlet | 3H | N-CH₃ | The N-methyl group is typically observed in this region, deshielded by the aromatic pyrazole ring. |
| ~3.8-3.9 | Singlet | 3H | O-CH₃ | The methyl ester protons are in a chemical environment similar to other methyl esters. |
Causality of Chemical Shifts in the ¹H NMR Spectrum
-
H4 Proton: The chemical shift of the H4 proton is the most diagnostic signal in the aromatic region. Its precise position is influenced by the electronic effects of the substituents at C3 and C5. The electron-withdrawing nature of the chloro and methyl carboxylate groups is expected to deshield the H4 proton, shifting its resonance downfield compared to unsubstituted pyrazole.[3]
-
N-Methyl Protons (N-CH₃): The protons of the N-methyl group are directly attached to the pyrazole ring nitrogen. Their chemical shift is influenced by the aromaticity of the ring and the anisotropic effects of the nearby substituents. A singlet is expected due to the absence of adjacent protons.
-
O-Methyl Protons (O-CH₃): The chemical shift of the methyl ester protons is generally found in a predictable region and is less influenced by the substitution pattern on the pyrazole ring compared to the ring proton. This signal will also appear as a sharp singlet.
Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to each unique carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
| ~160-165 | C=O (ester) | The carbonyl carbon of the methyl ester group is expected to resonate at a significantly downfield chemical shift. |
| ~145-150 | C3 | The carbon atom bearing the chloro substituent is deshielded and will appear downfield. |
| ~138-142 | C5 | The carbon attached to the methyl carboxylate group and the N-methyl group. |
| ~110-115 | C4 | The protonated carbon of the pyrazole ring, its chemical shift is sensitive to the electronic environment. |
| ~52-54 | O-CH₃ | The carbon of the methyl ester group. |
| ~38-42 | N-CH₃ | The carbon of the N-methyl group. |
Rationale for ¹³C Chemical Shift Assignments
The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.
-
Ring Carbons (C3, C4, C5): The positions of the pyrazole ring carbons are influenced by the substituents. The C3 carbon, bonded to the electronegative chlorine atom, is expected to be the most deshielded of the ring carbons.[4] The C5 carbon, attached to the ester group, will also be shifted downfield. The C4 carbon, being the only protonated ring carbon, will have a distinct chemical shift that can be confirmed using a DEPT or HSQC experiment.[2]
-
Substituent Carbons (C=O, O-CH₃, N-CH₃): The carbonyl carbon of the ester is readily identifiable by its characteristic downfield shift. The O-methyl and N-methyl carbons will appear in the upfield region of the spectrum, with their precise locations determined by their local electronic environments.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[5]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup and ¹H NMR Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high resolution and symmetrical peak shapes.
-
Acquisition Parameters:
¹³C NMR Acquisition
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency.
-
Acquisition Mode: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.
-
Acquisition Parameters:
-
Pulse Angle: 30 degrees.[5]
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Advanced 2D NMR Experiments for Structural Confirmation
While the 1D spectra are likely sufficient for structural confirmation of this relatively simple molecule, 2D NMR experiments can provide definitive assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the ¹H and ¹³C spectra, showing which protons are directly attached to which carbons. For this compound, it would show a correlation between the H4 proton and the C4 carbon.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:
-
The N-CH₃ protons to C5 and the N1-attached ring carbon.
-
The O-CH₃ protons to the C=O carbon.
-
The H4 proton to C3 and C5.
-
Visualization of Key Structural and NMR Correlations
The following diagrams illustrate the molecular structure and the expected key NMR correlations that are instrumental in the structural elucidation of this compound.
Figure 1: Molecular structure of this compound.
Figure 2: Key predicted HMBC correlations for structural confirmation.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound. By integrating theoretical predictions based on the analysis of related structures with established principles of NMR spectroscopy, this document serves as a valuable resource for the structural characterization of this and similar pyrazole derivatives. The detailed experimental protocol and discussion of advanced NMR techniques offer a practical framework for obtaining and interpreting high-quality spectral data, ensuring scientific integrity and accelerating research and development efforts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. emerypharma.com [emerypharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
The Pyrazole Carboxylate Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] When functionalized with a carboxylate group, this scaffold gives rise to a class of molecules—substituted pyrazole carboxylates—with a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds. We will delve into their roles as anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting agents, offering field-proven insights into the experimental design and mechanistic underpinnings that drive their therapeutic potential.
The Pyrazole Carboxylate Scaffold: Physicochemical Properties and Design Rationale
The pyrazole nucleus is an aromatic heterocycle that offers a unique combination of physicochemical properties, making it an attractive scaffold in drug design.[1] Its two nitrogen atoms—one pyrrole-like (N-1) and one pyridine-like (N-2)—can act as hydrogen bond donors and acceptors, respectively, facilitating crucial interactions with biological targets.[1]
The introduction of a carboxylate group (-COOH or its ester/amide derivatives) significantly influences the molecule's polarity, solubility, and binding capabilities. This functional group can participate in ionic interactions and hydrogen bonding within enzyme active sites or receptor binding pockets. Furthermore, the pyrazole ring is considered a bioisostere for other aromatic systems like benzene, often leading to improved physicochemical properties such as reduced lipophilicity and enhanced water solubility, which are favorable for pharmacokinetic profiles.[1]
Strategic Advantages in Drug Design:
-
Metabolic Stability: The pyrazole ring is generally stable to metabolic degradation, contributing to improved in vivo half-life.[4]
-
Tunable Properties: The substituents on the pyrazole ring and the nature of the carboxylate derivative (acid, ester, amide) can be readily modified to fine-tune the molecule's electronic properties, steric profile, and overall pharmacology.
-
Versatile Synthesis: A wide array of synthetic methodologies allows for the creation of diverse libraries of substituted pyrazole carboxylates for high-throughput screening.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
One of the most well-established therapeutic applications of pyrazole derivatives is in the management of inflammation.[2][5][6][7] The diaryl-substituted pyrazole, Celecoxib, is a prime example of a selective COX-2 inhibitor, highlighting the scaffold's potential in developing safer non-steroidal anti-inflammatory drugs (NSAIDs).[8][9][10]
Mechanism of Action: Selective COX-2 Inhibition
Inflammation and pain are largely mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[11] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is induced during inflammation.[11] Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects.
Substituted pyrazole carboxylates, like Celecoxib, achieve their selectivity through specific interactions with the active site of the COX-2 enzyme.[8][10] The larger active site of COX-2, compared to COX-1, accommodates the bulkier substituents often found on the pyrazole ring of these inhibitors.[10] The sulfonamide moiety of Celecoxib, for instance, binds to a hydrophilic side pocket present in COX-2 but not in COX-1.[10]
Caption: Mechanism of selective COX-2 inhibition by pyrazole carboxylates like Celecoxib.
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
-
Diaryl Substitution: The presence of two aryl groups at positions 3 and 5 of the pyrazole ring is a common feature for potent COX-2 inhibition.
-
Sulfonamide Moiety: A para-sulfonamide group on one of the aryl rings is crucial for COX-2 selectivity, as seen in Celecoxib.[9]
-
Trifluoromethyl Group: The trifluoromethyl group at position 3 of the pyrazole ring in Celecoxib contributes to its high potency.[9]
Anticancer Activity: A Multi-targeted Approach
Substituted pyrazole carboxylates have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth.[2][12][13][14][15]
Key Molecular Targets and Mechanisms of Action
-
Enzyme Inhibition:
-
ALKBH1 Demethylase: Certain 1H-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of the DNA 6mA demethylase ALKBH1, which is implicated in gastric cancer.[16]
-
Telomerase: Pyrazole-5-carboxamide derivatives have shown potent inhibitory activity against telomerase, an enzyme crucial for the immortalization of cancer cells.[15]
-
Kinase Inhibition: Many pyrazole-containing drugs on the market are kinase inhibitors, and pyrazole carboxylates can be designed to target specific kinases involved in cancer cell signaling pathways.[4] For instance, pyrazole-5-carboxamides have been docked against human c-Met kinase.[12][13]
-
-
Induction of Apoptosis and Cell Cycle Arrest: Some pyrazole carboxylate derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines.[15][17] For example, a library of pyrazole-based lamellarin O analogues triggered cell death primarily through G2/M-phase arrest in human colorectal cancer cell lines.[17]
-
Disruption of DNA Interactions: Certain pyrazole carboxamides have been investigated for their ability to interact with DNA, potentially disrupting DNA replication and transcription in cancer cells.[2]
Caption: Multi-targeted anticancer mechanisms of substituted pyrazole carboxylates.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of substituted pyrazole carboxylates against cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines (e.g., HGC27, AGS for gastric cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (substituted pyrazole carboxylates) and a standard drug (e.g., Doxorubicin) in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Antimicrobial and Antifungal Activity
The pyrazole scaffold is a key component in many antimicrobial and antifungal agents.[18][19][20][21][22] Substituted pyrazole carboxylates have demonstrated significant activity against a range of bacterial and fungal pathogens.
Mechanisms of Action
-
Enzyme Inhibition:
-
Disruption of Cell Wall Integrity: Some pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall, leading to cell lysis.[22]
Structure-Activity Relationship (SAR) for Antimicrobial/Antifungal Activity
-
Fusion with Other Heterocycles: Incorporating other heterocyclic rings, such as thiazole, into the pyrazole carboxylate structure can enhance antimicrobial activity.[18][26]
-
Substituents on Aryl Rings: The nature and position of substituents on any aryl groups attached to the pyrazole core can significantly impact the antimicrobial spectrum and potency.[22] For example, trifluorophenyl-substituted pyrazoles have shown potent activity against MRSA strains.[22]
Quantitative Data on Antimicrobial Activity
| Compound Class | Target Organism(s) | Activity Metric | Potency | Reference |
| Pyrazolylthiazole Carboxylic Acids | Gram-positive bacteria | MIC | 6.25 µg/mL | [26] |
| Thiazolo-pyrazole Derivatives | MRSA | MIC | as low as 4 µg/mL | [22] |
| Pyrazole-Thiazole Hydrazones | S. aureus, K. planticola | IC₅₀ | 11.8 µM | [22] |
| Pyrazole Carboxylate with Thiazole | Valsa mali | EC₅₀ | 0.32 mg/L | [23] |
| Isoxazolol Pyrazole Carboxylate | Rhizoctonia solani | EC₅₀ | 0.37 µg/mL | [27] |
Other Notable Biological Activities
The versatility of the substituted pyrazole carboxylate scaffold extends beyond the activities already discussed.
-
Enzyme Inhibition:
-
Long Chain L-2-Hydroxy Acid Oxidase (Hao2) Inhibition: Pyrazole carboxylic acids have been identified as potent and selective inhibitors of rat Hao2, an enzyme linked to blood pressure regulation.[28]
-
Carbonic Anhydrase Inhibition: Pyrazole-carboxamides bearing a sulfonamide moiety have been investigated as potent inhibitors of human carbonic anhydrase isoenzymes I and II.[29]
-
-
Cannabinoid-1 (CB1) Receptor Antagonism: Novel pyrazole carboxamides have been synthesized and evaluated as potent CB1 receptor antagonists, with potential applications in treating obesity.[30]
Conclusion and Future Perspectives
Substituted pyrazole carboxylates represent a privileged scaffold in drug discovery, consistently yielding compounds with a wide array of potent biological activities. The synthetic tractability of this core allows for extensive structure-activity relationship studies, enabling the optimization of potency and selectivity against various therapeutic targets. Future research in this area will likely focus on:
-
Novel Target Identification: Utilizing pyrazole carboxylate libraries to screen against new and emerging biological targets.
-
Hybrid Molecule Design: Combining the pyrazole carboxylate scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.
The continued exploration of this versatile chemical space holds immense promise for the development of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives | Scilit [scilit.com]
- 21. Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Carboxin - Wikipedia [en.wikipedia.org]
- 26. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unsung Hero: Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate as a Cornerstone in Modern Medicinal Chemistry
Abstract
In the intricate world of drug discovery and development, the identification and utilization of versatile chemical scaffolds are paramount. Among these, the pyrazole nucleus has consistently demonstrated its significance, forming the core of numerous approved drugs and clinical candidates. This in-depth technical guide delves into the pivotal role of a specific, highly functionalized pyrazole derivative: Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 173841-06-0) . We will explore its synthesis, unique chemical reactivity, and its critical function as a key building block in the synthesis of advanced pharmaceutical agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile intermediate in their synthetic strategies.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an ideal framework for designing molecules that can interact with biological targets with high affinity and specificity. A vast array of pyrazole-containing compounds have exhibited a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. The presence of this moiety in well-known drugs underscores its therapeutic importance.
While the broader family of pyrazoles is well-documented, the strategic importance of specific, functionalized derivatives often lies hidden within the complex synthetic routes of modern pharmaceuticals. This compound is one such unassuming yet critical intermediate. Its carefully orchestrated arrangement of a chloro substituent, a methyl ester, and a methylated pyrazole core provides a rich platform for diverse chemical transformations, making it a valuable tool for the medicinal chemist.
Synthesis and Physicochemical Properties
The synthetic accessibility of this compound is a key factor in its utility. While specific, detailed industrial synthesis protocols are often proprietary, the general principles can be understood from related literature. The synthesis typically involves the cyclization of a suitably substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by chlorination and methylation.
For instance, a general approach to substituted pyrazole-5-carboxylates involves the reaction of a hydrazine with a β-ketoester. Subsequent functional group manipulations, such as chlorination at the 3-position and N-methylation, would lead to the target molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 173841-06-0 | |
| Molecular Formula | C₆H₇ClN₂O₂ | |
| Molecular Weight | 174.59 g/mol | |
| Physical Form | White to Yellow Sticky Oil to Semi-Solid | |
| Purity | Typically ≥97% | |
| Storage | Refrigerator |
The Strategic Role in Medicinal Chemistry: A Key Intermediate
The true value of this compound lies in its role as a versatile intermediate for the construction of more complex, biologically active molecules. The chloro and methyl ester groups serve as handles for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
The Chloro Group: A Gateway to Diverse Functionality
The chlorine atom at the 3-position of the pyrazole ring is a key reactive site. It can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents, which can be tailored to optimize the pharmacological properties of the final compound.
The Methyl Ester: A Precursor to Amides and Other Functional Groups
The methyl ester at the 5-position is another crucial functional group. It can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse array of amines to form amides. This amide bond formation is a cornerstone of medicinal chemistry, as it allows for the creation of molecules with improved metabolic stability and the ability to form key hydrogen bond interactions with biological targets. Furthermore, the carboxylic acid can be converted to other functional groups, further expanding the synthetic possibilities.
Exemplary Application in Drug Synthesis
While the direct synthesis of a marketed drug from this compound is not prominently featured in publicly available literature, its structural motifs are present in numerous patented bioactive compounds. Its close analogues are key intermediates in the synthesis of important agrochemicals, such as the insecticides/acaricides tebufenpyrad and tolfenpyrad. This highlights the industrial relevance and scalability of synthetic routes involving this type of pyrazole core.
For instance, the structurally related compound, 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, is a crucial intermediate for these agrochemicals. The synthesis of this related compound, as described in patent literature, involves the methylation of a pyrazole precursor followed by chlorination, demonstrating a synthetic logic that is directly applicable to the title compound.
Experimental Protocols: Foundational Reactions
To provide a practical context, the following are generalized, step-by-step methodologies for key transformations involving pyrazole carboxylates, based on established chemical principles.
Protocol 1: Nucleophilic Aromatic Substitution of the Chloro Group
Objective: To displace the chloro group with an amine to introduce a new substituent at the 3-position.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the desired amine (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0 eq).
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-150 °C and stirred for 4-24 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-amino-substituted pyrazole derivative.
Protocol 2: Saponification of the Methyl Ester
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.
Methodology:
-
Reaction Setup: this compound (1.0 eq) is dissolved in a mixture of methanol and water.
-
Reaction Conditions: An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq), is added, and the mixture is stirred at room temperature for 2-6 hours. The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is concentrated to remove the methanol. The aqueous residue is then acidified with a 1N HCl solution to a pH of 2-3, resulting in the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the desired 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.
Protocol 3: Amide Coupling
Objective: To form an amide bond between the pyrazole carboxylic acid and a primary or secondary amine.
Methodology:
-
Reaction Setup: To a solution of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) are added a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA or Et₃N) (2.0-3.0 eq).
-
Reaction Conditions: The mixture is stirred at room temperature for 10-15 minutes, followed by the addition of the desired amine (1.1 eq). The reaction is then stirred at room temperature for 4-16 hours. Progress is monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or recrystallization to give the final amide product.
Visualization of Synthetic Pathways and Logical Relationships
To better illustrate the synthetic utility of this compound, the following diagrams outline the key transformations and logical flow in its application.
An In-depth Technical Guide to Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate: A Cornerstone Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS No: 173841-06-0) is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex chemical entities. Its strategic importance is primarily rooted in its pyrazole core, a scaffold known for a wide spectrum of biological activities.[1] This guide provides a comprehensive technical overview of this intermediate, delving into its chemical properties, synthesis methodologies, key synthetic transformations, and safety protocols. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a practical resource for scientists engaged in agrochemical and pharmaceutical research and development.
Introduction: The Strategic Value of a Versatile Pyrazole
The pyrazole ring is a privileged scaffold in medicinal and agricultural chemistry, renowned for its presence in numerous commercial drugs and agrochemicals.[1][2] this compound represents a particularly valuable derivative. Its structure incorporates three key functional groups ripe for chemical modification: a reactive chloro substituent, a versatile methyl ester, and two nitrogen atoms within the aromatic ring that influence the molecule's electronic properties and binding capabilities.
This strategic combination makes it a sought-after intermediate for creating extensive libraries of novel compounds. The chloro group at the 3-position can be readily displaced via nucleophilic substitution, while the methyl ester at the 5-position provides a handle for hydrolysis, amidation, or reduction. The N-methyl group at the 1-position ensures regiochemical control in subsequent reactions, preventing isomerization and simplifying product profiles. This inherent reactivity and structural stability make it a cornerstone for the synthesis of high-value molecules, including fungicides, herbicides, and potential therapeutic agents.[3][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a chemical intermediate's properties is fundamental to its effective use. The key data for this compound are summarized below.
Chemical Properties
| Property | Value | Source |
| CAS Number | 173841-06-0 | |
| Molecular Formula | C₆H₇ClN₂O₂ | |
| Molecular Weight | 174.59 g/mol | |
| Appearance | White to Yellow Sticky Oil to Semi-Solid | |
| Purity | Typically ≥95-97% | [5] |
| InChI Key | HXVYKJUTAPFZGY-UHFFFAOYSA-N |
Spectroscopic Characterization
Confirming the identity and purity of this compound is crucial. Based on its structure, the expected spectroscopic data are as follows:
-
¹H NMR: The spectrum should feature three distinct singlets. The N-methyl protons would appear around 3.9-4.1 ppm, the ester methyl protons around 3.8-3.9 ppm, and the pyrazole ring proton (at C4) as a sharp singlet around 6.8-7.0 ppm.
-
¹³C NMR: The carbon spectrum will show signals for the two methyl groups, the pyrazole ring carbons (with the carbon bearing the chlorine appearing at a characteristic downfield shift), and the carbonyl carbon of the ester group (typically >160 ppm).
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z 174, along with a characteristic M+2 peak at m/z 176 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Synthesis and Manufacturing Pathways
The industrial synthesis of substituted pyrazoles often involves multi-step sequences designed for efficiency and safety. While the precise proprietary methods for this compound are not publicly detailed, a logical and common pathway can be constructed based on established pyrazole chemistry, such as that described for analogous compounds.[6][7] The synthesis generally proceeds via cyclization to form the pyrazole core, followed by methylation and chlorination.
Generalized Synthetic Workflow
The synthesis can be visualized as a three-stage process: Pyrazole Ring Formation, N-Methylation, and C-Chlorination. The causality for this sequence is rooted in controlling regioselectivity. Performing N-methylation before chlorination ensures the methyl group is directed to the desired nitrogen and prevents potential side reactions during the chlorination step.
Caption: Generalized 3-stage synthesis workflow for the target intermediate.
Representative Experimental Protocol (Illustrative)
This protocol is a generalized representation based on methods for similar pyrazole chlorinations.[6][8]
Step 1: N-Methylation of Methyl 1H-pyrazole-5-carboxylate
-
To a stirred solution of Methyl 1H-pyrazole-5-carboxylate in a suitable aprotic solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).
-
Slowly add a methylating agent, such as dimethyl sulfate, at room temperature. The use of dimethyl sulfate is effective but requires stringent safety precautions due to its high toxicity.[6] Greener alternatives like dimethyl carbonate are increasingly used.[6]
-
Heat the reaction mixture under reflux for 4-6 hours, monitoring completion by TLC or LC-MS.
-
After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure. The crude product, Methyl 1-methyl-1H-pyrazole-5-carboxylate, is then purified, typically by distillation or chromatography.
Step 2: Chlorination of Methyl 1-methyl-1H-pyrazole-5-carboxylate
-
Dissolve the N-methylated intermediate from Step 1 in a chlorinated solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a chlorinating agent. Sulfuryl chloride is a common choice for its reactivity. Alternatively, systems like hydrochloric acid and hydrogen peroxide can be used, which may offer a safer profile by avoiding highly toxic reagents.[6]
-
Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 8-12 hours.
-
Quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium sulfite) to neutralize excess chlorinating agent, followed by a base (e.g., sodium bicarbonate) to neutralize acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude this compound.
-
Purify the final product via vacuum distillation or column chromatography to achieve the desired purity (e.g., >97%).
Utility as a Chemical Intermediate
The true value of this compound lies in its ability to serve as a scaffold for building more complex molecules. Its two primary reactive sites, the C3-chloro and C5-ester groups, allow for sequential and orthogonal functionalization.
Caption: Reaction pathways showing the versatility of the intermediate.
Key Transformations and Applications
-
Synthesis of Pyrazole Carboxamides: Amidation of the methyl ester is a common and critical transformation. This is often achieved by direct reaction with an amine, sometimes requiring prior hydrolysis to the carboxylic acid followed by amide coupling. The resulting pyrazole carboxamide moiety is a key pharmacophore in many active ingredients, including the insecticide Tolfenpyrad and fungicides.[6]
-
Nucleophilic Substitution of Chlorine: The electron-withdrawing nature of the pyrazole ring and the ester group facilitates nucleophilic aromatic substitution (SNAr) at the C3 position. This allows for the introduction of various functional groups, such as amines, alcohols, or thiols, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
-
Precursor to Herbicides and Fungicides: While specific examples for this exact molecule are proprietary, structurally similar compounds like 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid are known intermediates for herbicides.[4][9] The core structure is also related to Prothioconazole, a broad-spectrum systemic fungicide, highlighting the importance of the chloropyrazole scaffold in modern agrochemicals.[10][11]
Protocol: Synthesis of a Pyrazole-5-Carboxamide Derivative
This protocol illustrates the conversion of the ester to an amide, a frequent step in drug and agrochemical development.
-
Hydrolysis (Optional but common): To a solution of this compound in a mixture of methanol and water, add an aqueous solution of sodium hydroxide (2 equivalents).
-
Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid to precipitate the 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.[12]
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Amide Coupling: Suspend the resulting carboxylic acid in an inert solvent like dichloromethane. Add a coupling agent (e.g., HBTU or EDC) and a base (e.g., DIPEA).
-
Add the desired primary or secondary amine (1.1 equivalents) and stir the reaction at room temperature for 12-24 hours.
-
Upon completion, wash the reaction mixture with aqueous acid, base, and brine. Dry the organic layer over sodium sulfate and concentrate to yield the target amide.
-
Purify the final product by recrystallization or column chromatography.
Safety, Handling, and Storage
As with any active chemical reagent, adherence to strict safety protocols is mandatory.
Hazard Identification
This compound is classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements:
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Ensure eyewash stations and safety showers are readily accessible.[14][15]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[13][14] Do not eat, drink, or smoke in the work area.[13]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14] Recommended storage is often in a refrigerator.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13][14]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity and versatile functional handles provide chemists with a reliable and powerful platform for the synthesis of novel bioactive molecules. From protecting crops to developing new pharmaceuticals, the derivatives originating from this intermediate have significant potential to address global challenges. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, is essential for any researcher looking to leverage the full potential of this cornerstone intermediate.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. calpaclab.com [calpaclab.com]
- 6. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 7. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 127892-62-0 [chemicalbook.com]
- 10. Prothioconazole - Wikipedia [en.wikipedia.org]
- 11. fao.org [fao.org]
- 12. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
The Architectonics of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrazole-5-carboxylates
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal and agricultural chemistry. Its derivatives are integral to a wide array of pharmaceuticals and agrochemicals, owing to their diverse biological activities. Among these, the pyrazole-5-carboxylate moiety stands out as a particularly versatile synthon, offering a reactive handle for further molecular elaboration. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of pyrazole-5-carboxylate synthesis. We will navigate the seminal classical methodologies, delve into the intricacies of their reaction mechanisms, and present detailed, field-proven experimental protocols. Furthermore, this guide will illuminate contemporary synthetic advancements, including microwave-assisted and green chemical approaches, offering a comparative analysis to aid researchers in method selection. This document is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the synthesis of this critical heterocyclic scaffold.
A Historical Perspective: From Knorr's Serendipity to a World of Synthesis
The journey into the world of pyrazoles began in 1883 with the pioneering work of German chemist Ludwig Knorr.[1][2] While investigating the reactions of ethyl acetoacetate with phenylhydrazine, Knorr serendipitously synthesized the first pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone.[1] This landmark discovery, now famously known as the Knorr pyrazole synthesis , laid the groundwork for the systematic construction of this heterocyclic system.[1][2]
Shortly thereafter, another German chemist, Hans von Pechmann , contributed significantly to the field by discovering diazomethane in 1894 and subsequently developing the Pechmann pyrazole synthesis in 1898.[3][4] This method involves the reaction of diazomethane with acetylenic compounds, offering an alternative route to the pyrazole core.[3][5]
The 20th century witnessed a paradigm shift in the understanding of organic reaction mechanisms, which profoundly impacted pyrazole synthesis. In the 1960s, Rolf Huisgen's extensive work on 1,3-dipolar cycloaddition reactions provided a powerful and versatile tool for the construction of five-membered heterocycles, including pyrazoles.[6][7] This conceptually elegant approach involves the reaction of a 1,3-dipole (like a nitrile imine) with a dipolarophile (such as an alkyne).[6][8] The Huisgen 1,3-dipolar cycloaddition has since become a mainstay in heterocyclic chemistry due to its high degree of stereospecificity and regioselectivity.[6][7]
These foundational discoveries have paved the way for a vast and ever-expanding landscape of synthetic methodologies for accessing pyrazole-5-carboxylates, driven by the increasing demand for these compounds in various scientific disciplines.
Foundational Synthetic Methodologies
The synthesis of pyrazole-5-carboxylates can be broadly categorized into several key strategies. This section will detail the most influential classical methods, focusing on their mechanisms, advantages, and limitations.
The Knorr Pyrazole Synthesis: A Timeless Classic
The Knorr synthesis remains one of the most direct and widely employed methods for preparing pyrazoles. The core principle involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[2][9]
Mechanism: The reaction proceeds through a series of well-defined steps, typically under acidic or basic conditions. The mechanism is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound.[9] When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, the regioselectivity of the initial attack becomes a critical factor, often leading to a mixture of isomers.[10]
The regiochemical outcome is influenced by a delicate interplay of:
-
Electronic Effects: The more electrophilic carbonyl carbon is preferentially attacked.
-
Steric Effects: The less sterically hindered carbonyl group is more accessible to the incoming hydrazine.
-
Reaction Conditions: The pH of the reaction medium can significantly alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups, thereby influencing the regioselectivity.[10][11]
Following the initial condensation to form a hydrazone or enamine intermediate, an intramolecular cyclization occurs via the attack of the second nitrogen atom on the remaining carbonyl group. Subsequent dehydration yields the aromatic pyrazole ring.
Experimental Protocol: Synthesis of Ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate (A Knorr-type reaction)
-
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
The Pechmann Pyrazole Synthesis: An Alternative Pathway
The Pechmann synthesis offers a distinct approach to the pyrazole core, utilizing the reaction of an acetylenic compound with diazomethane or its derivatives.[5] This method is a classic example of a 1,3-dipolar cycloaddition.
Mechanism: The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The diazomethane acts as the 1,3-dipole, and the alkyne serves as the dipolarophile. The cycloaddition leads to the formation of a 3H-pyrazole intermediate, which then tautomerizes to the more stable aromatic pyrazole. The use of substituted acetylenes and diazo compounds can lead to issues with regioselectivity.
Huisgen 1,3-Dipolar Cycloaddition: A Powerful and Versatile Tool
The Huisgen 1,3-dipolar cycloaddition is a highly efficient and versatile method for constructing five-membered heterocycles, including pyrazole-5-carboxylates.[6] This reaction involves the combination of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, typically an alkyne or an alkene.[8]
Mechanism: The reaction is believed to proceed through a concerted pericyclic mechanism, where the new sigma bonds are formed in a single transition state.[6] This concerted nature often leads to high stereospecificity. The regioselectivity of the cycloaddition is governed by the electronic properties of the substituents on both the 1,3-dipole and the dipolarophile, and can be predicted using frontier molecular orbital (FMO) theory.
Experimental Protocol: Synthesis of a Pyrazole-5-carboxylate via 1,3-Dipolar Cycloaddition
-
Materials:
-
A suitable hydrazonoyl halide (precursor to the nitrile imine)
-
An alkyne bearing a carboxylate group (e.g., ethyl propiolate)
-
A non-nucleophilic base (e.g., triethylamine)
-
An inert solvent (e.g., toluene or THF)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydrazonoyl halide and the alkyne in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the triethylamine to the reaction mixture. The triethylamine dehydrohalogenates the hydrazonoyl halide in situ to generate the reactive nitrile imine.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Filter the reaction mixture to remove the triethylammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Modern Synthetic Innovations
In recent years, the drive for more efficient, sustainable, and diverse synthetic routes has led to the development of novel methodologies for pyrazole-5-carboxylate synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[8][12] In the context of pyrazole synthesis, microwave-assisted methods often lead to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating.[13][14] Both the Knorr synthesis and 1,3-dipolar cycloadditions can be effectively performed under microwave conditions.[12]
Experimental Protocol: Microwave-Assisted Synthesis of Pyrazoles
-
General Procedure:
-
In a microwave-safe reaction vessel, combine the appropriate starting materials (e.g., a 1,3-dicarbonyl compound and a hydrazine, or a hydrazonoyl halide and an alkyne) and any necessary reagents (e.g., a catalyst or base) in a minimal amount of a suitable high-boiling solvent or under solvent-free conditions.[15][16]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature and time.
-
After cooling, the product can be isolated and purified using standard techniques.[15]
-
Green Chemistry Approaches
The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles, with a focus on using environmentally benign solvents (such as water or ionic liquids), recyclable catalysts, and solvent-free reaction conditions.[17][18][19] These approaches not only reduce the environmental impact of the synthesis but can also lead to improved efficiency and safety.[20]
Comparative Analysis of Synthetic Methodologies
The choice of synthetic method for a particular pyrazole-5-carboxylate target depends on several factors, including the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. The following table provides a comparative overview of the key synthetic strategies.
| Method | Starting Materials | Key Reagents | General Conditions | Yields | Advantages | Limitations |
| Knorr Synthesis | 1,3-Dicarbonyls, β-Ketoesters | Hydrazines, Acid/Base Catalyst | Heating in a protic solvent | Good to Excellent | Readily available starting materials, straightforward | Potential for regioisomer formation, may require harsh conditions |
| Pechmann Synthesis | Acetylenes | Diazomethane derivatives | Typically mild | Moderate to Good | Access to pyrazoles with specific substitution patterns | Use of potentially explosive and toxic diazomethane |
| 1,3-Dipolar Cycloaddition | Alkynes/Alkenes, Hydrazonoyl Halides | Non-nucleophilic base | Mild conditions | Good to Excellent | High regioselectivity and stereospecificity, broad substrate scope | Requires synthesis of the 1,3-dipole precursor |
| Microwave-Assisted | Various | Corresponding reagents for the chosen reaction | Microwave irradiation | Often higher than conventional methods | Rapid reaction times, improved yields, cleaner reactions | Requires specialized equipment |
| Green Synthesis | Various | Often catalyst-based | Aqueous media, solvent-free, recyclable catalysts | Good to Excellent | Environmentally friendly, often milder conditions | Catalyst development and recycling can be challenging |
Characterization of Pyrazole-5-carboxylates
The structural elucidation of newly synthesized pyrazole-5-carboxylates relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the pyrazole ring typically appears as a singlet in the aromatic region. The chemical shifts of the substituents provide valuable information about their electronic environment. The protons of the ester group will also be present.
-
¹³C NMR: The carbon signals of the pyrazole ring and the carboxylate group are characteristic.
-
-
Mass Spectrometry (MS): The molecular ion peak confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester group and the C=N and C=C bonds of the pyrazole ring are typically observed.
Conclusion
The synthesis of pyrazole-5-carboxylates has a rich history, evolving from the seminal discoveries of the 19th century to the sophisticated and sustainable methods of the 21st century. The classical Knorr, Pechmann, and Huisgen methodologies remain fundamental tools for the construction of this important heterocyclic scaffold. Modern innovations, such as microwave-assisted synthesis and green chemistry approaches, have further expanded the synthetic chemist's toolbox, enabling the rapid and efficient production of a diverse range of pyrazole-5-carboxylate derivatives. A thorough understanding of the underlying mechanisms and the advantages and limitations of each synthetic route is crucial for the rational design and successful execution of synthetic strategies targeting these valuable compounds, which will undoubtedly continue to play a pivotal role in the advancement of medicine and agriculture.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knorr Pyrazole Synthesis [drugfuture.com]
- 3. Hans von Pechmann - Wikipedia [en.wikipedia.org]
- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 5. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. jk-sci.com [jk-sci.com]
- 11. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. thieme-connect.com [thieme-connect.com]
- 20. researchgate.net [researchgate.net]
Hazards and safety information for chloropyrazole compounds
An In-depth Technical Guide to the Hazards and Safety of Chloropyrazole Compounds
Abstract
Chloropyrazoles are a class of heterocyclic compounds integral to modern drug discovery and agrochemical development, with a chemical scaffold that offers metabolic stability and diverse biological activity.[1][2] However, the inclusion of a chlorine atom on the pyrazole ring introduces specific hazards that necessitate a robust understanding and implementation of safety protocols. This guide provides a comprehensive overview of the toxicological, physicochemical, and reactive hazards associated with chloropyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into risk assessment, control measures, safe handling, emergency procedures, and waste disposal. By explaining the causality behind experimental and safety choices, this document serves as a technical resource for maintaining a self-validating system of safety in the laboratory.
The Chloropyrazole Moiety: Applications and Inherent Hazards
The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs for oncology, infectious diseases, and inflammatory conditions.[1][3] The introduction of chlorine substituents is a common strategy to modulate the electronic properties, metabolic stability, and binding affinity of drug candidates. In agrochemicals, chlorinated phenylpyrazoles, such as fipronil, are highly effective insecticides.[4]
While advantageous for their intended biological or chemical function, these structural features also present distinct hazards:
-
Enhanced Biological Activity: The same properties that make chloropyrazoles effective can also lead to increased toxicity. The mechanism of action for some, like the phenylpyrazole insecticides, involves antagonism of the γ-aminobutyric acid (GABA) receptor, a pathway that can induce neurotoxic effects in non-target species, including mammals.[5][6]
-
Reactivity: The chlorinated heterocyclic ring can participate in hazardous reactions if not handled with appropriate care.
-
Hazardous Decomposition: Like other chlorinated organic compounds, thermal decomposition can release toxic and corrosive gases, such as hydrogen chloride (HCl) and phosgene (COCl2).[7]
Hazard Identification and Toxicological Profile
A thorough understanding of the potential health effects is the foundation of a robust safety protocol. While many novel chloropyrazole compounds synthesized in research labs will lack comprehensive toxicological data, information from representative molecules and related chemical classes can inform a precautionary approach.
GHS Classification of a Representative Compound: 4-Chloro-1H-pyrazole
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The classification for 4-Chloro-1H-pyrazole, a common building block, highlights the typical hazards of this class.
| Hazard Class | Hazard Statement | GHS Pictogram | Citation |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [8][9] | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [8][9] | |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | [8][9] | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | [8] | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | [8] | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | [8][9] |
Toxicological Data from Phenylpyrazole Insecticides
The most extensive toxicological data for this class comes from widely used pesticides. Fipronil, a phenylpyrazole, demonstrates potent neurotoxicity by acting as a GABA receptor antagonist.[6] While it shows greater selectivity for insect receptors, it is not without effects on mammals, particularly in cases of accidental or intentional ingestion.[5]
| Compound | Route | Species | LD50 Value | Citation |
| Fipronil | Oral | Rat | 97 mg/kg | [5] |
| Fipronil | Oral | Mouse | 95 mg/kg | [5] |
| Fipronil | Dermal | Rat | >2000 mg/kg | [5] |
| Fipronil | Dermal | Rabbit | 354 mg/kg | [5] |
| Other Pyrazole Insecticides | Oral | Rat/Mouse | 245 to 520 mg/kg | [10] |
Key toxicological insights include:
-
Neurotoxicity: Signs of poisoning include convulsions, tremors, ataxia, and other neurological responses.[5]
-
Organ Damage: Fipronil and its metabolites can induce toxic effects in the liver and kidneys.[5]
-
Developmental Toxicity: Studies on the pyrazole insecticide flupyrazofos showed fetal growth retardation at maternally toxic doses in rats.[11]
For novel chloropyrazoles, it must be assumed that similar or other, as-yet-unidentified, toxicities could be present. Therefore, preventing exposure through all routes—dermal, inhalation, and ingestion—is paramount.
Physicochemical and Reactive Hazards
Beyond direct toxicity, the physical and chemical properties of chloropyrazoles present laboratory hazards that must be managed.
Thermal Stability and Decomposition
Studies have shown that the introduction of chlorine atoms can increase the thermal stability of the pyrazole ring, with some compounds being stable above 260-275°C. However, this does not eliminate the risk of thermal decomposition. When chlorinated organic compounds are exposed to high heat, such as in a fire or during certain reaction conditions, they can decompose to form highly toxic and corrosive byproducts.
-
Hydrogen Chloride (HCl): A corrosive gas that is severely irritating to the respiratory system, eyes, and skin.
-
Phosgene (COCl2): A highly toxic and insidious gas that can cause delayed-onset, severe pulmonary edema.
-
Nitrogen Oxides (NOx): Toxic gases that can cause respiratory damage.[12]
-
Carbon Monoxide (CO) and Carbon Dioxide (CO2): Standard products of organic combustion.[12]
Chemical Reactivity and Incompatibility
Safe handling requires an awareness of potentially hazardous chemical reactions.
-
Strong Oxidizing Agents: As with many organic compounds, mixing with strong oxidizers can lead to vigorous or explosive reactions. Chloropyrazoles should be stored separately from these materials.[12]
-
Synthesis Reagents: The synthesis of chloropyrazoles often involves hazardous reagents. For example, using hypochloric acid or its salts requires careful control of reaction conditions to ensure safety and prevent runaway reactions.[13] Electrophilic halogenation also requires careful selection of reagents and conditions to control regioselectivity and prevent unwanted side reactions.[14]
Risk Assessment and Control Measures
A systematic approach to risk assessment is crucial before any work with chloropyrazoles begins. The hierarchy of controls should always be followed to ensure the highest level of protection.
Caption: A workflow for assessing and mitigating risks associated with chloropyrazoles.
Standard Operating Procedures for Safe Handling
The following protocols are designed to minimize exposure and ensure safe handling during common laboratory procedures.
Personal Protective Equipment (PPE)
The choice of PPE is dictated by the specific hazards of the compound and the procedure. For chloropyrazoles, the following are mandatory:
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.[8]
-
Hand Protection: Chemically resistant gloves are essential. Given that many chloropyrazoles are solids dissolved in organic solvents, the glove material must be chosen based on its resistance to the solvent being used. Nitrile gloves are a common starting point, but breakthrough times should be verified. Always wash hands thoroughly after removing gloves.[8][15]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For larger scale operations, a chemical-resistant apron may be necessary.[8]
-
Respiratory Protection: Work should be conducted within a certified chemical fume hood to prevent inhalation of powders or vapors.[8] If engineering controls are insufficient, a NIOSH-approved respirator may be required, based on a formal risk assessment.[12]
Engineering Controls
-
Chemical Fume Hood: All procedures involving the handling of dry chloropyrazole powders or their solutions should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[16]
-
Glovebox: For highly potent or toxic derivatives, or when handling large quantities, a glovebox provides an additional layer of containment.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[16]
Protocol for Weighing and Handling Solid Chloropyrazoles
The primary risk when handling solid compounds is the generation and inhalation of fine dust.
Caption: Step-by-step protocol for safely weighing solid chloropyrazole compounds.
Storage Requirements
Proper storage is critical to prevent degradation, accidental release, and incompatible reactions.
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[8]
-
Segregate from incompatible materials, particularly strong oxidizing agents and acids.[12][17]
-
Store away from heat sources or open flames.[12]
-
Protect from light if the compound is known to be light-sensitive.[12]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with the location and use of emergency equipment.
Spill Response
The response to a spill depends on its size and nature (solid vs. liquid).
Caption: Decision tree for responding to a chloropyrazole spill.
For a small solid spill, avoid generating dust by covering it with a damp paper towel before sweeping it up.[8] For a liquid spill, use an inert absorbent material. In all cases, the cleanup materials must be placed in a sealed container for hazardous waste disposal.[8]
First Aid for Exposure
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][16]
Waste Disposal
All chloropyrazole waste is considered hazardous chemical waste and must be disposed of accordingly.
-
Segregation: Never mix chloropyrazole waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Solid waste (contaminated gloves, paper towels, pipette tips) should be collected separately from liquid waste.[18]
-
Containers: Use only approved, chemically compatible, and properly labeled hazardous waste containers. Containers must be kept closed except when adding waste.[19]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name of the chloropyrazole compound and any solvents.
-
Disposal: Disposal must be handled through a licensed hazardous waste management service. Never dispose of chloropyrazoles down the drain or in the regular trash.[18][19]
Conclusion
Chloropyrazole compounds are a valuable class of molecules in scientific research and development. Their utility, however, is matched by a distinct hazard profile that demands respect and careful management. By understanding the toxicological and physicochemical risks, implementing a hierarchy of controls, and adhering to rigorous safe handling and emergency protocols, researchers can mitigate the dangers associated with these compounds. A culture of safety, grounded in the principles outlined in this guide, is essential for protecting personnel and the environment while advancing scientific discovery.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenylpyrazole (Fipronil) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 6. books.rsc.org [books.rsc.org]
- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 1H-Pyrazole, 4-chloro- | C3H3ClN2 | CID 27524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PYRAZOLE INSECTICIDES – PoisonSense [poisonsense.co.ke]
- 11. Developmental toxicity of flupyrazofos, a new organophosphorus insecticide, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. ecolink.com [ecolink.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Technical Guide to Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. The pyrazole scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules, and this specific derivative serves as a crucial and versatile synthetic intermediate.[1][2] This document delves into the core physicochemical properties, outlines a plausible synthetic pathway with detailed protocols, discusses methods for structural characterization, and explores its applications as a key building block. All information is grounded in authoritative sources to ensure scientific integrity for professionals in research and drug development.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyrazole derivative. Its identity is defined by a unique combination of a methyl ester at the 5-position, a chlorine atom at the 3-position, and a methyl group on the nitrogen at the 1-position of the pyrazole ring. This specific arrangement of functional groups makes it a reactive and valuable precursor for further chemical modification.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 173841-06-0 | |
| Molecular Formula | C₆H₇ClN₂O₂ | |
| Molecular Weight | 174.59 g/mol | Calculated |
| InChI Key | HXVYKJUTAPFZGY-UHFFFAOYSA-N | |
Table 2: Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Physical Form | White to yellow sticky oil or semi-solid | |
| Typical Purity | ≥97% | |
| Storage Temperature | Refrigerator |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. | General Chemical Knowledge |
Synthesis and Mechanistic Insights
The synthesis of polysubstituted pyrazoles is a well-established field, often relying on the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For this compound, a logical synthetic approach involves the construction of the pyrazole ring followed by targeted functionalization (N-methylation and chlorination). This multi-step process allows for precise control over the final substitution pattern.
Proposed Synthetic Workflow
The following workflow illustrates a plausible and efficient pathway for laboratory-scale synthesis. The causality behind this sequence is to first establish the core pyrazole ester scaffold, which is then functionalized. N-methylation is performed prior to chlorination, as the unprotected pyrazole N-H proton is acidic and could interfere with certain chlorinating agents.
References
Methodological & Application
Application and Protocol Guide for the Regiocontrolled Synthesis of 1-Substituted Pyrazole Carboxylates
This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview and practical protocols for the regiocontrolled synthesis of 1-substituted pyrazole carboxylates. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The precise control of substituent placement on the pyrazole ring is paramount for modulating pharmacological activity. This document details established and modern synthetic strategies, elucidates the mechanistic basis for regioselectivity, and offers step-by-step experimental protocols.
Introduction: The Significance of Regiocontrol in Pyrazole Synthesis
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers multiple sites for substitution. When synthesizing 1-substituted pyrazole carboxylates from unsymmetrical precursors, the formation of constitutional isomers is a common challenge.[3][4] For instance, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially yield two distinct regioisomers: the 1,3- and 1,5-disubstituted pyrazole carboxylates. The ability to selectively synthesize one isomer over the other is crucial, as different regioisomers often exhibit vastly different biological profiles and physicochemical properties.
This guide focuses on methodologies that provide high levels of regiocontrol, thereby minimizing tedious purification steps and maximizing the yield of the desired product. We will explore two primary strategies: regioselective cyclocondensation reactions and post-synthetic N-alkylation of pre-formed pyrazole rings.
Strategic Approaches to Regiocontrolled Synthesis
Regioselective Cyclocondensation of 1,3-Dicarbonyl Compounds and Hydrazines
The most classical and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] The regiochemical outcome of this reaction is dictated by the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups of the dicarbonyl compound.
Mechanism and Control of Regioselectivity:
The regioselectivity of the Knorr pyrazole synthesis is influenced by several factors:
-
Steric Hindrance: The less sterically hindered carbonyl group is generally favored for the initial attack by the hydrazine.
-
Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked. Electron-withdrawing groups adjacent to a carbonyl group increase its electrophilicity.
-
Reaction Conditions: The choice of solvent and the use of acidic or basic catalysts can significantly influence the reaction pathway and, consequently, the regiomeric ratio.[5] For example, aprotic dipolar solvents have been shown to favor the formation of 1,3-disubstituted 1-arylpyrazoles.[5]
A recent study demonstrated excellent regiocontrol in the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones.[3] The regioselectivity was remarkably dependent on the nature of the hydrazine used. Arylhydrazine hydrochlorides led to the formation of the 1,3-regioisomer, whereas the corresponding free arylhydrazine yielded the 1,5-regioisomer exclusively.[3] This highlights the profound impact of subtle changes in reactant form on the reaction outcome.
Visualizing the Reaction Pathway:
Caption: General reaction scheme for the synthesis of 1,3- and 1,5-disubstituted pyrazole carboxylates.
Regioselective N-Alkylation of Pyrazole Carboxylates
An alternative strategy to achieve specific 1-substituted pyrazoles is the direct alkylation of a pre-synthesized pyrazole carboxylate. This approach is particularly useful when the desired substitution pattern is difficult to obtain via direct cyclocondensation. The regioselectivity of N-alkylation is governed by the relative nucleophilicity of the two nitrogen atoms in the pyrazole ring and steric hindrance around them.
Factors Influencing N-Alkylation Regioselectivity:
-
Steric Effects: Bulky substituents at the C3 or C5 position will direct the incoming alkyl group to the less sterically hindered nitrogen atom.[7]
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly impact the N1/N2 alkylation ratio. For instance, the use of K2CO3 in DMSO has been reported to achieve regioselective N1-alkylation of 3-substituted pyrazoles. A catalyst-free Michael addition has also been developed for highly regioselective N1-alkylation.[8]
Workflow for Regioselective N-Alkylation:
Caption: A typical experimental workflow for the regioselective N-alkylation of pyrazoles.
Experimental Protocols
Protocol 1: Regioselective Synthesis of Ethyl 1-Aryl-5-methyl-1H-pyrazole-3-carboxylates via Cyclocondensation
This protocol is adapted from methodologies focusing on the regioselective condensation of β-ketoesters with arylhydrazines.
Materials:
-
Ethyl acetoacetate
-
Substituted arylhydrazine hydrochloride
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted arylhydrazine hydrochloride (10 mmol) in absolute ethanol (50 mL).
-
Add ethyl acetoacetate (12 mmol, 1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure ethyl 1-aryl-5-methyl-1H-pyrazole-3-carboxylate.
Expected Outcome: This procedure generally favors the formation of the 1,5-disubstituted pyrazole isomer due to the initial attack of the substituted nitrogen of the arylhydrazine at the more electrophilic acetyl carbonyl group of ethyl acetoacetate.
Protocol 2: Regioselective N1-Alkylation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This protocol outlines a general procedure for the regioselective N-alkylation of a pre-formed pyrazole.
Materials:
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate
-
Potassium carbonate (K2CO3), finely powdered and dried
-
Dimethylformamide (DMF), anhydrous
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), add ethyl 5-methyl-1H-pyrazole-3-carboxylate (5 mmol).
-
Add anhydrous DMF (25 mL) and stir until the pyrazole is completely dissolved.
-
Add finely powdered, anhydrous potassium carbonate (7.5 mmol, 1.5 equivalents).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add the alkyl halide (5.5 mmol, 1.1 equivalents) dropwise to the suspension.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to isolate the desired N1-alkylated pyrazole carboxylate.
Causality of Choices: The use of a polar aprotic solvent like DMF facilitates the dissolution of the pyrazole and the salt byproducts. Potassium carbonate is a sufficiently strong base to deprotonate the pyrazole, and its heterogeneous nature can sometimes improve regioselectivity. The N1 position is generally less sterically hindered, favoring alkylation at this site.[7]
Data Summary and Comparison
| Method | Key Reagents | Typical Regioselectivity (1,3- vs 1,5-) | Yield Range | References |
| Cyclocondensation | β-ketoester + Arylhydrazine HCl | High for 1,5-isomer | 60-90% | [5] |
| Cyclocondensation | Trichloromethyl enone + Arylhydrazine | Exclusive 1,5-isomer | 52-83% | [3] |
| Cyclocondensation | Trichloromethyl enone + Arylhydrazine HCl | Exclusive 1,3-isomer | 37-97% | [3] |
| N-Alkylation | Pyrazole + Alkyl Halide + K2CO3/DMSO | High for N1-alkylation | 70-95% | |
| Michael Addition | Pyrazole + α,β-unsaturated ester | >99:1 for N1-adduct | >90% | [8] |
Conclusion and Future Perspectives
The regiocontrolled synthesis of 1-substituted pyrazole carboxylates is a well-developed field with a variety of reliable methods at the disposal of synthetic chemists. The choice between a cyclocondensation approach and a post-synthetic N-alkylation strategy will depend on the availability of starting materials and the desired final substitution pattern. Careful consideration of steric and electronic factors, as well as optimization of reaction conditions, are key to achieving high regioselectivity.
Future research in this area will likely focus on the development of even more efficient and environmentally benign catalytic systems, including transition-metal-catalyzed C-H functionalization of the pyrazole core, to introduce substituents with even greater precision.[9][10] The continued exploration of multicomponent reactions also holds promise for the rapid and diverse synthesis of these valuable heterocyclic compounds.[6]
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. Item - Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - American Chemical Society - Figshare [acs.figshare.com]
- 8. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Experimental protocol for cyclocondensation reaction of pyrazoles
An Application Guide to the Cyclocondensation Reaction for Pyrazole Synthesis
Introduction: The Enduring Importance of the Pyrazole Scaffold
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry and materials science.[1][2] Their rigid, planar structure and capacity for diverse substitutions make them "privileged scaffolds" in drug discovery, appearing in blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[3][4] The broad spectrum of biological activities associated with pyrazole derivatives—including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties—drives the continuous development of efficient and versatile synthetic methodologies.[5][6]
The most fundamental and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction.[4][7] This approach typically involves the reaction of a 1,3-dielectrophilic species, most commonly a 1,3-dicarbonyl compound, with a binucleophilic hydrazine derivative.[5][8] The archetypal example of this transformation is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[5][9] While this classic method remains highly relevant, contemporary research has introduced numerous innovations, including microwave-assisted synthesis, multicomponent reactions, and the use of green, aqueous reaction media to improve efficiency, reduce environmental impact, and expand the accessible chemical space.[10][11][12]
This guide provides an in-depth exploration of the pyrazole cyclocondensation reaction, from its core mechanistic principles to detailed, field-proven experimental protocols. It is designed for researchers and scientists seeking to harness this powerful reaction for the synthesis of novel pyrazole derivatives.
Part 1: Mechanistic Underpinnings of the Knorr Pyrazole Synthesis
The trustworthiness of any synthetic protocol is grounded in a solid understanding of its reaction mechanism. The Knorr pyrazole synthesis is a robust and predictable reaction, but its outcome, particularly in terms of regioselectivity, is dictated by the interplay of reactant structure and reaction conditions.
The reaction proceeds via a two-stage condensation-cyclization-dehydration sequence.[13][14] When an unsymmetrical 1,3-dicarbonyl compound (e.g., a β-ketoester) reacts with a substituted hydrazine, the initial nucleophilic attack can, in principle, occur at either carbonyl group, potentially leading to a mixture of regioisomers.[5][15]
The Causality Behind the Reaction Pathway:
-
Initial Condensation: The reaction is typically initiated by the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. In the case of substituted hydrazines like phenylhydrazine, the terminal -NH2 group is more nucleophilic and less sterically hindered, leading the initial attack.[15] With β-ketoesters, the more electrophilic ketone carbonyl is generally attacked in preference to the ester carbonyl.[15][16] This first step forms a hydrazone intermediate.[13]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[16]
-
Dehydration: The resulting five-membered ring intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring.[13] This final aromatization step is a powerful thermodynamic driving force for the reaction.
The reaction is often catalyzed by a small amount of acid (e.g., acetic acid, HCl), which serves to protonate the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack.[9][14]
Caption: General mechanism of the Knorr pyrazole synthesis.
Part 2: Designing the Experiment: Key Parameters and Modern Approaches
The versatility of the pyrazole synthesis stems from the wide array of commercially available starting materials and the adaptability of the reaction conditions.
Parameter Selection
| Parameter | Choices & Considerations | Causality / Expert Insight |
| 1,3-Dicarbonyl Source | β-Diketones: Acetylacetone, Dibenzoylmethaneβ-Ketoesters: Ethyl acetoacetate, Ethyl benzoylacetate[16]Other Equivalents: α,β-Unsaturated ketones, α-cyanoketones[5][17] | The choice of the 1,3-dicarbonyl backbone directly defines the substituents at positions 3 and 5 of the final pyrazole. β-Ketoesters are common precursors for pyrazolones (keto-form) which exist in tautomeric equilibrium with the aromatic hydroxy-pyrazole (enol-form).[16] |
| Hydrazine Source | Hydrazine hydrate (for N-unsubstituted pyrazoles)Phenylhydrazine, Methylhydrazine, Aryl hydrazines (for N1-substituted pyrazoles)[5] | The substituent on the hydrazine (R' in R'-NHNH₂) will become the substituent at the N1 position of the pyrazole ring. Hydrazine itself is toxic and should be handled with appropriate care.[16] |
| Catalyst | Brønsted Acids: Acetic acid, HCl[16]Heterogeneous: Nano-ZnO, Montmorillonite K-10[5][18]Green Catalysts: Imidazole, Baker's Yeast[3][19] | A catalytic amount of acid is usually sufficient. Green catalysts are gaining prominence for their reusability and reduced environmental impact, often enabling reactions in aqueous media.[3][10] |
| Solvent & Conditions | Conventional: Ethanol, 1-Propanol, Acetic Acid; Reflux heating[16]Green: Water, Solvent-free[20][21]Advanced: Microwave (MW) or Ultrasound (US) irradiation[11][22] | The choice of solvent and energy source significantly impacts reaction time and yield. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating.[12][17][22] Water, as a solvent, aligns with the principles of green chemistry.[10] |
Workflow Visualization
The general workflow for a pyrazole synthesis experiment is a systematic process from preparation to characterization.
Caption: Standard experimental workflow for pyrazole synthesis.
Part 3: Detailed Experimental Protocols
The following protocols are self-validating systems, providing detailed, step-by-step methodologies for synthesizing pyrazoles under different conditions. These should be treated as robust starting points, which may be optimized for specific substrates.
Protocol 1: Classic Knorr Synthesis of 1,3,5-Trimethylpyrazole
This protocol details a traditional, solvent-based reflux method, valued for its simplicity and reliability.
Materials:
-
Methylhydrazine (CH₆N₂)
-
Acetylacetone (C₅H₈O₂)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (10.0 g, 0.1 mol) in 30 mL of ethanol.
-
Reagent Addition: While stirring, carefully add methylhydrazine (4.6 g, 0.1 mol) to the flask, followed by 3-4 drops of glacial acetic acid. The addition may be slightly exothermic.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 1 hour.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The disappearance of the starting materials indicates completion.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into 100 mL of cold water while stirring. The product should separate as an oil or solid. Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation if necessary.
Protocol 2: Microwave-Assisted Green Synthesis of 1-Aryl-1H-pyrazole-5-amines[17]
This protocol leverages the efficiency of microwave heating and the environmental benefits of using water as a solvent.[17]
Materials:
-
Aryl hydrazine (e.g., Phenylhydrazine)
-
3-Aminocrotononitrile
-
1 M Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine the aryl hydrazine (5 mmol), 3-aminocrotononitrile (5 mmol), and 5 mL of 1 M HCl.[17]
-
Microwave Irradiation: Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture at 150°C for 10-15 minutes.[17] Monitor the internal pressure to ensure it remains within the safe limits of the equipment.
-
Work-up: After the reaction, cool the vial to room temperature using compressed air.
-
Isolation: Carefully open the vial and transfer the acidic solution to a beaker. While stirring, slowly add 10% NaOH solution until the mixture is basic (pH > 10), which will cause the product to precipitate.[17]
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and allow it to air dry.[17] The product is often pure enough for subsequent use, but can be recrystallized from an ethanol/water mixture if needed. Typical isolated yields for this method range from 70-90%.[17]
Protocol 3: Multicomponent Aqueous Synthesis of Tetrasubstituted Pyrazoles[10]
This protocol showcases a one-pot, four-component reaction in an aqueous micellar medium, representing a highly efficient and green synthetic strategy.[10]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Ethyl Acetoacetate
-
Phenylhydrazine
-
Cetyltrimethylammonium Bromide (CTAB)
-
Water
Procedure:
-
Reaction Setup: In a 50 mL flask, add the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and CTAB (0.1 mmol) to 10 mL of water.
-
Heating: Heat the resulting suspension with vigorous stirring at 80°C for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the aqueous solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove CTAB and any water-soluble impurities, and dry. Recrystallization from ethanol can be performed for further purification. This protocol offers excellent yields, often exceeding 90%.[10]
Comparative Summary of Protocols
| Protocol | Method | Key Features | Typical Time | Typical Yield |
| 1: Classic Knorr | Conventional Reflux | Simple, reliable, uses organic solvent | 1-2 hours | Good to Excellent |
| 2: Microwave-Assisted | Microwave Irradiation | Extremely fast, high yield, uses water[17] | 10-15 minutes | 70-90%[17] |
| 3: Multicomponent | Aqueous Micellar | One-pot, green solvent, high atom economy[10] | 2-3 hours | Excellent (>90%)[10] |
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. jk-sci.com [jk-sci.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. name-reaction.com [name-reaction.com]
- 15. rsc.org [rsc.org]
- 16. chemhelpasap.com [chemhelpasap.com]
- 17. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate in the Synthesis of Next-Generation Agrochemicals
Introduction: The Pyrazole Scaffold as a Pillar of Modern Agrochemicals
The pyrazole ring system is a cornerstone in the discovery and development of innovative agrochemicals, prized for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1][2] Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate stands as a pivotal starting material, a highly functionalized building block for the synthesis of a spectrum of high-value active ingredients, including fungicides, herbicides, and insecticides. Its strategic arrangement of a reactive chloro group, a methyl ester for derivatization, and a methylated pyrazole core provides a robust platform for constructing complex molecules with precise biological targets.[3][4] This guide offers an in-depth exploration of the synthetic utility of this key intermediate, providing detailed protocols and the scientific rationale behind the methodologies for researchers in the agrochemical and pharmaceutical industries.
PART I: Synthesis of Pyrazole Carboxamide Fungicides - Targeting Cellular Respiration
A prominent class of fungicides derived from pyrazole carboxylic acids are the succinate dehydrogenase inhibitors (SDHIs). These fungicides disrupt the fungal mitochondrial respiratory chain at complex II, leading to a cessation of energy production and ultimately, cell death.[5][6] The pyrazole carboxamide scaffold is essential for this activity. The following sections detail the conversion of this compound into a representative pyrazole carboxamide fungicide.
Mechanism of Action: SDHI Fungicides
Succinate dehydrogenase (SDH) is a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain. SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, preventing the oxidation of succinate to fumarate. This blockage of the respiratory chain leads to the depletion of ATP, the cell's primary energy currency, and the accumulation of reactive oxygen species, inducing oxidative stress and fungal cell death. The N-alkoxy-β-methoxyacrylate group in strobilurins, for example, mimics the natural substrate, ubiquinone, to effectively block the enzyme's active site.
Synthetic Workflow: From Ester to Active Fungicide
The synthesis of a pyrazole carboxamide fungicide from this compound involves a three-step process:
-
Hydrolysis: The methyl ester is saponified to the corresponding carboxylic acid.
-
Activation: The carboxylic acid is converted to a more reactive acyl chloride.
-
Amide Coupling: The acyl chloride is reacted with a substituted aniline to form the final pyrazole carboxamide.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
-
Rationale: Saponification of the methyl ester to the carboxylic acid is a fundamental step to enable subsequent amide bond formation. The use of a base like sodium hydroxide in a mixed solvent system like methanol/water ensures efficient hydrolysis.[2][7]
-
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide (NaOH) pellets
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add sodium hydroxide (1.5-2.0 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
-
Protocol 2: Synthesis of 3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride
-
Rationale: Conversion of the carboxylic acid to an acyl chloride activates the carbonyl group for nucleophilic attack by the amine in the subsequent coupling step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous and easily removed.[8][9][10][11][12]
-
Materials:
-
3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and anhydrous toluene or DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (cessation of gas evolution and dissolution of the solid).
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude 3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride is typically used in the next step without further purification.
-
Protocol 3: Amide Coupling with a Substituted Aniline
-
Rationale: The final step involves the formation of the crucial amide bond. The highly reactive acyl chloride readily reacts with the nucleophilic amine of the substituted aniline. A non-nucleophilic base like triethylamine or pyridine is often added to scavenge the HCl generated during the reaction.[9][13][14]
-
Materials:
-
3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride
-
Substituted aniline (e.g., 2-amino-5-chlorobenzotrifluoride) (1.0 eq)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Triethylamine (Et₃N) or pyridine (1.1-1.2 eq)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous THF or DCM and add it dropwise to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate or DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole carboxamide fungicide.
-
| Step | Reactants | Reagents | Solvent | Key Transformation | Typical Yield |
| 1. Hydrolysis | This compound | NaOH | Methanol/Water | Ester to Carboxylic Acid | >90% |
| 2. Activation | 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid | SOCl₂, cat. DMF | Toluene or DCM | Carboxylic Acid to Acyl Chloride | Quantitative (used in situ) |
| 3. Amide Coupling | 3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride, Substituted Aniline | Et₃N or Pyridine | THF or DCM | Acyl Chloride to Amide | 70-90% |
PART II: Synthesis of Pyrazole-Based Herbicides
Pyrazole derivatives are also prominent in the herbicide market, with different substitution patterns leading to distinct modes of action. Two important classes are the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and the acetolactate synthase (ALS) inhibitors.
Mechanism of Action: HPPD and ALS Inhibitors
-
HPPD Inhibitors: These herbicides block the synthesis of plastoquinone, a vital cofactor in the biosynthesis of carotenoids. The absence of carotenoids leads to the photo-oxidation of chlorophyll, resulting in the characteristic bleaching symptoms in susceptible weeds.[5]
-
ALS Inhibitors: These herbicides inhibit acetolactate synthase, a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). The depletion of these essential amino acids halts protein synthesis and cell division, leading to plant death.
PART III: Synthesis of Pyrazole-Containing Insecticides - The Diamide Class
The anthranilic diamide class of insecticides, which includes the blockbuster chlorantraniliprole, features a pyrazole carboxamide core. These insecticides act as potent activators of insect ryanodine receptors, leading to uncontrolled release of calcium from internal stores, causing muscle paralysis and death of the target pest. While the synthesis of chlorantraniliprole itself involves a more complex pyrazole intermediate, the fundamental amide bond formation is analogous to that described for the fungicides.[2]
Safety and Handling
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Thionyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of modern agrochemicals. The protocols and workflows outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this pyrazole derivative and to develop novel, effective, and safe crop protection solutions. The inherent adaptability of the pyrazole scaffold ensures its continued importance in the future of agrochemical research and development.
References
- 1. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 2. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 3. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN103058993A - A kind of preparation method of chlorantraniliprole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrazole Derivatives as Antifungal Agents
Introduction: The Imperative for Novel Antifungal Therapies
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant and growing threat to global public health.[1][2] Pathogenic fungi, such as Candida, Aspergillus, and Cryptococcus species, are responsible for a substantial burden of morbidity and mortality, particularly in immunocompromised individuals.[3] The current antifungal armamentarium is limited, and the rise of resistance to existing agents underscores the urgent need for the discovery and development of novel antifungal drugs with distinct mechanisms of action.[4][5]
In this context, pyrazole derivatives have garnered considerable attention as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antifungal properties.[6][7][8] This guide provides a comprehensive overview of the application of pyrazole derivatives as antifungal agents, detailing their mechanisms of action, structure-activity relationships, and robust protocols for their synthesis and evaluation.
Mechanism of Action: Disrupting the Fungal Powerhouse
A significant number of antifungal pyrazole derivatives exert their effect by targeting the fungal respiratory chain, specifically by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II.[9][10][11] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a vital role in cellular energy production.[11] Inhibition of SDH disrupts ATP synthesis, leading to a cascade of downstream effects that ultimately result in fungal cell death.[9][11]
The binding of pyrazole-carboxamide derivatives to SDH is a prime example of their targeted action.[10] These compounds typically interact with the ubiquinone-binding (Qp) site of the enzyme, preventing the reduction of ubiquinone to ubiquinol and thereby halting electron flow.[9][10] This targeted inhibition provides a degree of selectivity for the fungal enzyme over its mammalian counterpart, a crucial aspect for therapeutic development.[12]
Figure 1: Mechanism of action of pyrazole derivatives targeting fungal succinate dehydrogenase.
Structure-Activity Relationships (SAR): Fine-Tuning for Potency
The antifungal activity of pyrazole derivatives is intricately linked to their chemical structure. Modifications to the pyrazole core and its substituents can significantly impact their potency, spectrum of activity, and selectivity.[10][13][14] Understanding these structure-activity relationships (SAR) is paramount for the rational design of new and more effective antifungal agents.[15]
Key Structural Features Influencing Antifungal Activity:
| Structural Moiety | Influence on Activity | Representative Substituents |
| Pyrazole Core | Essential for binding to the target enzyme. The nature and position of substituents are critical.[13] | Methyl, trifluoromethyl, halogen atoms.[4] |
| N-substituent | Can modulate lipophilicity and steric interactions within the binding pocket.[15] | Alkyl, aryl, or heterocyclic groups. |
| Carboxamide Linker | Often crucial for hydrogen bonding interactions with the target protein.[10] | The amide nitrogen can be substituted with various aryl or alkyl groups. |
| Aromatic/Alicyclic Tail | Contributes to hydrophobic interactions and can influence the overall shape and fit of the molecule in the active site.[9][15] | Phenyl, substituted phenyl, or cycloalkyl rings. |
It has been observed that the presence of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the pyrazole ring or the aromatic tail can enhance antifungal activity.[4][13] Moreover, the specific stereochemistry of the molecule can also play a significant role in its biological activity.
Experimental Protocols
Protocol 1: General Synthesis of a Pyrazole Carboxamide Derivative
This protocol outlines a general, multi-step synthesis for a model pyrazole carboxamide derivative, a common scaffold for antifungal activity.[4][16]
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Dimethyl sulfate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
Substituted aniline
-
Appropriate solvents (e.g., ethanol, toluene, DMF)
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of Ethyl Pyrazole-4-carboxylate: a. React ethyl acetoacetate with an appropriate orthoformate derivative in the presence of acetic anhydride.[4] b. Cyclize the resulting intermediate with hydrazine hydrate in ethanol to yield the ethyl pyrazole-4-carboxylate.[4]
-
N-Alkylation of the Pyrazole Ring: a. Dissolve the ethyl pyrazole-4-carboxylate in a suitable solvent like toluene. b. Add a base (e.g., NaHCO₃) followed by the dropwise addition of an alkylating agent such as dimethyl sulfate.[4] c. Heat the reaction mixture and monitor for completion by TLC.
-
Saponification to Pyrazole-4-carboxylic Acid: a. Hydrolyze the N-alkylated ester using an aqueous solution of NaOH.[4] b. Acidify the reaction mixture with HCl to precipitate the pyrazole-4-carboxylic acid.
-
Formation of Pyrazole-4-carbonyl Chloride: a. Reflux the pyrazole-4-carboxylic acid in an excess of thionyl chloride to form the corresponding acid chloride.[4] b. Remove the excess thionyl chloride under reduced pressure.
-
Amide Coupling to Yield the Final Product: a. Dissolve the pyrazole-4-carbonyl chloride in a dry, aprotic solvent. b. Add a substituted aniline dropwise at a controlled temperature. c. Stir the reaction mixture until completion, then isolate and purify the final pyrazole carboxamide derivative by recrystallization or chromatography.
Figure 2: General workflow for the synthesis of a pyrazole carboxamide derivative.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[17][18][19]
Materials:
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Pyrazole derivative stock solution (in DMSO)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: a. Subculture the fungal isolate on a suitable agar medium to ensure viability. b. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[17] c. For yeasts, dilute the suspension in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[20] For molds, the final conidial concentration should be around 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[18]
-
Preparation of Drug Dilutions: a. Perform serial two-fold dilutions of the pyrazole derivative stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. b. Include a drug-free well for growth control and a medium-only well for sterility control.[17]
-
Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). b. Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[20]
-
Determination of MIC: a. The MIC is the lowest concentration of the pyrazole derivative that causes a significant inhibition of visible growth compared to the growth control.[21] For some drug-organism combinations, a trailing effect may be observed, and the MIC is read as the concentration that causes approximately 50% growth inhibition.
Figure 3: Workflow for in vitro antifungal susceptibility testing using the broth microdilution method.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of potential antifungal compounds against mammalian cells to determine their therapeutic window.[12][22] The MTT assay is a colorimetric method for assessing cell metabolic activity.[12]
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
Pyrazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: a. Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: a. Prepare serial dilutions of the pyrazole derivative in complete cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control. c. Incubate the plate for 24-48 hours.
-
MTT Addition and Incubation: a. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: a. Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals. b. Read the absorbance at the appropriate wavelength (usually around 570 nm) using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.[23]
Data Analysis and Interpretation
The data obtained from the antifungal susceptibility and cytotoxicity assays are crucial for evaluating the potential of a pyrazole derivative as a therapeutic agent.
Key Parameters:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of the drug that inhibits the visible growth of a microorganism.[21]
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.[23]
-
Selectivity Index (SI): Calculated as the ratio of the IC₅₀ for a mammalian cell line to the MIC for the fungal pathogen (SI = IC₅₀ / MIC). A higher SI value indicates greater selectivity for the fungal target and a potentially wider therapeutic window.
Representative Data:
| Compound | Fungal Species | MIC (µg/mL) | Mammalian Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI) |
| Pyrazole A | C. albicans | 0.5 | HeLa | >50 | >100 |
| Pyrazole B | A. fumigatus | 2.0 | HepG2 | 35 | 17.5 |
| Fluconazole | C. albicans | 1.0 | HeLa | >100 | >100 |
Conclusion and Future Directions
Pyrazole derivatives represent a versatile and promising scaffold for the development of novel antifungal agents.[8] Their ability to target essential fungal enzymes like succinate dehydrogenase offers a compelling mechanism of action.[9][10][11] The extensive possibilities for chemical modification allow for the fine-tuning of their antifungal activity and selectivity.
Future research in this area should focus on:
-
Optimization of lead compounds: Utilizing SAR data to design and synthesize more potent and selective derivatives.
-
Elucidation of resistance mechanisms: Understanding how fungi may develop resistance to this class of compounds.
-
In vivo efficacy studies: Evaluating the most promising compounds in relevant animal models of fungal infections.[24][25][26]
-
Exploration of novel pyrazole-based scaffolds: Investigating different pyrazole isomers and fusion with other heterocyclic systems to discover new antifungal chemotypes.
By leveraging the insights and protocols outlined in this guide, researchers can contribute to the advancement of pyrazole derivatives as a new generation of much-needed antifungal therapies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. journals.asm.org [journals.asm.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. japsonline.com [japsonline.com]
- 24. journals.asm.org [journals.asm.org]
- 25. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of Pyrazole Carboxamide Derivatives from Esters
Abstract
This comprehensive guide provides a detailed, step-by-step methodology for the synthesis of pyrazole carboxamide derivatives, a scaffold of paramount importance in modern drug discovery and agrochemical development.[1][2][3][4] We will dissect the synthesis into its two core transformations: the construction of the pyrazole ring system from ester-containing precursors and the subsequent amidation of the ester functionality. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis.
Introduction: The Significance of Pyrazole Carboxamides
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[5] This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2] The carboxamide functional group, when appended to the pyrazole ring, often enhances the molecule's ability to form key hydrogen bonding interactions with biological targets, thereby improving potency and selectivity. Consequently, pyrazole carboxamides are integral to the development of novel pharmaceuticals and next-generation fungicides.[4][6][7][8][9]
This guide will focus on a common and versatile synthetic route starting from readily available esters. We will explore the venerable Knorr pyrazole synthesis for constructing the heterocyclic core and then detail the direct aminolysis of the ester to furnish the desired carboxamide.
Overall Synthetic Strategy
The synthesis of pyrazole carboxamide derivatives from esters can be conceptually broken down into two primary stages. This modular approach allows for the introduction of diversity at various points in the synthetic sequence, making it a powerful tool for generating libraries of analogues for structure-activity relationship (SAR) studies.
Figure 1: General two-stage workflow for the synthesis of pyrazole carboxamides from β-ketoesters.
Stage 1: Pyrazole Ring Synthesis via the Knorr Reaction
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a cornerstone of heterocyclic chemistry for its reliability and broad substrate scope.[1][10] The reaction involves the condensation of a 1,3-dicarbonyl compound (in our case, a β-ketoester) with a hydrazine derivative.[5][10][11]
Mechanistic Insights
The reaction typically proceeds under acidic catalysis. The mechanism involves an initial condensation between one of the carbonyl groups of the β-ketoester and the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[11][12]
Figure 2: Simplified mechanistic pathway of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
This protocol provides a representative example of the Knorr synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Ethyl benzoylacetate | 192.21 | 3.84 g | 20.0 |
| Phenylhydrazine | 108.14 | 2.16 g | 20.0 |
| Glacial Acetic Acid | 60.05 | ~0.5 mL | Catalytic |
| Ethanol | 46.07 | 40 mL | Solvent |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl benzoylacetate (20.0 mmol) and ethanol (40 mL).
-
Reagent Addition: While stirring, add phenylhydrazine (20.0 mmol) to the solution, followed by the addition of 3-4 drops of glacial acetic acid as a catalyst. The acid facilitates both the initial condensation and the subsequent dehydration steps.[10][11]
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into ice-cold water (100 mL) with stirring. The product should precipitate as a solid.
-
Filtration and Drying: Collect the solid product by vacuum filtration, washing with cold water to remove any residual acetic acid and phenylhydrazine hydrochloride. Dry the product in a vacuum oven to obtain the crude pyrazole ester.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Stage 2: Amidation via Aminolysis of the Ester
The conversion of the pyrazole ester intermediate to the final pyrazole carboxamide is achieved through aminolysis. This is a nucleophilic acyl substitution reaction where an amine displaces the alkoxy group of the ester.[13][14]
Mechanistic Considerations
The reaction proceeds via a tetrahedral intermediate. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. The resulting intermediate then collapses, eliminating the alkoxide as a leaving group to form the more stable amide.[13][15] This reaction can often be driven to completion by using an excess of the amine or by removing the alcohol byproduct. Heating is commonly required to overcome the activation energy, as esters are less reactive than other carboxylic acid derivatives like acid chlorides.[14][16][17]
Figure 3: General mechanism for the aminolysis of an ester to form an amide.
Experimental Protocol: Synthesis of 5-methyl-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide
This protocol details the conversion of the previously synthesized pyrazole ester to a representative carboxamide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate | 244.27 | 2.44 g | 10.0 |
| n-Propylamine | 59.11 | 1.77 g (2.5 mL) | 30.0 |
| Toluene | 92.14 | 20 mL | Solvent |
Procedure:
-
Reaction Setup: In a sealed tube or a round-bottom flask fitted with a reflux condenser, dissolve the pyrazole ester (10.0 mmol) in toluene (20 mL).
-
Amine Addition: Add n-propylamine (30.0 mmol, 3 equivalents). Using an excess of the amine helps to drive the equilibrium towards the product.
-
Reaction: Seal the tube or heat the flask to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 20 mL) to remove excess n-propylamine.
-
Extraction: Wash the organic layer with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxamide.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure pyrazole carboxamide.
Troubleshooting and Key Considerations
-
Pyrazole Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can be formed. The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions.
-
Amidation Efficiency: For less reactive amines or sterically hindered esters, higher temperatures, longer reaction times, or the use of catalysts like trimethylaluminum (AlMe₃) may be necessary.[18]
-
Safety: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[5]
Conclusion
The synthetic route detailed in these application notes provides a robust and versatile platform for the creation of diverse pyrazole carboxamide derivatives. By understanding the underlying mechanisms of the Knorr synthesis and ester aminolysis, researchers can effectively troubleshoot and adapt these protocols to generate novel compounds for evaluation in drug discovery and agrochemical research programs. The modularity of this approach allows for systematic exploration of chemical space, ultimately facilitating the identification of new lead compounds with improved biological activity.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents [patents.google.com]
- 9. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - ProQuest [proquest.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Nematode Inhibitors from Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
For Distribution To: Researchers, scientists, and drug development professionals in agrochemical and pharmaceutical fields.
Introduction: The Pyrazole Carboxamide Scaffold as a Privileged Structure in Nematicide Discovery
Plant-parasitic nematodes represent a significant and persistent threat to global agriculture, inflicting billions of dollars in crop losses annually. The chemical control of these microscopic roundworms has been challenging due to the toxicity and environmental impact of many traditional nematicides. Consequently, there is an urgent and ongoing need for the development of novel, effective, and safer nematicidal agents.
The pyrazole carboxamide scaffold has emerged as a "privileged structure" in modern agrochemical research, demonstrating a remarkable versatility and a high frequency of biological activity. Numerous commercial fungicides, such as penthiopyrad and fluxapyroxad, are based on this core structure and function by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.[1][2] This same mode of action has been successfully exploited in the development of a new generation of nematicides.
This document serves as a comprehensive guide for researchers leveraging Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate as a key starting material for the synthesis and evaluation of novel pyrazole carboxamide-based nematode inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and outline robust bioassay methodologies for screening and characterizing the nematicidal efficacy of the resulting compounds.
Section 1: Synthetic Strategy and Protocols
The primary synthetic route to obtaining nematicidal pyrazole carboxamides from this compound involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a selected amine.
Rationale for Synthetic Design
The core principle behind this synthetic strategy is the modular combination of the pyrazole "head" with a diverse range of amine "tails." This modularity allows for the systematic exploration of the chemical space and the fine-tuning of the molecule's physicochemical properties to enhance its nematicidal activity and selectivity. Structure-Activity Relationship (SAR) studies have shown that the nature of the substituent on the amide nitrogen is critical for potent nematicidal effects.[3][4]
Experimental Protocols
Step 1: Hydrolysis of this compound to 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Causality: The hydrolysis of the methyl ester to the carboxylic acid is a necessary activation step for the subsequent amide bond formation. The carboxylic acid is a more versatile precursor for coupling with amines.
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water, add a solution of sodium hydroxide (1.1 - 1.5 eq) in water.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with a dilute solution of hydrochloric acid (e.g., 2M HCl).
-
The resulting precipitate of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
-
The product can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.
Step 2: Amide Coupling of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with a Primary or Secondary Amine
Causality: The amide bond is formed by activating the carboxylic acid, which then reacts with the nucleophilic amine. The choice of coupling reagent is crucial for achieving high yields and purity, especially with less reactive amines.[5]
Protocol (using EDC/HOBt as coupling agents):
-
Dissolve 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 - 1.5 eq) and Hydroxybenzotriazole (HOBt) (1.1 - 1.5 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.0 - 1.2 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired pyrazole carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Bioassay Methodologies for Nematicidal Activity
The evaluation of the nematicidal activity of the synthesized pyrazole carboxamides is a critical step in the discovery process. Here, we provide detailed protocols for in vitro and in vivo assays using the root-knot nematode Meloidogyne incognita, a globally significant agricultural pest.
In Vitro Assays
Causality: In vitro assays provide a rapid and cost-effective method for the primary screening of a large number of compounds to identify those with intrinsic nematicidal activity.[6][7]
2.1.1. Egg Hatch Inhibition Assay
Protocol:
-
Prepare stock solutions of the test compounds in a suitable solvent like Dimethyl sulfoxide (DMSO) or acetone.
-
Prepare a series of dilutions of the test compounds in sterile distilled water. The final concentration of the organic solvent should not exceed 1% to avoid solvent toxicity.
-
Extract M. incognita egg masses from infected tomato or cucumber roots and surface sterilize them with a dilute solution of sodium hypochlorite (e.g., 0.5% for 2 minutes).[6]
-
Rinse the eggs thoroughly with sterile distilled water.
-
In a 24-well or 96-well microtiter plate, add a known number of surface-sterilized eggs (e.g., 100-200 eggs) to each well containing the different concentrations of the test compounds.
-
Include a positive control (a commercial nematicide like Abamectin) and a negative control (sterile distilled water with 1% solvent).
-
Incubate the plates at 25-28°C in the dark.
-
After 7-10 days, count the number of hatched second-stage juveniles (J2s) in each well under an inverted microscope.
-
Calculate the percentage of egg hatch inhibition relative to the negative control.
2.1.2. Juvenile (J2) Mortality Assay
Protocol:
-
Hatch M. incognita eggs in sterile distilled water to obtain a suspension of J2s.
-
Prepare dilutions of the test compounds in sterile distilled water as described in the egg hatch assay.
-
In a microtiter plate, add a known number of freshly hatched J2s (e.g., 30-50 J2s) to each well containing the test compound solutions.
-
Include positive and negative controls as in the previous assay.
-
Incubate the plates at 25-28°C.
-
After 24, 48, and 72 hours, observe the nematodes under an inverted microscope. J2s that are straight and do not move when probed with a fine needle are considered dead.
-
Calculate the percentage of mortality for each treatment, correcting for any mortality in the negative control using Abbott's formula.
In Vivo Pot Trial
Causality: In vivo pot trials are essential for evaluating the efficacy of the most promising compounds under more realistic conditions, taking into account factors like soil interactions, plant uptake, and stability.[8][9]
Protocol:
-
Transplant susceptible seedlings (e.g., tomato or cucumber) into pots containing sterilized soil.
-
Allow the plants to establish for 1-2 weeks.
-
Prepare aqueous solutions or suspensions of the test compounds at various concentrations.
-
Inoculate each pot with a known number of M. incognita J2s (e.g., 1000-5000 J2s per pot) by pipetting the nematode suspension into holes made in the soil around the plant roots.
-
Apply the test compound solutions to the soil as a drench.
-
Include an untreated, inoculated control and a positive control treatment with a commercial nematicide.
-
Maintain the pots in a greenhouse with appropriate conditions for plant growth.
-
After 4-6 weeks, carefully uproot the plants and wash the roots.
-
Assess the nematicidal efficacy by counting the number of galls on the roots and the number of egg masses. The number of nematodes in the soil can also be determined.
-
Evaluate plant health parameters such as shoot and root weight.
Section 3: Mechanistic Insights and Structure-Activity Relationships
Mode of Action: Inhibition of Succinate Dehydrogenase (SDH)
The primary molecular target for many nematicidal pyrazole carboxamides is the enzyme succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain.[10][11][12][13] SDH plays a crucial role in cellular energy production by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the ubiquinone pool in the electron transport chain.
Inhibition of SDH disrupts the nematode's energy metabolism, leading to paralysis and death. The binding of pyrazole carboxamide inhibitors to SDH is highly specific, and molecular docking studies have been instrumental in elucidating the key interactions within the enzyme's active site.[10][14]
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the pyrazole carboxamide scaffold have provided valuable insights into the structural requirements for potent nematicidal activity. Key SAR findings include:
-
The Pyrazole Ring: The substituents on the pyrazole ring, such as the N-methyl and the C3-chloro groups in the starting material, are important for anchoring the molecule in the active site of SDH.
-
The Amide Linker: The amide bond is a critical hydrogen bonding motif that contributes significantly to the binding affinity.
-
The Amine Substituent: The nature of the group attached to the amide nitrogen is a major determinant of potency and spectrum of activity. Aromatic and heteroaromatic rings with specific substitution patterns often lead to highly active compounds.[3][4]
Researchers are encouraged to synthesize a library of derivatives with diverse amine components to explore the SAR and identify compounds with optimal nematicidal profiles.
Data Presentation
All quantitative data from the bioassays should be summarized in clearly structured tables for easy comparison of the activities of different compounds.
Table 1: In Vitro Nematicidal Activity of Pyrazole Carboxamide Derivatives against M. incognita
| Compound ID | Egg Hatch Inhibition (%) at 10 µg/mL | J2 Mortality (%) at 10 µg/mL (72h) |
| PC-01 | 85.2 ± 4.1 | 92.5 ± 3.7 |
| PC-02 | 78.6 ± 5.3 | 88.1 ± 4.5 |
| ... | ... | ... |
| Abamectin | 98.7 ± 1.2 | 100.0 ± 0.0 |
| Control | 0.0 ± 2.5 | 5.1 ± 1.8 |
Conclusion
This compound is a versatile and valuable starting material for the development of novel pyrazole carboxamide-based nematode inhibitors. The synthetic protocols and bioassay methodologies outlined in this guide provide a robust framework for researchers to synthesize, screen, and characterize new nematicidal compounds. A thorough understanding of the mode of action and structure-activity relationships will further aid in the rational design of next-generation nematicides with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, nematocidal activity and SAR study of novel difluoromethylpyrazole carboxamide derivatives containing flexible alkyl chain moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the anthelmintic activity of pyrazole-5-carboxamide derivatives against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. In-vitro Assays of Meloidogyne incognita and Heterodera glycines for Detection of Nematode-antagonistic Fungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of Root-knot Nematode (Meloidogyne incognita) on Pittosporum tobira Under Greenhouse, Field, and On-farm Conditions in Florida - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Hydrothermal Synthesis of Pyrazole-Based Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Pyrazole-Based MOFs
Metal-Organic Frameworks (MOFs) constructed from pyrazole-based organic linkers are a significant class of porous materials, offering exceptional chemical and thermal stability.[1] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides robust coordination to metal ions, leading to the formation of highly stable frameworks. This stability, coupled with the potential for functionalization of the pyrazole ring and other parts of the linker, makes these MOFs highly attractive for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[1][2] Hydrothermal synthesis is a prevalent and effective method for crystallizing these robust frameworks, utilizing elevated temperature and pressure to facilitate the reaction between the metal source and the organic linker in an aqueous or mixed-solvent system.[3] This guide provides a comprehensive overview of the critical parameters governing the hydrothermal synthesis of pyrazole-based MOFs and offers detailed, field-proven protocols for their preparation.
Critical Parameters in Hydrothermal Synthesis: A Deeper Look
The successful synthesis of a pyrazole-based MOF with desired properties hinges on the careful control of several key experimental parameters. Understanding the interplay of these factors is crucial for achieving high crystallinity, desired topology, and optimal performance.
Temperature and Reaction Time: The Crystallization Drivers
Temperature is a critical factor in hydrothermal synthesis, directly influencing reaction kinetics and thermodynamics. Higher temperatures generally accelerate the crystallization process and can lead to the formation of more stable, higher-dimensional frameworks. However, excessively high temperatures can also promote the formation of undesirable dense phases or lead to the decomposition of the organic linker. The reaction time is intrinsically linked to the temperature; longer reaction times are often necessary at lower temperatures to achieve complete crystallization.
The Role of Solvents: More Than Just a Medium
The choice of solvent in hydrothermal synthesis is paramount. While water is the defining solvent in a purely "hydrothermal" system, organic co-solvents are frequently employed to improve the solubility of the organic linker. Common co-solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol. The solvent system not only affects the solubility of the reactants but also influences the coordination environment of the metal ions and can act as a template, directing the formation of specific framework topologies.
pH Control: A Balancing Act for Coordination
The pH of the reaction mixture plays a pivotal role, particularly when the pyrazole-based linker also contains carboxylic acid functional groups. The deprotonation of these acidic groups is essential for their coordination to the metal centers. A pH that is too low will result in the protonation of the carboxylate groups, inhibiting coordination.[4] Conversely, a pH that is too high can lead to rapid precipitation of metal hydroxides or the formation of less crystalline materials.[4] Often, the inherent acidity or basicity of the reactants and solvents is sufficient to achieve the desired pH range, but in some cases, the addition of acids or bases may be necessary for fine-tuning.
Modulators: Fine-Tuning Crystal Growth and Properties
Modulators are additives, typically monofunctional ligands like monocarboxylic acids (e.g., acetic acid, formic acid), that compete with the primary organic linker for coordination to the metal centers. This competitive binding slows down the nucleation and growth of the MOF crystals, often leading to larger, more well-defined crystals with fewer defects. Modulators can also influence the resulting crystal morphology and can be used to introduce controlled defects into the framework, which can enhance properties such as catalytic activity.
Visualization of the Hydrothermal Synthesis Workflow
Caption: A generalized workflow for the hydrothermal synthesis of pyrazole-based MOFs.
Interplay of Synthesis Parameters
Caption: The interconnected influence of key synthesis parameters on the final properties of the pyrazole-based MOF.
Summary of Hydrothermal Synthesis Conditions for Selected Pyrazole-Based MOFs
| MOF Name/Formula | Metal Source | Pyrazole-Based Linker | Solvent(s) | Temp. (°C) | Time (h) | Modulator | Reference(s) |
| {[Zn(Isa-az-tmpz)]·~1–1.5 DMF} | Zn(NO₃)₂·4H₂O | 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalic acid | DMF | 80 | 72 | None | [5] |
| {[La(HL)(DMF)₂(NO₃)]} | La(NO₃)₂·6H₂O | 5-(4-(tetrazol-5-yl)phenyl)-isophthalic acid | DMF/Ethanol | 90 | 72 | None | [6] |
| {[Cu(C₂H₄NO₂)₂(H₂O)] (Bio-MOF-29)} | CuCl₂·2H₂O | Glycine (can be considered a simple N,O-donor ligand) | Water | 150 | 72 | Na₂CO₃ (for pH) | [7] |
| {[Zn₃(HTPPA)₂(CH₃COO)₂] (DZU-109)} | Zn(CH₃COO)₂·2H₂O | tris(4-(1H-pyrazol-4-yl)phenyl)amine | DMF/H₂O | 120 | 72 | Acetic Acid | [8] |
| {[Zn₇(OH)₂(TPPA)₄(H₂O)] (DZU-110)} | Zn(OH)₂ | tris(4-(1H-pyrazol-4-yl)phenyl)amine | DMF/H₂O | 120 | 72 | None | [8] |
Detailed Protocols
Protocol 1: Synthesis of a Chiral Zinc-Pyrazole-Isophthalate MOF
This protocol is adapted from the synthesis of {[Zn(Isa-az-tmpz)]·~1–1.5 DMF}.[5]
Materials:
-
5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalic acid (H₂Isa-az-tmpz)
-
Zinc nitrate tetrahydrate (Zn(NO₃)₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Pyrex tube
-
Oven
Procedure:
-
In a Pyrex tube, combine H₂Isa-az-tmpz (9.7 mg, 0.032 mmol) and Zn(NO₃)₂·4H₂O (16.8 mg, 0.064 mmol).
-
Add 2 mL of DMF to the Pyrex tube.
-
Seal the Pyrex tube and place it in a preheated oven at 80 °C for 72 hours.
-
After 72 hours, yellow block-shaped crystals should have formed.
-
Allow the tube to cool to room temperature.
-
To prevent further crystal growth, carefully decant the mother liquor and replace it with 2 mL of fresh DMF.
-
The crystals can be stored in DMF at room temperature.
Characterization Checkpoints:
-
Powder X-Ray Diffraction (PXRD): The experimental PXRD pattern of the as-synthesized material should match the simulated pattern from the single-crystal X-ray diffraction data.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the MOF and to confirm the presence of solvent molecules within the pores.
Protocol 2: Synthesis of a Lanthanide-Pyrazole MOF
This protocol is based on the synthesis of {[La(HL)(DMF)₂(NO₃)]}.[6]
Materials:
-
5-(4-(tetrazol-5-yl)phenyl)-isophthalic acid (H₃L)
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a beaker, dissolve H₃L (31.0 mg, 0.1 mmol) and La(NO₃)₃·6H₂O (129.9 mg, 0.3 mmol) in a mixture of 3 mL of ethanol and 1 mL of DMF.
-
Stir the mixture for 30 minutes to ensure homogeneity.
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven heated to 90 °C for 72 hours.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature over a period of 36 hours.
-
Collect the resulting pale-yellow powder by filtration.
-
Wash the product thoroughly with ethanol several times to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Characterization Checkpoints:
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks corresponding to the carboxylate and tetrazole groups of the linker, confirming its incorporation into the framework.
-
Elemental Analysis: The elemental composition of the synthesized material should be in good agreement with the calculated values for the proposed formula.
Conclusion and Future Outlook
The hydrothermal synthesis of pyrazole-based MOFs offers a robust and versatile route to a wide array of highly stable and functional materials. By carefully controlling key parameters such as temperature, solvent, pH, and the use of modulators, researchers can tailor the structural and chemical properties of these MOFs for specific applications. The protocols provided herein serve as a practical guide for the synthesis of these promising materials. As research in this field continues to expand, the development of new pyrazole-based linkers and the exploration of novel hydrothermal synthesis conditions will undoubtedly lead to the discovery of new MOFs with unprecedented properties and functionalities, further advancing their application in diverse scientific and technological domains.
References
- 1. researchgate.net [researchgate.net]
- 2. mocedes.org [mocedes.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach [mdpi.com]
- 6. Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolate-based MOFs with open Zn2+ sites for highly effective and rapid adsorption of iodine in water - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Vilsmeier-Haack Chloroformylation of Pyrazoles: A Detailed Application Protocol for Researchers
Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structural motif" in numerous marketed drugs.[1] The functionalization of the pyrazole ring is therefore of paramount importance, and the introduction of a formyl (-CHO) group at the C4 position opens up a gateway for a vast array of subsequent chemical transformations. These pyrazole-4-carbaldehydes are versatile building blocks for synthesizing more complex heterocyclic systems, including pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and ligands for designing novel heterospin magnetics.[1][2]
The Vilsmeier-Haack reaction stands out as a powerful, efficient, and mild method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[3][4] This reaction utilizes the Vilsmeier reagent, a chloroiminium salt typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][5][6] This guide provides a comprehensive, field-proven protocol for the successful chloroformylation of pyrazoles, delving into the mechanistic underpinnings, practical execution, and common challenges associated with the synthesis of pyrazole-4-carbaldehydes.
Pillar 1: The Reaction Mechanism - A Stepwise Electrophilic Substitution
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic attack on the electron-rich pyrazole ring.
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, acts as the nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This initial addition is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, commonly known as the Vilsmeier reagent.[6][7][8]
-
Electrophilic Attack and Formylation: The C4 position of the pyrazole ring is typically electron-rich and thus susceptible to electrophilic attack. The Vilsmeier reagent attacks this position, leading to the formation of a cationic intermediate (a sigma complex). A subsequent deprotonation step, often assisted by the DMF present in the reaction mixture, restores the aromaticity of the pyrazole ring and yields an iminium salt intermediate.[9]
-
Hydrolysis to the Aldehyde: The final step occurs during the aqueous workup. The iminium salt is readily hydrolyzed by water to furnish the desired pyrazole-4-carbaldehyde.[3][7]
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.
Pillar 2: A Validated Experimental Protocol
This protocol provides a generalized yet robust procedure for the chloroformylation of a substituted pyrazole. Researchers should note that optimal conditions, particularly temperature and reaction time, may vary depending on the specific electronic and steric properties of the substituents on the pyrazole ring.
Materials and Reagents
-
Substituted Pyrazole
-
Phosphorus oxychloride (POCl₃) - Caution: Highly corrosive and reacts violently with water.
-
Anhydrous N,N-dimethylformamide (DMF) - Essential to use anhydrous grade to prevent premature quenching of the Vilsmeier reagent.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (optional, as solvent)
-
Crushed Ice / Ice-cold water
-
Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc) or other suitable extraction solvent
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
Step-by-Step Methodology
Step 1: Preparation of the Vilsmeier Reagent
-
Rationale: The Vilsmeier reagent is moisture-sensitive and highly reactive. Its pre-formation under controlled, cold conditions prevents uncontrolled exothermic reactions and ensures its availability for the subsequent formylation step.
-
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add anhydrous DMF (3-5 equivalents relative to the pyrazole substrate).
-
Cool the flask to 0 °C in an ice bath. For less reactive substrates or to prevent side reactions, temperatures as low as -10 °C can be employed.[2]
-
Slowly add POCl₃ (1.5-3 equivalents) dropwise to the stirred DMF via the dropping funnel. The addition should be controlled to maintain the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. A viscous, white, or pale-yellow precipitate of the Vilsmeier reagent may form.[2]
-
Step 2: Chloroformylation of the Pyrazole
-
Rationale: The reaction temperature is a critical parameter. While some reactive pyrazoles may proceed at room temperature, many require heating to overcome the activation energy for the electrophilic substitution. The choice of temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of by-products.
-
Procedure:
-
Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or an appropriate solvent like DCE.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to the desired temperature (typically between 70-120 °C).[1][2] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Maintain heating until the starting material is consumed (typically 2-24 hours).
-
Step 3: Reaction Quench and Workup
-
Rationale: The quench step is highly exothermic and must be performed with extreme caution. Pouring the reaction mixture onto ice serves to hydrolyze the intermediate iminium salt to the aldehyde and simultaneously control the violent reaction of excess POCl₃ with water.[10] Subsequent neutralization is necessary to remove acidic byproducts (phosphoric and hydrochloric acid) and allow for the extraction of the organic product.
-
Procedure:
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice.
-
Carefully and slowly , pour the reaction mixture onto the crushed ice. This "reverse quench" is critical for safety and heat dissipation.[10]
-
Once the addition is complete, continue stirring until all the ice has melted.
-
Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is approximately 7-8. The product may precipitate at this stage.
-
If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried.
-
If the product remains in solution, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
Step 4: Purification
-
Rationale: The crude product often contains unreacted starting materials or by-products. Purification by column chromatography or recrystallization is typically necessary to obtain the final product in high purity.
-
Procedure:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane or petroleum ether as the eluent.[2][11]
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane) can be employed.
-
Data Presentation: Reaction Conditions and Yields
The optimal conditions for the Vilsmeier-Haack reaction on pyrazoles can vary. The following table summarizes representative conditions found in the literature for different substrates.
| Substrate Type | Reagents (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF (5 eq.), POCl₃ (2 eq.) | 120 | 2 | 55 | [1] |
| 3-Phenyl-1-(quinolin-2-yl)-1H-pyrazole | Vilsmeier Reagent | Reflux (75) | 5 | 65 | [11] |
| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | DMF (4 eq.), POCl₃ (4 eq.) | 70 | 24 | 48 | [2] |
| Phenylhydrazones | Vilsmeier Reagent (3 eq.) | 80-90 | 4 | Good | [12] |
Pillar 3: Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Solution |
| Low or No Conversion | 1. Insufficiently activated pyrazole ring. 2. Reaction temperature too low or time too short. 3. Deactivated Vilsmeier reagent due to moisture. | 1. Pyrazoles with strong electron-withdrawing groups may show low reactivity.[1] Consider alternative formylation methods. 2. Increase reaction temperature and/or extend reaction time. Monitor via TLC. 3. Ensure the use of anhydrous DMF and properly handle POCl₃ under an inert atmosphere. |
| Formation of Multiple Products | 1. Side reactions such as chlorination of hydroxyl groups.[1][3] 2. Formylation at other positions on the pyrazole or substituents. | 1. If the substrate has reactive functional groups (e.g., -OH), they may be chlorinated by POCl₃. This can sometimes be a desired dual functionalization.[2] 2. Optimize reaction temperature; lower temperatures may increase regioselectivity. |
| Violent/Uncontrolled Quench | Rapid addition of the reaction mixture to water or insufficient cooling. | Always perform a slow, controlled "reverse quench" by adding the reaction mixture to vigorously stirred ice.[10] Use a sufficiently large vessel for the quench. |
| Difficult Product Isolation/Purification | 1. Product is highly soluble in the aqueous phase. 2. Formation of tar-like materials. | 1. Perform multiple extractions with a suitable organic solvent. 2. This can result from excessive heating. Try running the reaction at a lower temperature for a longer duration. Careful purification via column chromatography is required. |
Workflow Visualization
Caption: A streamlined workflow for pyrazole chloroformylation.
Conclusion
The Vilsmeier-Haack reaction is an indispensable tool for the synthesis of pyrazole-4-carbaldehydes. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can reliably access these valuable synthetic intermediates. The key to success lies in the use of anhydrous reagents, careful temperature control during both reagent formation and reaction, and a cautious, well-executed workup procedure. This guide provides the foundational knowledge and practical steps necessary for drug development professionals and synthetic chemists to confidently apply this important transformation in their research endeavors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijacskros.com [ijacskros.com]
- 12. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Pyrazole Intermediates in Drug Discovery
Introduction: The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its remarkable structural versatility and capacity for diverse chemical modifications have established it as a "privileged scaffold," a core molecular framework that consistently appears in a multitude of biologically active compounds.[3][4] From potent anti-inflammatory agents like celecoxib to anticancer drugs and treatments for erectile dysfunction such as sildenafil, the pyrazole motif is a critical pharmacophore in numerous marketed and clinical drugs.[5][6][7][8] The unique physicochemical properties of the pyrazole core can impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates, making its efficient synthesis a critical endeavor for medicinal chemists.[8]
This guide provides a detailed exploration of the synthesis of pyrazole intermediates, focusing on robust and widely applicable methodologies. We will delve into the mechanistic underpinnings of these reactions, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices. This approach is designed to empower researchers, scientists, and drug development professionals to not only replicate these methods but also to adapt and troubleshoot them for the synthesis of novel pyrazole derivatives.
Core Synthetic Strategies: A Tale of Two Nucleophiles
The most prevalent and time-tested method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[5][9][10] This approach, first reported by Ludwig Knorr in 1883, remains a workhorse in heterocyclic chemistry due to its reliability, generally high yields, and the ready availability of starting materials.[2][11][12]
The Knorr Pyrazole Synthesis: A Classic Revisited
The Knorr pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst.[11][12] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[13][14]
A critical consideration in the Knorr synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of regioisomers.[9][15] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products.[11][16] The control of regioselectivity is a key aspect of optimizing this reaction and can often be influenced by the choice of solvent and reaction conditions.[15]
Diagram 1: General Mechanism of the Knorr Pyrazole Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. jk-sci.com [jk-sci.com]
- 12. name-reaction.com [name-reaction.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Emerging Role of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate in Transition-Metal Chemistry: A Guide for Researchers
The field of coordination chemistry continually seeks novel ligands that can impart unique electronic and steric properties to metal centers, thereby unlocking new catalytic activities, material properties, and therapeutic potentials. Among the vast families of heterocyclic ligands, pyrazole derivatives have long been recognized for their versatility. This guide focuses on a promising yet underexplored ligand: Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate .
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide a detailed exploration of the synthesis of this ligand, its coordination chemistry with transition metals, and potential applications, drawing upon established principles and analogous systems in the absence of extensive direct literature on this specific molecule.
Introduction to this compound as a Ligand
This compound is a multi-functional molecule with several potential coordination sites. The pyrazole ring itself offers two nitrogen atoms, while the carboxylate group provides two oxygen atoms. The presence of a chloro-substituent and a methyl ester group further modulates the ligand's electronic properties.
The coordination of such pyrazole-carboxylate ligands to transition metals can lead to a diverse range of molecular architectures, from simple mononuclear complexes to intricate coordination polymers.[1] The specific coordination mode will be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of ancillary ligands.
Key Structural Features and Their Implications:
-
Pyrazole Core: The two nitrogen atoms of the pyrazole ring can coordinate to a metal center. Typically, one nitrogen atom acts as a donor in a monodentate fashion.[2]
-
Carboxylate Group: The ester functionality can be hydrolyzed to a carboxylic acid, which can then coordinate to a metal center in a monodentate, bidentate, or bridging fashion.[3]
-
Chloro Substituent: The electron-withdrawing nature of the chlorine atom can influence the acidity of the pyrazole N-H proton (in the parent pyrazole) and the overall electron density of the ligand, thereby affecting the strength of the metal-ligand bond.
-
Methyl Ester: This group can be synthetically modified, for instance, through amidation to create more complex ligands.[4]
Synthesis of the Ligand and its Metal Complexes
While specific literature for the synthesis of transition metal complexes of this compound is not abundant, established synthetic routes for similar pyrazole derivatives provide a strong foundation for experimental design.[5]
Proposed Synthesis of this compound
A plausible synthetic route can be adapted from patent literature describing the synthesis of structurally related compounds. A key strategy involves the methylation and subsequent chlorination of a pyrazole precursor.
Protocol 1: Proposed Synthesis of this compound
Materials:
-
Methyl 3-ethyl-5-pyrazolecarboxylate (or a similar precursor)
-
Dimethyl carbonate
-
Hydrochloric acid
-
Hydrogen peroxide
-
Appropriate solvents (e.g., dichloroethane)
Procedure:
-
Methylation: React the starting pyrazole carboxylate with dimethyl carbonate in a suitable solvent to introduce the methyl group at the N1 position of the pyrazole ring. This step is a greener alternative to using highly toxic reagents like dimethyl sulfate.
-
Chlorination: The resulting 1-methyl-pyrazole-5-carboxylate is then subjected to chlorination. A mixture of hydrochloric acid and hydrogen peroxide can be used as the chlorinating agent. The reaction temperature should be carefully controlled, initially at a lower temperature during the addition of reagents, followed by heating to drive the reaction to completion.
-
Work-up and Purification: After the reaction, the product is isolated by extraction and purified using standard techniques such as column chromatography or recrystallization.
Causality: The choice of dimethyl carbonate for methylation is based on its lower toxicity compared to traditional methylating agents. The HCl/H₂O₂ system for chlorination avoids the use of harsh and corrosive reagents like sulfuryl chloride.[5]
General Protocol for the Synthesis of Transition-Metal Complexes
The synthesis of transition-metal complexes with this ligand would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Protocol 2: General Synthesis of a Transition-Metal Complex with this compound
Materials:
-
This compound
-
A transition metal salt (e.g., Cu(OAc)₂, ZnCl₂, Co(NO₃)₂)
-
Solvent (e.g., methanol, ethanol, acetonitrile, DMF)
Procedure:
-
Dissolution: Dissolve the ligand in a suitable solvent. Gentle heating may be required.
-
Addition of Metal Salt: Add a solution of the transition metal salt in the same or a compatible solvent to the ligand solution, typically in a 1:1 or 2:1 ligand-to-metal molar ratio.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period. The formation of a precipitate may indicate complex formation.
-
Isolation: Cool the reaction mixture and collect the solid product by filtration.
-
Washing and Drying: Wash the product with the solvent to remove any unreacted starting materials and dry it under vacuum.
Causality: The choice of solvent is crucial as it can influence the solubility of the reactants and the coordination geometry of the resulting complex.[2] The stoichiometry of the reactants will determine the ligand-to-metal ratio in the final complex.
Characterization of the Ligand and its Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.
Spectroscopic Techniques
| Technique | Purpose | Expected Observations |
| ¹H NMR | To confirm the structure of the ligand and to observe changes upon coordination. | For the free ligand, characteristic signals for the methyl groups and the pyrazole proton would be expected. Upon complexation, shifts in these signals, particularly for the protons near the coordination sites, are anticipated.[6][7] |
| FT-IR | To identify functional groups and infer coordination modes. | The free ligand will show a characteristic C=O stretching frequency for the ester. Upon coordination of the carboxylate oxygen, a shift in this band to lower wavenumbers is expected. The pyrazole ring vibrations may also shift upon coordination.[8][9] |
| UV-Vis | To study the electronic properties and coordination geometry of the metal center. | d-d transitions for colored transition metal complexes (e.g., Co(II), Ni(II), Cu(II)) can provide information about the coordination environment (e.g., octahedral, tetrahedral).[2] |
| Mass Spectrometry | To determine the molecular weight of the ligand and its complexes. | The molecular ion peak will confirm the mass of the synthesized compounds. |
Structural Analysis
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of the metal complexes, revealing bond lengths, bond angles, and the coordination geometry around the metal center.[10][11]
Potential Applications
While direct applications of this compound complexes are yet to be extensively reported, the broader family of pyrazole-based transition metal complexes has shown significant promise in various fields.
Catalysis
Pyrazole-ligated transition metal complexes are known to be active catalysts for a variety of organic transformations, including oxidation and C-C coupling reactions.[3] The electronic and steric properties of the this compound ligand could lead to complexes with novel catalytic activities.
Materials Science
The ability of pyrazole-carboxylate ligands to form coordination polymers and metal-organic frameworks (MOFs) is well-documented.[1][3] These materials can have applications in gas storage, separation, and sensing. The specific substitution pattern of the title ligand could lead to new materials with unique structural and functional properties.
Drug Development
Pyrazole derivatives are a common scaffold in many pharmaceutical compounds.[12][13] Transition metal complexes of pyrazole-based ligands have been investigated for their potential as anticancer and antimicrobial agents. The introduction of a metal center can enhance the biological activity of the organic ligand.
Visualizing the Workflow
The general workflow for the synthesis and characterization of a transition metal complex with this compound can be summarized as follows:
Caption: Workflow for the synthesis, characterization, and potential application of transition metal complexes with this compound.
Conclusion
This compound represents a ligand with significant potential in transition-metal chemistry. While direct research on its coordination complexes is still in its nascent stages, the wealth of knowledge on related pyrazole-carboxylate systems provides a solid framework for future investigations. The synthetic protocols, characterization methods, and potential applications outlined in this guide are intended to serve as a valuable resource for researchers venturing into this exciting area of coordination chemistry. The unique electronic and steric features of this ligand are poised to contribute to the development of novel catalysts, functional materials, and therapeutic agents.
References
- 1. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jocpr.com [jocpr.com]
- 13. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
Introduction: Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is a key building block in the development of pharmaceuticals and advanced agrochemicals. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. Common hurdles include poor regioselectivity during N-methylation, unwanted side reactions during chlorination, and difficulties in purification. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help researchers, chemists, and process development professionals navigate these complexities and improve their synthetic outcomes.
Section 1: General Synthetic Strategy & Core Reaction Issues
This section addresses fundamental questions about the overall synthetic approach and common problems encountered during the core pyrazole ring formation.
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and adaptable route is a multi-step synthesis that begins with the construction of the pyrazole core, followed by sequential functionalization. The general pathway involves three key transformations:
-
Cyclocondensation: Formation of the 1-methyl-pyrazole-5-carboxylate core. This is typically achieved by reacting a β-ketoester equivalent with methylhydrazine. A common and efficient precursor strategy involves the condensation of dimethyl acetylenedicarboxylate (DMAD) or diethyl oxalate with a suitable nucleophile and subsequent reaction with methylhydrazine.[1][2]
-
Chlorination: Introduction of the chloro group at the C3 position. This is often the most challenging step, with reagent choice being critical to avoid side reactions.
-
Esterification (if necessary): If the carboxyl group exists as an acid, a final esterification step is performed. However, it is more atom-economical to carry the ester functionality through the synthesis from the start.
Below is a conceptual workflow for this synthetic strategy.
Caption: General synthetic workflow for the target molecule.
Q2: The initial cyclocondensation to form the pyrazole ring has a low yield. What are the likely causes and solutions?
Low yield in the cyclocondensation step often stems from three primary sources: starting material quality, suboptimal reaction conditions, or competing side reactions.[1][3]
Troubleshooting Steps:
-
Starting Material Purity:
-
Hydrazine Quality: Methylhydrazine is susceptible to oxidation. Use freshly opened or distilled methylhydrazine. The presence of impurities can lead to undesired side products.
-
Dicarbonyl Reactivity: Ensure the 1,3-dicarbonyl equivalent (e.g., β-ketoester) is pure. Enol content and stability can affect reactivity.
-
-
Reaction Conditions:
-
Solvent: Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[4] Aprotic solvents may require a catalyst.
-
Temperature: While some condensations proceed at room temperature, others require heating to reflux. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time, avoiding prolonged heating that can lead to degradation.
-
pH Control: The reaction is often acid-catalyzed. A small amount of acetic acid or a mineral acid can significantly improve the reaction rate. However, strongly acidic conditions can cause degradation of some starting materials.
-
Data Table 1: Typical Conditions for Pyrazole Cyclocondensation
| Parameter | Condition 1 (Mild) | Condition 2 (Forced) | Rationale |
| Solvent | Ethanol | Acetic Acid or Toluene | Ethanol is a good general-purpose solvent; acetic acid can act as both solvent and catalyst. |
| Temperature | 25-50 °C | 80-110 °C (Reflux) | Start with milder conditions to avoid side-product formation before moving to higher temperatures. |
| Catalyst | None or catalytic Acetic Acid | p-Toluenesulfonic acid (p-TSA) | A catalyst is often necessary for less reactive substrates. |
| Reaction Time | 4-24 hours | 2-8 hours | Monitor by TLC/LC-MS to avoid decomposition of the product. |
Section 2: Troubleshooting Chlorination and N-Methylation
These functionalization steps are critical for arriving at the final product and are common sources of impurities and yield loss.
Q3: My chlorination step is producing multiple products and the yield of the desired 3-chloro isomer is low. What's going wrong?
This is a frequent and complex issue. The outcome of the chlorination is highly dependent on the substrate's electronics and the chlorinating agent used. The precursor, Methyl 1-methyl-3-hydroxy-1H-pyrazole-5-carboxylate, is essentially a pyrazolone, which has distinct reactivity.
The most common and effective method for this specific transformation is using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃) , often in the presence of a base or solvent like DMF.[5][6] This converts the hydroxyl group at C3 into the desired chloro group.
Common Problems & Solutions:
-
Incomplete Reaction: The C=O bond of the pyrazolone has significant resonance stability. The reaction often requires elevated temperatures (e.g., 80-110 °C) and sufficient time to go to completion. Ensure anhydrous conditions, as water will readily decompose the POCl₃.
-
Side Reactions with Vilsmeier-Haack Conditions: If DMF is used as a solvent or catalyst with POCl₃, the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻) is formed in situ.[7][8] While effective for chlorination, this reagent is also a powerful formylating agent. This can lead to unwanted formylation at the electron-rich C4 position, creating a significant impurity.[4][6]
-
Solution: To avoid C4-formylation, minimize the amount of DMF or replace it with a non-reactive solvent like acetonitrile or use an excess of POCl₃ as the solvent. Running the reaction at the lowest possible temperature that still allows for efficient chlorination can also suppress this side reaction.
-
-
Degradation: Pyrazole rings can be sensitive to harsh, acidic conditions at high temperatures. Prolonged reaction times can lead to decomposition and tar formation. It is crucial to monitor the reaction and work it up promptly upon completion.
Caption: Key chlorination pathways and potential side reactions.
Q4: I am synthesizing a related pyrazole and need to perform N-methylation. How do I ensure the methyl group adds to the correct nitrogen (N1)?
Regioselectivity in the N-alkylation of pyrazoles is a classic challenge.[9] For a generic 3-substituted pyrazole, alkylation can produce both the 1,3- and 1,5-disubstituted isomers. In your target molecule's synthesis, if methylhydrazine is not used, and you instead methylate a 3-chloro-1H-pyrazole-5-carboxylate intermediate, you will face this issue.
Factors Controlling Regioselectivity:
-
Steric Hindrance: Bulky substituents at the C3 or C5 position will sterically hinder the adjacent nitrogen, directing the incoming methyl group to the less hindered nitrogen.
-
Electronic Effects: Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the resulting pyrazolate anion, but this effect is often less predictable than sterics.
-
Reaction Conditions:
-
Base and Counter-ion: Using a strong, non-nucleophilic base like NaH or KHMDS generates the pyrazolate anion. The nature of the cation (e.g., Li⁺, Na⁺, K⁺) can influence the site of alkylation.
-
Methylating Agent: "Hard" methylating agents like dimethyl sulfate often favor the more nucleophilic nitrogen, while "softer" agents may show different selectivity. Recent literature highlights the use of masked methylating agents, such as (chloromethyl)triisopropoxysilane, to achieve very high N1 selectivity.[10][11]
-
Practical Recommendation: The most straightforward way to guarantee the desired N1-methyl isomer for your specific target is to use methylhydrazine in the initial cyclocondensation step. This incorporates the N1-methyl group from the very beginning, completely avoiding the issue of regioselectivity later in the synthesis.
Section 3: Purification and Analysis
Q5: How can I effectively purify the final product and remove persistent impurities like the 4-formyl byproduct?
Purification is critical for obtaining a high-purity final product. The choice of method depends on the nature of the impurities.
-
For Non-polar Impurities (e.g., starting materials, minor byproducts):
-
Recrystallization: This is the most effective method for removing small amounts of impurities if a suitable solvent system can be found. Test various solvents like ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof. The final product is a solid, making this a viable option.
-
-
For Isomeric or Structurally Similar Impurities (e.g., 4-formyl-3-chloro byproduct):
-
Flash Column Chromatography: This is the most reliable method for separating compounds with different polarities. The formyl group will make the byproduct significantly more polar than the desired product. A silica gel column with a gradient elution system (e.g., hexanes/ethyl acetate) should provide excellent separation.
-
Acid/Base Wash: If the impurity has a functional group with different acidic/basic properties, a liquid-liquid extraction can be effective. However, in this case, the polarities are distinct enough that chromatography is preferred.
-
Analytical Characterization: Always confirm the purity and identity of your final product using a combination of techniques:
-
¹H and ¹³C NMR: To confirm the structure and identify any impurities. The proton at the C4 position should appear as a singlet in the ¹H NMR spectrum. The presence of an aldehyde proton (~9-10 ppm) would indicate the formyl impurity.
-
LC-MS: To confirm the molecular weight and assess purity with high sensitivity.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Section 4: Example Experimental Protocol
The following is a representative, multi-step protocol synthesized from common methods described in the literature and patents.[6][12][13] Note: This is an illustrative example. All procedures should be performed with appropriate safety precautions by trained personnel.
Step 1: Synthesis of Methyl 1-methyl-3-hydroxy-1H-pyrazole-5-carboxylate
-
To a solution of dimethyl acetylenedicarboxylate (1.0 eq) in methanol at 0 °C, add a solution of sodium methoxide (1.0 eq) in methanol dropwise.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add methylhydrazine (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis shows complete consumption of the starting material.
-
Acidify the reaction mixture with aqueous HCl (1M) to pH ~5-6 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
To a round-bottom flask, add the Methyl 1-methyl-3-hydroxy-1H-pyrazole-5-carboxylate (1.0 eq) from the previous step.
-
Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) at 0 °C under an inert atmosphere (N₂).
-
Slowly heat the reaction mixture to 100-110 °C and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude solid by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure title compound.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 13. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Functionalization
<Step>
Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyrazole chemistry. Pyrazoles are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, their functionalization is often plagued by regioselectivity issues, leading to product mixtures that are difficult to separate and reduce overall yield.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these challenges head-on, empowering you to achieve your desired regiochemical outcomes with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing regioselectivity in pyrazole chemistry.
Q1: What makes regioselective functionalization of pyrazoles so challenging?
A: The core challenge lies in the electronic nature of the pyrazole ring. It is a five-membered aromatic heterocycle with two adjacent nitrogen atoms: an acidic, "pyrrole-like" N1 and a basic, "pyridine-like" N2.[1][3] This structure leads to multiple reactive sites with similar properties:
-
N-Functionalization: The two ring nitrogens have comparable nucleophilicity, often resulting in mixtures of N1 and N2 alkylated or arylated products.[2][4][5]
-
C-Functionalization: The carbon atoms also exhibit distinct reactivity. The C4 position is electron-rich and susceptible to electrophilic substitution, while the C3 and C5 positions are more electrophilic and prone to nucleophilic attack or deprotonation.[1][6][7][8]
This inherent reactivity profile means that slight changes in reaction conditions can dramatically alter the regiochemical outcome.[1]
Q2: What are the primary factors influencing regioselectivity in N-alkylation?
A: The outcome of N-alkylation is a delicate interplay of several factors:
-
Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[9] Therefore, the size of substituents at the C3 and C5 positions is critical.
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.
-
Reaction Conditions: The choice of base, solvent, and temperature can profoundly impact the N1/N2 ratio.[2][9] For example, using sodium hydride (NaH) as a base often favors one isomer, while potassium carbonate (K2CO3) may favor the other.[2]
-
The Alkylating Agent: The nature and size of the electrophile itself play a significant role.
Q3: How does C-H functionalization regioselectivity work in pyrazoles?
A: Direct C-H functionalization is a powerful tool for late-stage modification of pyrazoles, avoiding the need for pre-functionalized starting materials.[10][11][12] Regioselectivity is typically controlled by:
-
Inherent Reactivity: As mentioned, the C4 position is the most nucleophilic and favors electrophilic aromatic substitution.[6][10] The C5 proton is the most acidic, making it susceptible to deprotonation by strong bases, followed by reaction with an electrophile.[6][10]
-
Directing Groups (DGs): A directing group installed on the pyrazole ring (often at N1) can chelate to a transition metal catalyst and direct the C-H activation to a specific position, most commonly C5.[10][13][14] The Lewis basic N2 atom can also act as an inherent directing group.[10]
Part 2: Troubleshooting Guides for Specific Reactions
This section provides detailed, question-and-answer-based troubleshooting for common regioselectivity problems encountered during specific pyrazole functionalization reactions.
Guide 1: N-Alkylation - "My reaction gives a mixture of N1 and N2 isomers. How do I favor one over the other?"
Problem: You are attempting to alkylate a 3(5)-substituted pyrazole and obtaining an inseparable mixture of the N1 and N2 alkylated products.
Causality: The formation of regioisomeric mixtures is due to the comparable nucleophilicity and steric accessibility of the two ring nitrogen atoms.[2][9] The pyrazolate anion, formed upon deprotonation, exists in resonance, with negative charge distributed between both nitrogens, making both susceptible to electrophilic attack.
Solutions & Protocols:
Strategy 1: Leveraging Steric Hindrance
-
Question: How can I use steric bulk to control the reaction?
-
Answer: If your pyrazole is substituted at C3 and C5, the incoming alkyl group will preferentially react at the nitrogen adjacent to the smaller substituent. If you have control over the pyrazole synthesis, design it to have a significant size difference between the C3 and C5 substituents.
Strategy 2: Optimizing Reaction Conditions (Base & Solvent)
-
Question: My N-alkylation of a trifluoromethyl-substituted pyrazole is not selective. What conditions should I try?
-
Answer: The choice of base and solvent system is critical and can often switch the selectivity.
-
To Favor the Less Hindered Nitrogen (Kinetic Product): Use a strong, non-coordinating base in a non-polar solvent at low temperatures. This favors the attack at the more accessible nitrogen.
-
To Favor the More Hindered Nitrogen (Thermodynamic Product): Use a weaker base in a polar, coordinating solvent at higher temperatures. This can allow for equilibration to the more stable isomer.
Troubleshooting Table: N-Alkylation Conditions
Issue Potential Cause Suggested Action Expected Outcome ~1:1 Mixture of Isomers Similar steric/electronic environment at N1/N2. Switch from K2CO3/MeCN to NaH/DME-MeCN.[9] Increased selectivity for one isomer, often the one with the substituent at the 5-position.[2] Reaction favors wrong isomer Conditions favor the undesired kinetic or thermodynamic product. If using NaH, try switching to K2CO3 or Cs2CO3. The larger cation can alter the coordination with the pyrazolate anion.[2] Potential reversal of regioselectivity. | Low Yield / No Reaction | Base not strong enough to deprotonate the pyrazole NH. | Move from K2CO3 to a stronger base like NaH or LiHMDS. | Improved conversion. |
-
Experimental Protocol: Selective N1-Alkylation of 3-Trifluoromethyl-1H-pyrazole [2]
-
To a solution of 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in dry DME/MeCN, add NaH (1.1 eq) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., ethyl iodoacetate, 1.1 eq) dropwise at 0 °C.
-
Let the reaction warm to room temperature and stir until TLC or LC-MS indicates completion.
-
Carefully quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization: Decision Workflow for N-Alkylation
Caption: Decision workflow for choosing N-alkylation conditions.
Guide 2: Electrophilic C-Halogenation - "My halogenation is not selective for the C4 position."
Problem: You are attempting to halogenate a pyrazole and are getting a mixture of products, including halogenation at C3/C5 or over-halogenation.
Causality: While the C4 position is the most electron-rich and generally favored for electrophilic substitution, the reactivity can be influenced by the substituents on the ring and the reaction conditions.[7] Strongly activating groups can lead to multiple halogenations, while harsh conditions can lead to side reactions.
Solutions & Protocols:
-
Question: What are the best reagents for selective C4-halogenation?
-
Answer: N-halosuccinimides (NCS, NBS, NIS) are generally excellent reagents for the regioselective halogenation of pyrazoles at the C4 position under mild conditions.[15]
Troubleshooting Table: C4-Halogenation
| Issue | Potential Cause | Suggested Action | Expected Outcome |
|---|---|---|---|
| Mixture of C4 and C5 halogenation | Reaction conditions too harsh, or a competing radical mechanism. | Use milder conditions. Switch from Cl2 to NCS.[15] Run the reaction in the dark to minimize radical pathways. | Improved selectivity for the C4 position. |
| Di- or Tri-halogenation | Pyrazole ring is highly activated. | Use only 1.0 equivalent of the halogenating agent at a lower temperature. | Formation of the desired mono-halogenated product. |
| No reaction | Pyrazole ring is deactivated by electron-withdrawing groups. | Use a more powerful halogenating system (e.g., I2/HIO3 for iodination) or consider a metal-catalyzed C-H activation/halogenation route. | Successful C4-halogenation. |
Experimental Protocol: Regioselective C4-Chlorination of 3,5-dimethyl-1H-pyrazole [15]
-
Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in CCl4 or H2O.
-
Add N-chlorosuccinimide (NCS) (1.0-1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
For aqueous reactions, extract the product with an organic solvent. For CCl4, filter off the succinimide byproduct and wash the filtrate.
-
Dry the organic layer and remove the solvent under reduced pressure to yield the 4-chloro-3,5-dimethyl-1H-pyrazole, often in high purity.
Guide 3: Transition-Metal-Catalyzed C5-Arylation - "My C-H arylation is giving low yield and poor regioselectivity."
Problem: You are attempting a directed C-H arylation at the C5 position of an N-substituted pyrazole, but the reaction is inefficient or yields a mixture of C5 and C4-arylated products.
Causality: The success of directed C-H activation depends on the effective formation of a stable metallacyclic intermediate.[10] Competition can arise from the inherent electronic preference for substitution at C4. The catalyst, ligand, oxidant, and directing group all play crucial roles in controlling the regioselectivity.
Solutions & Protocols:
-
Question: How do I choose the right catalyst and directing group for C5-arylation?
-
Answer:
-
Catalyst: Palladium catalysts, such as Pd(OAc)2, are commonly used.[16] Rhodium and Ruthenium catalysts are also employed to avoid potential side reactions where palladium might activate the pyrazole ring itself.[13]
-
Directing Group (DG): A wide range of directing groups attached at the N1 position can be effective, including pyridine, amides, and even removable groups like the tetrahydropyranyl (THP) group.[16][17] The pyrazole's own N2 atom can act as a directing group, typically favoring C5 functionalization.[10]
-
Troubleshooting Table: C5-Arylation
| Issue | Potential Cause | Suggested Action | Expected Outcome |
|---|---|---|---|
| Low Conversion | Inefficient catalyst turnover or catalyst decomposition. | Increase catalyst loading. Add a ligand like P(Cy)3 or SPhos.[17][18] Ensure anhydrous and anaerobic conditions. | Improved yield of the desired C5-arylated product. |
| Formation of C4-arylated byproduct | Competing electrophilic aromatic substitution pathway. | Change the solvent or base. A protic solvent can enhance the acidity of the C5-H bond, favoring its activation.[19] | Enhanced selectivity for C5 arylation. |
| N-arylation of the pyrazole | The N2 position is competing for the aryl halide. | The presence of electron-withdrawing groups at C4 can increase the acidity of the C5-H and decrease the nucleophilicity of the N2 atom.[6] | Suppression of undesired N-arylation. |
Visualization: Mechanism of Directed C5-Arylation
Caption: Simplified catalytic cycle for directed C5-H arylation.
Part 3: Advanced Strategies
Q4: Can enzymes be used to control N-alkylation regioselectivity?
A: Yes, this is an emerging and powerful strategy. Engineered S-adenosyl-L-methionine (SAM)-dependent methyltransferases have been developed that can perform highly selective N-alkylations on pyrazoles.[20] By creating enzyme variants, it's possible to achieve "regiodivergent" synthesis, where one enzyme variant produces the N1-isomer and another produces the N2-isomer from the same starting material with exceptional selectivity.[20] This biocatalytic approach avoids protecting groups and often operates under mild, environmentally friendly conditions.
Q5: What is a "switchable directing group" strategy for C-functionalization?
A: This is a clever synthetic approach that allows for sequential functionalization at different positions. For example, a tetrahydropyranyl (THP) group at N1 can first direct lithiation and functionalization to the C5 position. Then, by changing the conditions (e.g., adding a different lithium base), the same directing group can facilitate functionalization at the C3 position.[17] This provides a modular route to complex, trisubstituted pyrazoles.[17]
References
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Troubleshooting Side Reactions in Substituted Pyrazole Synthesis
Prepared by: Senior Application Scientist, Organic Synthesis Division
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazoles.
Objective: This guide provides in-depth troubleshooting for common side reactions encountered during the synthesis of substituted pyrazoles. By understanding the underlying mechanisms, researchers can optimize reaction conditions to favor the formation of the desired product and simplify purification.
I. The Challenge of Regioisomer Formation in Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] While effective, a significant challenge arises when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of two distinct regioisomers.[3][4] Controlling the regioselectivity is crucial as different isomers often exhibit varied biological activities.[5]
FAQ: Why am I getting a mixture of regioisomers in my pyrazole synthesis?
Answer: The formation of regioisomers stems from the initial nucleophilic attack of the substituted hydrazine on one of the two non-equivalent carbonyl groups of the unsymmetrical 1,3-dicarbonyl compound.[6] This leads to two different hydrazone intermediates, which then cyclize to form a mixture of pyrazole regioisomers.[6] The ratio of these isomers is governed by a delicate balance of steric and electronic factors of both reactants, as well as the reaction conditions.[3][7]
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[3][5]
-
Electronic Effects: The more electrophilic carbonyl carbon is typically the site of the initial hydrazine attack.[5] Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group.[7]
-
Reaction Conditions: Solvent, temperature, and pH can significantly influence the isomeric ratio.[7] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[7]
Troubleshooting Guide: Controlling Regioisomer Formation
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This often occurs when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic profiles, offering little inherent bias for the initial hydrazine attack.[5]
Solution: Solvent Optimization. The choice of solvent can have a profound impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity. These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a more selective reaction.
Experimental Protocol: Regioselective Knorr Condensation Using HFIP
This protocol provides a general procedure for favoring one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent.[5]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can often be isolated by precipitation upon the addition of ice-cold water, followed by vacuum filtration.[5]
Data Presentation: Solvent Effects on Regioselectivity
The following table demonstrates the significant influence of the solvent on the isomer ratio for the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine.[5] The desired isomer is the 5-furyl-3-CF₃ pyrazole.
| Solvent | Isomer Ratio (5-furyl-3-CF₃ : 3-furyl-5-CF₃) |
| Ethanol (EtOH) | 55 : 45 |
| 2,2,2-Trifluoroethanol (TFE) | 85 : 15 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >95 : <5 |
Visualization: Knorr Pyrazole Synthesis Pathway
Caption: Competing pathways in Knorr pyrazole synthesis.
II. Side Reactions Beyond Regioisomer Formation
While regioisomer formation is a primary concern, other side reactions can also diminish yield and complicate purification.
FAQ: What are other common side reactions in pyrazole synthesis?
Answer: Besides regioisomerism, researchers may encounter the following issues:
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage, especially with sterically hindered substrates or under suboptimal conditions.[6]
-
Formation of Pyrazolone Tautomers: When using β-ketoesters, the reaction can yield pyrazolone products, which exist as tautomeric mixtures.[1][8] While not strictly a side reaction, the presence of multiple tautomers can complicate characterization.
-
Formation of Bis-Pyrazoles: Under certain conditions, particularly with excess hydrazine or specific starting materials, the formation of bis-pyrazole derivatives can occur.[9][10]
-
N-Alkylation vs. C-Alkylation: In subsequent functionalization steps, alkylation can occur at either the nitrogen or a carbon atom of the pyrazole ring, leading to a mixture of products.[11][12]
-
Oxidation of Intermediates: Pyrazoline intermediates, formed from the reaction of α,β-unsaturated carbonyl compounds with hydrazines, can be oxidized to pyrazoles, but incomplete oxidation can lead to product mixtures.[13][14]
Troubleshooting Guide: Addressing Other Side Reactions
Issue: Low conversion rates and incomplete cyclization.
Possible Causes & Solutions:
- Poor Starting Material Purity: Ensure the purity of your 1,3-dicarbonyl and hydrazine starting materials.
- Steric Hindrance: For bulky substrates, increasing the reaction temperature or using microwave assistance can help overcome the activation energy barrier for cyclization.[4]
- Suboptimal Reaction Conditions: Systematically vary the temperature, solvent, and catalyst to find the optimal conditions for your specific substrates.[6]
Experimental Protocol: Purification of Pyrazoles via Acid Salt Formation
This method is useful for separating pyrazoles from non-basic impurities.[15][16]
Materials:
-
Crude pyrazole product
-
Suitable organic solvent (e.g., diethyl ether, ethyl acetate)
-
Inorganic mineral acid (e.g., HCl) or organic acid (e.g., oxalic acid)
Procedure:
-
Dissolve the crude pyrazole in an appropriate organic solvent.
-
Add at least an equimolar amount of the chosen acid to the solution.
-
The pyrazole acid addition salt will precipitate out of the solution.
-
Collect the salt by filtration.
-
The free pyrazole can be regenerated by neutralizing the salt with a base.
Visualization: Troubleshooting Workflow
Caption: Decision tree for troubleshooting pyrazole synthesis.
III. References
- --INVALID-LINK-- Benchchem.
- --INVALID-LINK-- Benchchem.
- --INVALID-LINK-- RSC Publishing.
- --INVALID-LINK-- NIH.
- --INVALID-LINK-- Benchchem.
- --INVALID-LINK-- Benchchem.
- --INVALID-LINK-- Beilstein Journals.
- --INVALID-LINK-- Pharmaguideline.
- --INVALID-LINK-- Google Patents.
- --INVALID-LINK-- ResearchGate.
- --INVALID-LINK-- The Journal of Organic Chemistry - ACS Publications.
- --INVALID-LINK-- Google Patents.
- --INVALID-LINK-- ResearchGate.
- --INVALID-LINK--
- --INVALID-LINK-- Organic Chemistry Portal.
- --INVALID-LINK-- ResearchGate.
- --INVALID-LINK-- Chem Help ASAP.
- --INVALID-LINK--
- --INVALID-LINK-- PMC - NIH.
- --INVALID-LINK-- J&K Scientific LLC.
- --INVALID-LINK--
- --INVALID-LINK-- YouTube.
- --INVALID-LINK-- Slideshare.
- --INVALID-LINK-- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books.
- --INVALID-LINK--
- --INVALID-LINK-- PMC - NIH.
- --INVALID-LINK-- MDPI.
- --INVALID-LINK--
- --INVALID-LINK-- MDPI.
- --INVALID-LINK-- IJCRT.org.
- --INVALID-LINK-- ResearchGate.
- --INVALID-LINK-- PubMed.
- --INVALID-LINK-- Semantic Scholar.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Knorr Pyrazole Synthesis [drugfuture.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 16. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
How to avoid by-product formation in pyrazole chlorination reactions
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for one of the most common yet challenging transformations in heterocyclic chemistry: the chlorination of pyrazoles. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the mechanistic reasoning behind by-product formation, offering field-proven strategies to enhance selectivity and achieve target purity.
This guide is structured to address your challenges directly, from high-level strategic decisions to specific troubleshooting scenarios encountered at the bench.
Frequently Asked Questions (FAQs): The Chemist's First Stop
This section addresses the most common strategic questions that arise when planning a pyrazole chlorination.
Q1: I'm starting a new pyrazole chlorination. What are the most common by-products I should be looking out for?
A1: By-product formation is the primary challenge in pyrazole chlorination. The pyrazole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack, but this reactivity can also lead to undesired products. The most prevalent side reactions include:
-
Over-chlorination: The formation of di- or even tri-chlorinated pyrazoles is common, especially when the pyrazole ring is activated by electron-donating groups (EDGs)[1]. The initial monochlorination product can sometimes be more reactive than the starting material, leading to a second chlorination event.
-
Formation of Regioisomers: While electrophilic substitution on a pyrazole ring strongly favors the C4 position, chlorination at the C3 or C5 positions can occur, leading to difficult-to-separate isomeric mixtures[2][3]. This is often influenced by the substitution pattern on the ring.
-
Side-Chain Chlorination: For pyrazoles bearing alkyl substituents, chlorination can occur on the side chain, typically via a radical pathway, competing with the desired electrophilic aromatic substitution[4].
-
Dimerization: In some cases, particularly with electrochemical methods, the formation of "bipyrazole" dimers has been observed as a side product[4][5].
-
N-Chlorination: Although less common as a final isolated product, transient N-chlorination can occur, potentially leading to other degradation pathways.
Q2: There are several chlorinating agents available (NCS, SO₂Cl₂, TCCA). How do I choose the right one for my substrate?
A2: The choice of chlorinating agent is the most critical parameter influencing selectivity and yield. There is no single "best" agent; the optimal choice depends on the reactivity of your specific pyrazole substrate.
-
N-Chlorosuccinimide (NCS): Often the first choice for its mildness and ease of handling[6][7]. It is a solid, making it simple to weigh and dispense. NCS is particularly effective for activated pyrazoles where stronger agents would lead to over-chlorination[5]. Its reactivity can be enhanced with acid catalysts for less reactive substrates[8].
-
Sulfuryl Chloride (SO₂Cl₂): A more powerful liquid chlorinating agent. It is often used for deactivated pyrazoles (containing electron-withdrawing groups) that are sluggish to react with NCS[9]. However, its high reactivity increases the risk of over-chlorination and side reactions. It also releases toxic gaseous by-products (SO₂ and HCl), requiring careful handling in a fume hood[6].
-
Trichloroisocyanuric Acid (TCCA): A stable, high-chlorine-content solid that is emerging as an efficient and environmentally benign alternative. It has been used successfully for high-yielding chlorination of pyrazoles, sometimes even under solvent-free mechanochemical conditions[10][11]. It can serve as both an oxidant and a chlorine source[11][12][13].
-
Sodium Hypochlorite (NaOCl): An inexpensive and readily available reagent. A known process uses NaOCl in the absence of carboxylic acids to achieve high yields of 4-chloropyrazoles, improving upon older methods that gave lower yields[14].
A summary of these agents is provided in the table below for quick comparison.
Q3: How do the existing substituents on my pyrazole ring affect the chlorination reaction?
A3: The electronic nature of the substituents on the pyrazole ring has a profound impact on the outcome of the chlorination.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., methyl) or alkoxy groups increase the electron density of the pyrazole ring. This activates the ring towards electrophilic attack, making the reaction faster. However, this heightened reactivity significantly increases the risk of over-chlorination[1][4]. With highly activated systems, you must use milder conditions (e.g., NCS at low temperature) and carefully control the stoichiometry of the chlorinating agent.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂) or carboxyl (COOH) groups decrease the ring's electron density. This deactivates the ring, making chlorination more difficult[4][5]. For these substrates, a stronger chlorinating agent (like SO₂Cl₂) or harsher conditions (higher temperature, acid catalysis) may be necessary to achieve a reasonable reaction rate. The benefit is a much lower risk of over-chlorination.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Problem 1: My main product is a dichloropyrazole. How do I achieve selective monochlorination?
This is a classic case of over-chlorination, indicating that your reaction conditions are too harsh for your substrate.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Excess Chlorinating Agent | Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of the chlorinating agent. Consider adding the agent portion-wise or via syringe pump over time. | Limiting the amount of the electrophile ensures it is consumed by the starting material before it can react significantly with the more activated monochlorinated product. |
| High Reaction Temperature | Perform the reaction at a lower temperature. Start at 0 °C or even -20 °C and allow the reaction to slowly warm to room temperature if necessary. | The activation energy for the second chlorination is often lower than the first. Lowering the temperature disfavors the undesired follow-on reaction more significantly. |
| Highly Reactive Chlorinating Agent | Switch to a milder reagent. If you are using SO₂Cl₂, try NCS. If using NCS, ensure the reaction is run without any acid catalyst. | The selectivity of chlorinating agents generally follows the order: SO₂Cl₂ (most reactive) > TCCA > NCS (mildest). Matching the reagent to the substrate's reactivity is key[5][6]. |
| Activated Pyrazole Substrate | If your pyrazole has strong EDGs, the above solutions are critical. In difficult cases, consider temporarily replacing the EDG with a protecting group that is less activating. | EDGs make both the starting material and the monochlorinated product highly reactive. Milder conditions are essential to control the reaction[4]. |
Problem 2: I am getting side-chain chlorination on my methylpyrazole.
This indicates that a radical chlorination pathway is competing with the desired electrophilic aromatic substitution.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Radical Initiators | Ensure your reaction is shielded from UV light, as photochemical initiation is common for radical reactions[6]. Avoid adding radical initiators like AIBN or benzoyl peroxide. | The mechanism for side-chain halogenation is typically a free-radical chain reaction, which is initiated by heat or light. Electrophilic aromatic substitution is an ionic pathway. |
| Choice of Reagent | While both NCS and SO₂Cl₂ can participate in radical reactions, ensuring conditions favor the ionic pathway is crucial. Running the reaction in the dark is a primary first step. | Sulfuryl chloride, in particular, can decompose to form chlorine radicals. Minimizing initiators is key to suppressing this pathway[6]. |
| Solvent Effects | Use a polar solvent. Polar solvents can better stabilize the charged intermediates of the electrophilic substitution pathway, favoring it over the radical pathway. | The Wheland intermediate in electrophilic aromatic substitution is ionic and stabilized by polar environments. Radical species are less affected by solvent polarity. |
Problem 3: My deactivated pyrazole is not reacting. How can I drive the reaction to completion?
This is a common issue for pyrazoles bearing electron-withdrawing groups (EWGs).
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Insufficiently Reactive Agent | Switch to a more powerful chlorinating agent. If NCS is not working, try SO₂Cl₂[9]. | Deactivated aromatic rings require a more potent electrophile to initiate the substitution reaction. |
| Lack of Activation | If using NCS, add an acid catalyst like trifluoromethanesulfonic acid or BF₃-H₂O to increase its electrophilicity[8]. | The acid protonates the NCS, making the chlorine atom more electrophilic and better able to react with the deactivated pyrazole ring. |
| Low Reaction Temperature | Cautiously increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to ensure decomposition does not become a major pathway. | Higher temperatures provide the necessary activation energy for the reaction to proceed, although this always carries a risk of increasing by-product formation. |
Visualizing the Process: Workflows and Mechanisms
Visual aids can clarify complex decision-making processes and reaction pathways.
Decision Workflow for Pyrazole Chlorination Strategy
This diagram guides the initial selection of reaction conditions based on the substrate's characteristics.
Caption: Decision tree for selecting a pyrazole chlorination strategy.
Simplified Mechanism: Desired vs. Undesired Pathways
This diagram illustrates the electrophilic attack at C4 leading to the desired product versus a subsequent attack leading to an over-chlorinated by-product.
Caption: Mechanism of desired monochlorination vs. undesired dichlorination.
Validated Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common chlorination procedures. Safety Note: All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Selective Monochlorination using N-Chlorosuccinimide (NCS)
This method is ideal for electron-rich or moderately activated pyrazoles.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate (1.0 equiv).
-
Dissolution: Dissolve the substrate in a suitable anhydrous solvent (e.g., CCl₄, CH₂Cl₂, or acetonitrile) to a concentration of approximately 0.1-0.5 M[5][15].
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 equiv) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly. For highly reactive substrates, consider dissolving NCS in the reaction solvent and adding it via a dropping funnel.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature. Reactions are typically complete within 1-4 hours.
-
Workup: Once the starting material is consumed, filter the mixture to remove the succinimide by-product. Wash the filter cake with a small amount of the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or recrystallization to yield the pure 4-chloropyrazole.
Protocol 2: "Green" Chlorination using Trichloroisocyanuric Acid (TCCA)
This method uses a stable, solid reagent and has been adapted for solvent-free conditions[10].
-
Setup: This protocol describes a solvent-free mechanochemical approach. To a mortar and pestle (or a ball mill), add the pyrazole substrate (1.0 equiv) and TCCA (0.4 equiv, as TCCA contains three active chlorine atoms).
-
Reaction: Grind the solids together vigorously for 10-30 minutes at room temperature. The progress of the reaction can be monitored by taking a small sample, dissolving it in a solvent like ethyl acetate, and analyzing by TLC.
-
Workup: After the reaction is complete, transfer the solid mixture to a flask. Add ethyl acetate and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining active chlorine[11].
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The high yield and purity from this method often reduce the need for extensive column chromatography[10].
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 9. CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google Patents [patents.google.com]
- 10. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Esterification
Welcome to the Technical Support Center for Pyrazole Esterification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of pyrazole esters. The following content is structured in a question-and-answer format to directly address specific issues and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of pyrazole esterification?
The most common method for pyrazole esterification is the Fischer-Speier esterification, which involves reacting a pyrazole carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism.[3][4]
Here's a step-by-step breakdown of the mechanism:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the pyrazole carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[5]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[4]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final pyrazole ester product.
This entire process is reversible, and the equilibrium can be shifted towards the product by removing water as it is formed or by using an excess of the alcohol.[1][5]
Q2: Which acid catalysts are most effective for pyrazole esterification?
Commonly used Brønsted acids include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][6] Lewis acids such as scandium(III) triflate can also be employed.[1] The choice of catalyst can depend on the specific pyrazole substrate and the reaction conditions. For substrates sensitive to strong acids, milder catalysts may be necessary. Heterogeneous acid catalysts, like Amberlyst-70, offer the advantage of easy removal from the reaction mixture.[7][8]
Q3: Can I perform pyrazole esterification under basic conditions?
While less common than acid-catalyzed methods, pyrazole esterification can be achieved under basic conditions, particularly when dealing with substrates that are sensitive to acid. One approach involves the use of a strong base like potassium tert-butoxide to facilitate the coupling of an ester with another molecule to form a pyrazole ring, which can then be further modified.[9][10] Another method involves activating the pyrazole carboxylic acid with a coupling agent in the presence of a non-nucleophilic base.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Product Yield
A low yield of the desired pyrazole ester is a frequent challenge. Several factors can contribute to this issue.
Q4: My Fischer esterification reaction is giving a very low yield. What are the primary causes and how can I improve it?
A4: Low yields in Fischer esterification of pyrazoles can stem from several factors. Here’s a systematic troubleshooting approach:
-
Incomplete Reaction (Equilibrium Issues): As Fischer esterification is an equilibrium process, the presence of water in the reaction mixture can drive the reaction backward, leading to hydrolysis of the ester.[1][11][12]
-
Solution:
-
Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. This is particularly effective when using solvents like toluene.[1]
-
Excess Alcohol: Use a large excess of the alcohol reactant to shift the equilibrium towards the product side.[1]
-
Drying Agents: Add molecular sieves to the reaction mixture to sequester water.
-
-
-
Insufficient Catalyst Activity: The acid catalyst may be deactivated or used in an insufficient amount.
-
Solution:
-
Catalyst Loading: Ensure you are using a catalytic amount, typically 1-5 mol% of a strong acid like H₂SO₄ or TsOH.
-
Catalyst Choice: If your substrate is unreactive, consider a stronger acid catalyst. Conversely, for sensitive substrates, a milder catalyst might be necessary to prevent degradation.
-
-
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the alcohol can significantly slow down the reaction rate.[3][13][14] Ortho-disubstituted carboxylic acids are known to be particularly difficult to esterify.[3]
-
Solution:
-
Increase Reaction Time and Temperature: Prolonged heating at higher temperatures can help overcome the activation energy barrier.
-
Alternative Methods: For severely hindered substrates, consider alternative esterification methods such as using a coupling agent (see Issue 2) or converting the carboxylic acid to a more reactive acid chloride first.[15]
-
-
-
Substrate Decomposition: Pyrazole rings can be sensitive to strong acids and high temperatures, leading to degradation and the formation of byproducts.
-
Solution:
-
Milder Conditions: Use a milder acid catalyst and lower the reaction temperature.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that could lead to decomposition.[16]
-
-
Issue 2: Difficulty with Acid-Sensitive Substrates
Many complex molecules, particularly in drug development, contain functional groups that are not stable under strongly acidic conditions.
Q5: My pyrazole substrate is sensitive to strong acids. What are the best alternative esterification methods?
A5: For acid-sensitive pyrazole carboxylic acids, several milder methods are available:
-
Coupling Agent-Mediated Esterification: This is a highly effective method that avoids the need for strong acids.
-
Mechanism: Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[17][18] This intermediate is then readily attacked by the alcohol to form the ester.
-
Protocol:
-
Dissolve the pyrazole carboxylic acid, alcohol (1-1.5 equivalents), and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the mixture to 0 °C.
-
Add the coupling agent (e.g., DCC or EDC, 1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
The byproduct of DCC (dicyclohexylurea) is a precipitate and can be removed by filtration.[17] The byproduct of EDC is water-soluble and can be removed by an aqueous workup.[17]
-
-
-
Conversion to Acid Chloride: Converting the carboxylic acid to the more reactive acid chloride allows for esterification under neutral or mildly basic conditions.
-
Protocol:
-
React the pyrazole carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the pyrazole acid chloride.[15]
-
Carefully remove the excess chlorinating agent under reduced pressure.
-
React the crude acid chloride with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[15]
-
-
Issue 3: Formation of Side Products and Purification Challenges
The formation of byproducts can complicate purification and reduce the overall yield.
Q6: I am observing significant side product formation in my reaction. What are the likely culprits and how can I minimize them?
A6: Side product formation can arise from various competing reactions:
-
N-Alkylation of the Pyrazole Ring: The nitrogen atoms of the pyrazole ring are nucleophilic and can compete with the alcohol for reaction with activated intermediates, especially under basic conditions or with highly reactive alkylating agents.[19][20][21]
-
Solution:
-
Protecting Groups: If N-alkylation is a significant issue, consider protecting the pyrazole nitrogen before esterification.
-
Reaction Conditions: Under Fischer esterification conditions, N-alkylation is less common as the pyrazole nitrogens are protonated and thus less nucleophilic.
-
-
-
Elimination of Tertiary Alcohols: Tertiary alcohols are prone to elimination under acidic and heated conditions, forming alkenes instead of esters.[1]
-
Solution:
-
Avoid Fischer esterification with tertiary alcohols.
-
Use coupling agent-mediated methods at lower temperatures.
-
-
-
Formation of Multiple Products from Impurities: Impurities in starting materials can lead to a variety of side products.[16][22]
-
Solution:
-
Ensure the purity of your pyrazole carboxylic acid and alcohol using techniques like recrystallization or column chromatography before starting the reaction.[16]
-
-
Q7: My pyrazole ester is difficult to purify. What are some effective purification strategies?
A7: Purification of pyrazole esters can be challenging due to their polarity and potential for co-eluting with starting materials or byproducts.
-
Column Chromatography: This is the most common and effective method for purifying pyrazole esters.[9][16]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.[16]
-
-
Recrystallization: If the pyrazole ester is a solid, recrystallization can be an excellent method for obtaining highly pure material.
-
Solvent Selection: The ideal solvent is one in which the ester is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Acid-Base Extraction: This technique can be used to remove unreacted pyrazole carboxylic acid.
-
Procedure: Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic pyrazole carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral ester remains in the organic layer.
-
Experimental Protocols & Data
Protocol 1: General Fischer Esterification of a Pyrazole Carboxylic Acid
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark apparatus), add the pyrazole carboxylic acid (1.0 eq), the alcohol (5-10 eq), and a suitable solvent (e.g., toluene, or the alcohol can serve as the solvent).[1]
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 1-2 drops, or TsOH, 0.02 eq).
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If an organic solvent was used, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by column chromatography or recrystallization.
Table 1: Recommended Starting Conditions for Fischer Esterification
| Substrate Type | Alcohol | Catalyst (mol%) | Temperature (°C) | Notes |
| Unhindered Pyrazole Carboxylic Acid | Primary Alcohol | H₂SO₄ (1-2) or TsOH (2-5) | 80-110 | Generally proceeds well. Using excess alcohol as the solvent is often effective. |
| Sterically Hindered Pyrazole Carboxylic Acid | Primary Alcohol | H₂SO₄ (5) or TsOH (10) | 110-140 | Longer reaction times are typically required. Monitor for decomposition. |
| Unhindered Pyrazole Carboxylic Acid | Secondary Alcohol | H₂SO₄ (5) or TsOH (10) | 100-130 | Slower than with primary alcohols. Consider using a Dean-Stark trap. |
Diagrams
Caption: The acid-catalyzed mechanism of Fischer esterification.
Caption: A decision tree for troubleshooting low yields in pyrazole esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 12. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 13. On the origin of the steric effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
- 18. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Thermal Stability in Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole derivatives. Pyrazole synthesis, particularly the widely used Knorr synthesis and related cyclocondensation reactions, often involves significant exothermic events that pose considerable safety and scalability challenges.[1][2] This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you manage reaction thermodynamics, ensure operational safety, and improve product yield and purity.
Troubleshooting Guide: Immediate Issues & Solutions
This section addresses specific problems you may encounter during an experiment. The format is designed to help you quickly diagnose the issue, understand the root cause, and implement a corrective action.
Q1: My reaction is showing a rapid, uncontrolled temperature increase. What are the immediate steps, and what caused this?
A1: An uncontrolled temperature increase, or "runaway reaction," is a critical safety event. Immediate action is required to prevent over-pressurization and potential reactor failure.
Immediate Corrective Actions:
-
Halt Reagent Addition: Immediately stop the addition of any reagents, especially the hydrazine component.
-
Maximize Cooling: If not already in place, immerse the reactor in an ice/water or dry ice/acetone bath to rapidly remove heat.
-
Dilute (If Safe): If you have a pre-chilled, inert solvent readily available and the reaction setup allows for it, controlled dilution can help absorb heat. Caution: Only do this if you are certain the solvent will not react exothermically with any components.
-
Alert Personnel: Inform colleagues and safety personnel of the situation.
Root Cause Analysis & Prevention:
The primary cause of a runaway reaction is when the rate of heat generation exceeds the rate of heat removal.[3] Several factors can lead to this imbalance:
-
Excessively Fast Reagent Addition: The condensation of hydrazines with 1,3-dicarbonyl compounds is often highly exothermic.[3] Adding the hydrazine component too quickly generates heat faster than the cooling system can dissipate it.
-
Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction, or there may be poor thermal contact between the bath and the reactor.
-
High Reactant Concentration: More concentrated reactions generate more heat per unit volume. For large-scale reactions, it is preferable to run at higher concentrations to limit volume, but this increases the thermal risk.[4]
-
Poor Mixing: Inefficient stirring can create localized "hot spots" where reactants accumulate and react rapidly, initiating a thermal runaway that propagates through the vessel.[3]
Workflow: Managing a Thermal Excursion
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Unexpected Toxicity in Novel Pyrazole-5-Carboxamides
This guide is designed for researchers, scientists, and drug development professionals encountering unexpected toxicity with novel pyrazole-5-carboxamide compounds. Our goal is to provide a comprehensive resource with troubleshooting guides and frequently asked questions (FAQs) to help you identify the root cause of toxicity and make informed decisions in your research. We emphasize a mechanistic approach, moving beyond simple cytotoxicity assays to explore potential underlying causes such as mitochondrial dysfunction and off-target activities.
Troubleshooting Guide: From Unexpected Cell Death to Mechanistic Understanding
This section is structured to address specific issues you might encounter during your experiments. Each subsection provides a logical workflow, from initial observation to detailed mechanistic investigation.
Problem 1: My pyrazole-5-carboxamide is cytotoxic in initial screens, but the mechanism is unclear.
Standard cytotoxicity assays like MTT or LDH are excellent for initial screening but often don't reveal the underlying cause of cell death.[1] If you observe potent cytotoxicity, the next logical step is to investigate the involvement of mitochondria, a known target for this chemical class.[2][3][4][5]
Experimental Workflow: Investigating Mitochondrial Toxicity
This workflow will help you determine if your compound's cytotoxicity is linked to mitochondrial dysfunction.
Caption: Workflow for investigating mitochondrial toxicity.
Detailed Protocol: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This assay directly assesses the effect of your compound on mitochondrial respiration. A dose-dependent inhibition of OCR is a strong indicator of mitochondrial toxicity.[2][3][5]
Materials:
-
Seahorse XF Analyzer (or similar instrument for measuring OCR)
-
Appropriate cell line (e.g., HepG2, a human liver cell line often used in toxicity studies)
-
Culture medium
-
Your pyrazole-5-carboxamide compound
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the culture medium with assay medium and treat the cells with a range of concentrations of your pyrazole-5-carboxamide. Include a vehicle control (e.g., DMSO).
-
Instrument Setup: Calibrate the Seahorse XF Analyzer according to the manufacturer's instructions.
-
Assay Protocol: Place the cell culture microplate in the Seahorse XF Analyzer and run a mitochondrial stress test protocol. This involves sequential injections of oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
-
Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Data Interpretation:
| Parameter | Expected Change with Mitochondrial Toxin | Implication |
| Basal Respiration | Decrease | Inhibition of the electron transport chain. |
| ATP-linked Respiration | Decrease | Reduced ATP production via oxidative phosphorylation. |
| Maximal Respiration | Decrease | Impaired ability to respond to increased energy demand. |
| Spare Respiratory Capacity | Decrease | Reduced mitochondrial fitness and flexibility. |
A significant, dose-dependent decrease in these parameters strongly suggests your compound is a mitochondrial toxicant.
Problem 2: My compound induces cell death, but it doesn't seem to be through direct mitochondrial inhibition.
If direct mitochondrial respiration is not significantly impacted, consider secondary effects such as the generation of reactive oxygen species (ROS) or off-target kinase inhibition.
Experimental Workflow: Investigating ROS Production and Off-Target Effects
Caption: Workflow for investigating alternative toxicity pathways.
Detailed Protocol: Measurement of Cellular Reactive Oxygen Species (ROS)
This protocol uses a common fluorescent probe to detect an increase in cellular ROS levels.[6][7]
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Appropriate cell line
-
Culture medium
-
Your pyrazole-5-carboxamide compound
-
Positive control (e.g., menadione)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with H2DCFDA in PBS for 30-60 minutes in the dark.
-
Compound Treatment: Wash the cells again with PBS to remove excess probe. Treat the cells with a range of concentrations of your pyrazole-5-carboxamide. Include a vehicle control and a positive control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) using a microplate reader.
-
Data Analysis: A significant, dose-dependent increase in fluorescence indicates an increase in cellular ROS levels.
Interpreting Results from Kinase Panel Screening
If you suspect off-target kinase activity, a kinase panel screen can be highly informative.[][9][10] These screens test your compound against a large number of kinases to identify unintended targets.
Data Presentation: Example Kinase Screening Data
| Kinase Target | % Inhibition at 1 µM | Potential Implication |
| Primary Target | 95% | Expected on-target activity. |
| Kinase A | 85% | Significant off-target inhibition, could contribute to toxicity. |
| Kinase B | 60% | Moderate off-target inhibition, warrants further investigation. |
| Kinase C | 15% | Likely not a significant off-target at this concentration. |
Significant inhibition of kinases known to be involved in cell survival or apoptosis pathways could explain the observed cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: Why do my in vitro cytotoxicity results not correlate with in vivo toxicity for my pyrazole-5-carboxamide?
This is a known challenge with this class of compounds.[2][3][4][5] Standard in vitro cytotoxicity assays are often performed in glucose-rich media, where cells can rely on glycolysis for energy. However, in vivo, many cell types rely on oxidative phosphorylation. If your compound is a mitochondrial toxicant, its effects may be masked in vitro but become apparent in vivo where mitochondrial function is essential.[3][4] Consider performing cytotoxicity assays in galactose-containing media, which forces cells to rely on oxidative phosphorylation and can better reveal mitochondrial toxicants.[11]
Q2: What are the common mechanisms of toxicity for pyrazole-5-carboxamides?
The primary mechanism of unexpected toxicity reported for this class is the inhibition of mitochondrial respiration, specifically targeting the electron transport chain.[2][3][5][12] This leads to a decrease in ATP production and can trigger apoptosis. Other potential mechanisms include the induction of oxidative stress through the generation of ROS and off-target inhibition of essential kinases.[13][14]
Q3: Are there any regulatory guidelines I should be aware of when assessing the toxicity of my novel compounds?
Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD) provide guidelines for preclinical safety evaluation.[15][16][17][18] These guidelines emphasize the importance of Good Laboratory Practice (GLP) and recommend a tiered approach to toxicity testing, starting with in vitro assays and progressing to in vivo studies.[19][20][21][22] It is crucial to consult these guidelines to ensure your data is robust and meets regulatory standards.[15][16]
Q4: My compound shows mitochondrial toxicity. What structural modifications can I consider to mitigate this?
While specific structure-activity relationships (SAR) for toxicity can be complex and compound-specific, some general strategies can be considered. Modifying lipophilicity can sometimes alter mitochondrial accumulation. Additionally, subtle changes to the pyrazole core or the carboxamide linker may disrupt the interaction with mitochondrial targets without affecting the desired on-target activity. A systematic medicinal chemistry effort, guided by the assays described in this document, is the most effective approach.
Q5: How can I be sure my experimental protocols are robust and reproducible?
Adhering to Good In Vitro Method Practices (GIVIMP) is essential for generating reliable and reproducible data.[19] This includes thorough characterization of your test system, ensuring the quality of your reagents, and having well-documented, standardized procedures.[21] For regulatory submissions, compliance with Good Laboratory Practice (GLP) is often required.[18][20]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.monash.edu [research.monash.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A New Luminescent Assay for Detection of Reactive Oxygen Species [worldwide.promega.com]
- 7. bmglabtech.com [bmglabtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. shop.carnabio.com [shop.carnabio.com]
- 11. Mitochondrial Toxicity Assays - Araceli Biosciences [aracelibio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 16. fda.gov [fda.gov]
- 17. karger.com [karger.com]
- 18. histologix.com [histologix.com]
- 19. oecd.org [oecd.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Good cell culture practices &in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your scale-up activities.
The synthesis of substituted pyrazoles is a cornerstone in the development of pharmaceuticals and agrochemicals.[1][2] However, scaling these processes introduces challenges related to reaction control, safety, and purification that are often not apparent at the bench scale. This guide assumes a common two-step synthetic route, as illustrated below, involving a cyclocondensation reaction followed by chlorination.
Assumed Synthetic Pathway
Caption: A common two-step synthesis route.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process.
Question 1: We are experiencing a significant drop in yield and an increase in impurities during the Step 1 (Cyclocondensation) scale-up. What are the likely causes?
This is a classic scale-up challenge. The primary culprits are often related to thermal and mass transfer limitations that are negligible on a small scale.
-
Issue: Inadequate Temperature Control. The Knorr cyclocondensation reaction is often exothermic. As you scale up, the surface-area-to-volume ratio of your reactor decreases dramatically, making heat dissipation far less efficient. Uncontrolled temperature spikes can lead to side reactions and product degradation.
-
Solution:
-
Monitor Internal Temperature: Do not rely on the jacket temperature. Use a calibrated internal temperature probe to get an accurate reading of the reaction mass.
-
Controlled Reagent Addition: Add the methylhydrazine solution slowly and sub-surface if possible. This prevents localized "hot spots" where the reagent is introduced. Create an addition profile based on a pilot run, linking the addition rate to the internal temperature.
-
Ensure Adequate Cooling: Verify that your reactor's cooling system is sufficient for the batch size and the expected exotherm.
-
-
-
Issue: Inefficient Mixing. What appears as a homogenous solution in a 1 L flask can have significant concentration gradients in a 500 L reactor. Poor mixing leads to localized areas of high reactant concentration, promoting the formation of dimers or other impurities.[3]
-
Solution:
-
Characterize Mixing: Evaluate the impact of the agitator's speed (RPM) and design (e.g., pitch-blade turbine, anchor) on reaction time and impurity profile.
-
Visual Inspection (if possible): Use a sight glass to observe mixing and ensure solids (if any) are well-suspended.
-
-
Question 2: In the chlorination step, our reaction mass turns dark, and the final product requires extensive purification. How can we improve this?
The chlorination step using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is aggressive and moisture-sensitive.
-
Issue: Reagent Quality and Moisture. Thionyl chloride reacts violently with water to produce SO₂ and HCl gas.[4][5] Even trace amounts of moisture in your intermediate, solvent, or reactor can lead to side reactions and decomposition, often characterized by a dark color.
-
Solution:
-
Dry Your Intermediate: Ensure the pyrazolone intermediate from Step 1 is rigorously dried (e.g., vacuum oven at <50 °C) to a low moisture content (<0.1%).
-
Use Anhydrous Solvents: If a solvent is used (e.g., toluene, dichloroethane), ensure it is of an anhydrous grade.
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon blanket to prevent atmospheric moisture ingress.
-
-
-
Issue: Thermal Degradation. Overheating during the chlorination or the subsequent distillation to remove excess SOCl₂ can cause product decomposition.
-
Solution:
-
Temperature Control: Maintain the recommended reaction temperature. The conversion of the pyrazolone to the chloro-pyrazole is often highly effective at moderate temperatures (e.g., 70-80 °C).
-
Vacuum Distillation: Remove the excess chlorinating agent under reduced pressure at the lowest practical temperature to avoid "cooking" the product.
-
-
Question 3: Our final product isolation is inefficient. Crystallization is slow and yields are poor, forcing us to consider chromatography, which is not ideal for our scale.
Poor crystallization is often a result of residual impurities or using a suboptimal solvent system.
-
Issue: Impurities Inhibiting Crystallization. Even small amounts of regioisomers, unreacted starting material, or thermal degradation products can act as crystal poisons.
-
Solution:
-
Pre-crystallization Cleanup: Before attempting crystallization, consider a simple work-up to remove major impurities. An aqueous wash (e.g., with sodium bicarbonate solution) can remove acidic byproducts. An activated carbon (charcoal) treatment of the product solution can often remove color and some polar impurities.
-
Purity Analysis: Use HPLC to analyze your crude product. If a specific impurity is present at >2%, it is likely affecting crystallization.
-
-
-
Issue: Suboptimal Crystallization Solvent. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below.
-
Solution:
-
Solvent Screening: Conduct small-scale screening with various solvents (e.g., isopropanol, ethyl acetate, heptane, toluene, and mixtures thereof).
-
Anti-Solvent Addition: A powerful technique is to dissolve the crude product in a good solvent (e.g., toluene) and then slowly add an anti-solvent in which the product is insoluble (e.g., heptane or hexane) to induce controlled precipitation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for handling thionyl chloride (SOCl₂) on a large scale?
Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[4][6]
-
Personal Protective Equipment (PPE): Always use a full-face respirator, rubber apron, and acid-resistant gloves.[7]
-
Ventilation: All transfers and reactions must be conducted in a well-ventilated area, preferably within a fume hood or a closed system with vapor scrubbing.
-
Emergency Preparedness: Have an emergency shower and eyewash station immediately accessible. Keep spill kits with appropriate absorbents (do NOT use water or cellulose-based materials) readily available.
-
Gas Scrubbing: The reaction liberates toxic HCl and SO₂ gas. These off-gases must be directed through a caustic scrubber (e.g., a packed column with circulating NaOH solution) before venting.
-
Quenching: Never quench excess SOCl₂ with water or alcohol directly in the main reactor. A safe procedure is to slowly add the reaction mixture to a separate, cooled vessel containing a stirred, dilute base or an appropriate alcohol.
Q2: How can we control the formation of regioisomers during the pyrazole synthesis in Step 1?
Regioisomer formation is a common problem when using unsymmetrical 1,3-dicarbonyl compounds.[3][8] The hydrazine can attack either of the two carbonyl groups, leading to two different products.
-
Choice of Starting Material: The most effective method is to start with a symmetrical 1,3-dielectrophile if possible. If you must use an unsymmetrical precursor, the regioselectivity is often dictated by the electronic and steric differences between the two electrophilic centers.
-
Reaction Conditions: Control of pH and temperature can sometimes influence the ratio of isomers. For example, performing the reaction under acidic conditions can protonate one carbonyl preferentially, directing the nucleophilic attack of the hydrazine. A Design of Experiments (DoE) approach is recommended to systematically study the effects of temperature, pH, and solvent on regioselectivity.
Q3: What are the recommended in-process controls (IPCs) to monitor reaction progress and quality?
Effective IPCs are crucial for a robust and reproducible process at scale.
-
Step 1 (Cyclocondensation):
-
Technique: High-Performance Liquid Chromatography (HPLC).
-
Monitoring: Track the disappearance of the 1,3-dicarbonyl starting material. The reaction is typically complete when the starting material is <1.0% by area.
-
-
Step 2 (Chlorination):
-
Technique: HPLC or Thin-Layer Chromatography (TLC).
-
Monitoring: Track the disappearance of the pyrazolone intermediate. A typical completion specification is <1.0% of the intermediate remaining.
-
-
Final Product:
-
Technique: HPLC for purity, Gas Chromatography (GC) for residual solvents, and Karl Fischer titration for water content.
-
Q4: Are there "greener" or safer alternatives to thionyl chloride for the chlorination step?
Yes, the industry is actively seeking safer chlorination reagents.
-
Sulfuryl Chloride (SO₂Cl₂): While also hazardous, it can sometimes offer better selectivity and easier handling than SOCl₂.
-
Oxalyl Chloride/(COCl)₂: Often used with a catalytic amount of DMF (Vilsmeier-Haack conditions), it can be effective but also produces carbon monoxide.
-
Electrochemical Chlorination: An emerging green technology involves the anodic chlorination of pyrazoles in the presence of a chloride source like NaCl or HCl.[9][10] This method avoids the use of highly toxic chlorinating agents but requires specialized equipment.
-
N-Chlorosuccinimide (NCS): NCS is a solid and safer to handle, often used for C-H chlorination on activated rings. Its applicability would depend on the specific reactivity of the pyrazolone tautomer.
Data Summary Tables
Table 1: Typical Reaction Parameter Comparison (Lab vs. Scale-Up)
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Key Scale-Up Consideration |
| Reagent Addition Time | 5-10 minutes | 1-3 hours | Control exotherm and maintain temperature.[3] |
| Stirring Speed | 300-400 RPM (Magnetic) | 80-150 RPM (Impeller) | Ensure adequate mass transfer and heat exchange. |
| Heating/Cooling | Mantle / Ice Bath | Jacket Fluid | Slower response time in large reactors. |
| Work-up Quench | Pouring into beaker | Slow reverse addition | Control gas evolution and exotherm safely. |
| Isolation Method | Rotary Evaporation | Vacuum Distillation | Avoid thermal degradation of the product. |
Table 2: Troubleshooting Summary for Chlorination Step
| Symptom | Potential Cause | Recommended Action |
| Dark Reaction Color | Moisture contamination; Overheating | Ensure all materials are anhydrous; Maintain strict temperature control. |
| Low Conversion | Insufficient reagent; Low temperature | Use a slight excess of SOCl₂ (e.g., 1.5-2.0 eq); Confirm reaction temperature. |
| Multiple Spots on TLC/HPLC | Side reactions (e.g., ring chlorination); Degradation | Lower reaction temperature; Reduce reaction time.[9] |
| Solidification in Reactor | Product insolubility | Consider using a co-solvent like toluene or dichloroethane. |
Process & Logic Diagrams
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting scale-up issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. bionium.miami.edu [bionium.miami.edu]
- 6. nj.gov [nj.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. US20150158818A1 - Process for the preparation of pyrazole carboxylic acid derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
Technical Support Center: Pyrazole Synthesis Troubleshooting
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis, purification, and characterization of pyrazole derivatives. As a core heterocyclic motif in pharmaceuticals and agrochemicals, achieving high purity and predictable outcomes in pyrazole synthesis is paramount. This resource provides in-depth, experience-driven answers to common problems, focusing on the mechanistic rationale behind the troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl yielded a mixture of regioisomers. What is happening and how can I control the outcome?
A1: This is the most common challenge in Knorr-type pyrazole synthesis and arises from the two non-equivalent carbonyl carbons in your starting material. A substituted hydrazine (R³-NHNH₂) can attack either the C3 or C5 carbonyl of the diketone, leading to two different regioisomeric pyrazoles. The final product ratio is a delicate balance of kinetic and thermodynamic factors, influenced by sterics, electronics, and reaction conditions.[1][2][3]
Mechanistic Insight: The initial nucleophilic attack of the hydrazine is the regiochemistry-determining step. The more electrophilic carbonyl carbon is typically attacked first. For instance, in a trifluoromethyl-substituted diketone, the carbonyl adjacent to the electron-withdrawing -CF₃ group is more electrophilic and thus the preferred site of initial attack.[2]
Key Factors Influencing Regioselectivity:
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the diketone (e.g., -CF₃, -CO₂Et) increase the electrophilicity of the adjacent carbonyl, favoring attack at that site.[2]
-
Steric Hindrance: Bulky substituents on the diketone can hinder the approach of the hydrazine, directing the attack to the less sterically crowded carbonyl.
-
Solvent Choice: The solvent can dramatically influence the isomer ratio. Polar, hydrogen-bond-donating solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are known to significantly improve regioselectivity in favor of one isomer.[4]
-
pH/Catalyst: The presence of an acid or base catalyst can alter the reaction pathway. Acid catalysis can protonate a carbonyl, enhancing its electrophilicity, while the reaction mechanism can become more complex under neutral or basic conditions, sometimes involving autocatalytic pathways.[3]
-
Temperature: Temperature affects whether the reaction is under kinetic or thermodynamic control, which can influence the final isomer ratio.[2]
Q2: My NMR spectrum shows unreacted starting materials (hydrazine and/or dicarbonyl). What are the likely causes?
A2: Incomplete conversion is typically due to insufficient reaction time, inadequate temperature, or deactivation of reagents. The final dehydration step to form the aromatic pyrazole ring can be slow and is often the rate-determining step under neutral conditions.[3]
Common Causes & Solutions:
-
Insufficient Heat/Time: Many pyrazole syntheses require reflux temperatures to drive the final dehydration. Ensure your reaction has been heated for a sufficient duration. Monitor by TLC or LC-MS until the starting material spot disappears.
-
Catalyst Absence: While many syntheses proceed without one, a catalytic amount of acid (e.g., acetic acid, HCl) can accelerate the reaction, particularly the dehydration step.[5]
-
Hydrazine Volatility/Degradation: Hydrazine and its derivatives can be volatile. Ensure your reaction is conducted in a well-sealed reflux apparatus. Hydrazine can also degrade; using a fresh bottle is advisable.
-
Steric Hindrance: Extremely bulky substituents on either the diketone or the hydrazine can slow the reaction rate significantly, requiring more forcing conditions (higher temperature, longer time).
Q3: I've isolated a byproduct that is not an isomer of my pyrazole. What could it be?
A3: Several side reactions can occur depending on your specific substrates and conditions. Common byproducts include pyridazinones, ketazines, or products from N-alkylation if an alkylating agent is present.
-
Pyridazinone Formation: If your dicarbonyl substrate has functionality that can be attacked preferentially over the desired cyclization pathway, alternative ring systems can form. For example, certain acetal-containing diketoesters have been shown to yield six-membered pyridazinones instead of the expected five-membered pyrazoles.[1][6]
-
Ketazine Formation: If your hydrazine attacks the product pyrazole (especially if it has a reactive carbonyl group) or if there are side reactions involving multiple hydrazine molecules, you can form ketazines. This was observed during the N-alkylation of certain hydrazine-substituted pyrazoles.[7]
-
Mixture of N-Alkylated Isomers: If you are performing an N-alkylation on an existing NH-pyrazole, you will almost always get a mixture of isomers (alkylation at N1 vs. N2). The ratio is highly dependent on the base, solvent, and alkylating agent.[7][8]
Troubleshooting Guides
Guide 1: Optimizing Regioselectivity
This guide provides a systematic approach to tackling the common problem of obtaining a mixture of regioisomers.
Workflow for Optimizing Regioselectivity
Caption: Decision workflow for improving pyrazole regioselectivity.
Detailed Protocols
Protocol 1.1: Solvent Screening The choice of solvent can be the most impactful variable for regioselectivity.[2][4]
-
Baseline Reaction: Set up the reaction in a standard protic solvent like Ethanol.
-
Fluorinated Alcohol: Set up an identical reaction in 2,2,2-Trifluoroethanol (TFE). Fluorinated alcohols can stabilize intermediates through hydrogen bonding, often dramatically shifting the isomeric ratio.[4]
-
Aprotic Solvent: Set up a third reaction in an aprotic solvent like Toluene or Dichloromethane.
-
Analysis: Run all reactions for the same duration and at the same temperature. Analyze the crude product ratio by ¹H NMR or GC-MS.
| Solvent | Typical Effect on Regioselectivity | Reference |
| Ethanol | Often gives mixture of isomers, serves as baseline. | [4] |
| Toluene | Aprotic, may favor different isomer than protic solvents. | [9] |
| TFE / HFIP | Often provides high selectivity for one isomer. | [4] |
Protocol 1.2: Alternative Synthetic Strategies If modifying conditions is insufficient, a different synthetic approach may be necessary.
-
Use of Enaminones: Masking one carbonyl as an enamine provides excellent regiocontrol, as the remaining ketone is much more reactive, directing the cyclization predictably.[2][9]
-
1,3-Dipolar Cycloadditions: This method builds the ring through a different mechanism, such as the reaction of a diazo compound with an alkyne, and can offer complete regioselectivity.[5]
Guide 2: Product Purification and Impurity Removal
Effective purification is critical for obtaining a high-quality final product. The choice of method depends on the nature of the impurities.
Purification Strategy Flowchart
Caption: Decision tree for pyrazole purification strategy.
Detailed Protocols
Protocol 2.1: Acid-Base Extraction for Removing Non-Basic Impurities This technique leverages the basicity of the pyrazole ring to separate it from neutral or acidic starting materials and byproducts.
-
Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate or Dichloromethane.
-
Transfer the solution to a separatory funnel and wash with an acidic aqueous solution (e.g., 1 M HCl). The basic pyrazole product will move into the aqueous layer as its hydrochloride salt.
-
Separate the layers. The organic layer contains neutral impurities (like the dicarbonyl starting material).
-
Basify the acidic aqueous layer to >pH 10 with a base (e.g., 2 M NaOH), causing the free pyrazole to precipitate or be ready for extraction.
-
Extract the aqueous layer multiple times with an organic solvent.
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified pyrazole.[10]
Protocol 2.2: Flash Column Chromatography for Isomer Separation This is often the only effective method for separating regioisomers.[1]
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., Hexane/Ethyl Acetate mixture) that provides good separation (ΔRf > 0.15) between your desired isomer and the impurity.
-
Column Packing: Pack a silica gel column with the selected eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like Dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.
-
Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Guide 3: Analytical Characterization
Unambiguous identification of your product and any impurities is crucial.
Protocol 3.1: Identifying Regioisomers by NMR ¹H and ¹³C NMR are powerful tools for distinguishing between isomers. Key indicators include:
-
Chemical Shifts: The electronic environment around the protons and carbons will be different in each isomer, leading to distinct chemical shifts. Protons or carbons closer to electron-withdrawing groups will typically appear further downfield.
-
NOE/ROESY: 2D NMR experiments like NOESY or ROESY can show through-space correlations between protons on the pyrazole ring and protons on nearby substituents, confirming the regiochemistry.
-
HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show correlations between protons and carbons that are 2-3 bonds away, which is invaluable for definitively assigning the structure by correlating a substituent's protons to the carbons of the pyrazole ring.[11]
Protocol 3.2: Purity and Isomer Ratio Analysis by GC-MS GC-MS is excellent for separating and quantifying volatile pyrazole isomers.[12]
-
Sample Prep: Dissolve ~10 mg of the crude mixture in a suitable solvent like Dichloromethane.[12]
-
GC Method: Use a capillary column (e.g., HP-5ms). A typical temperature program might be: Start at 80 °C, ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 20 °C/min and hold.[12]
-
MS Analysis: The mass spectrometer will provide a fragmentation pattern for each peak. While isomers have the same molecular ion, their fragmentation patterns may differ slightly, aiding in identification. The peak area integration from the gas chromatogram provides the quantitative ratio of the isomers.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Determination of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate, a crucial building block in the synthesis of various pharmaceuticals, demands rigorous analytical scrutiny to ensure its quality and, consequently, the safety and efficacy of the final drug product. This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound, offering insights into the causality behind experimental choices and presenting supporting data to guide your analytical strategy.
The synthesis of pyrazole derivatives can often lead to the formation of regioisomers and other process-related impurities.[1][2] Therefore, robust analytical methods are essential for their separation and quantification.[1] This guide will focus on the three most powerful and commonly employed techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical quality control due to its versatility, high resolution, and sensitivity. For a polar compound like a pyrazole derivative, a Reverse-Phase HPLC (RP-HPLC) method is typically the most suitable approach.[3]
Causality Behind Experimental Choices:
-
Column Selection: A C18 column, such as a Shim-pack GIST C18 (5 µm, 150 x 4.6 mm), is a common first choice due to its hydrophobicity, which provides good retention for a broad range of organic molecules.[4] The 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: A mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous component (often with a pH modifier like trifluoroacetic acid (TFA) or formic acid) is used to elute the analyte from the column.[3][4] An isocratic mobile phase, such as acetonitrile and 0.1% TFA in water (75:25 v/v), can provide consistent and reproducible results for routine analysis.[4] The TFA helps to sharpen peaks by minimizing tailing for acidic and basic compounds.
-
Detector: A Photo-Diode Array (PDA) detector is highly recommended as it provides spectral information across a range of wavelengths, which can help in peak identification and purity assessment. The detection wavelength should be set at the maximum absorbance of this compound for optimal sensitivity.[4]
Experimental Workflow: HPLC
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Data Presentation: HPLC Method Validation Parameters
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.999 | [4] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | [3] |
| Precision (%RSD) | < 2% | [3][4] |
| Accuracy (% Recovery) | 98 - 102% | [4] |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for identifying and quantifying potential volatile impurities in the synthesis of pyrazole derivatives.[1] The combination of chromatographic separation with mass spectrometric detection allows for the unambiguous identification of individual components.[1]
Causality Behind Experimental Choices:
-
Column Selection: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is generally suitable for the analysis of a wide range of compounds. The choice of column length and internal diameter will depend on the complexity of the sample and the desired resolution.
-
Inlet and Temperature Program: A split/splitless inlet is commonly used. The temperature program is crucial for achieving good separation of analytes. A typical program would start at a low temperature to trap volatile compounds, followed by a ramp to a higher temperature to elute less volatile components.
-
Mass Spectrometer: Electron Impact (EI) ionization is the standard for GC-MS, as it produces reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.[5]
Experimental Workflow: GC-MS
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for impurity profiling.
Data Presentation: GC-MS Performance
| Parameter | Typical Performance | Reference |
| Mass Accuracy | < 5 ppm (with high-resolution MS) | N/A |
| Limit of Detection (LOD) | 0.02-0.27 ng/mL (for specific halogenated compounds) | [5] |
| Precision (%RSD) | < 15% | [5] |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Method for Purity Assessment
qNMR has emerged as a powerful primary analytical method for determining the purity of pharmaceutical compounds.[6][7] Unlike chromatographic techniques, qNMR offers direct proportionality between the signal intensity and the number of nuclei, enabling absolute quantification without the need for an identical reference standard of the analyte.[7] This is a significant advantage, especially in early drug development when certified reference standards may not be available.[6]
Causality Behind Experimental Choices:
-
Internal Standard: The selection of a suitable internal standard is critical for accurate quantification. The internal standard should be a high-purity, stable compound with a simple spectrum that does not overlap with the analyte signals.[8] Maleic anhydride or dimethyl sulfone are common choices.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble is required.[8] Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are frequently used.
-
NMR Parameters: To ensure accurate integration, key acquisition parameters such as the relaxation delay (D1) must be sufficiently long (typically 5-7 times the longest T1 of the protons being quantified) to allow for complete relaxation of the nuclei between pulses.
Experimental Workflow: qNMR
Caption: Quantitative Nuclear Magnetic Resonance (qNMR) workflow for purity determination.
Data Presentation: qNMR Performance
| Parameter | Typical Performance | Reference |
| Accuracy | High | [7] |
| Precision (%RSD) | < 1% | [7] |
| Specificity | High (based on unique chemical shifts) | [8] |
Comparison of Analytical Methods
| Feature | HPLC | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and boiling point | Nuclear magnetic resonance of atomic nuclei |
| Primary Use | Quantitative purity and impurity profiling | Identification and quantification of volatile impurities | Absolute quantitative purity determination |
| Strengths | High resolution, sensitivity, and versatility | Excellent for volatile compounds, provides structural information (MS) | Primary method, no need for identical reference standard, high precision |
| Limitations | Requires reference standards for quantification | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity than chromatographic methods, requires pure internal standard |
Conclusion and Recommendations
For a comprehensive purity assessment of this compound, a multi-faceted approach is recommended.
-
RP-HPLC with PDA detection should be the primary method for routine quality control, providing robust quantification of the main component and non-volatile impurities. The method should be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, specificity, and linearity.
-
GC-MS is an invaluable tool for identifying and quantifying potential volatile impurities that may not be detected by HPLC. This is particularly important for understanding the process-related impurity profile.
-
qNMR serves as an excellent orthogonal method to confirm the purity value obtained by HPLC. Its ability to provide an absolute quantification without a specific reference standard for the analyte makes it a powerful tool for the certification of in-house reference materials.[6][9]
By employing these complementary techniques, researchers and drug development professionals can gain a thorough understanding of the purity profile of this compound, ensuring the quality and consistency of this critical intermediate.
Experimental Protocols
Protocol 1: RP-HPLC Purity Determination
-
Mobile Phase Preparation: Prepare a mobile phase of 75:25 (v/v) acetonitrile and 0.1% trifluoroacetic acid in water. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in the mobile phase to make a 100 µg/mL solution.
-
Sample Preparation: Accurately weigh about 10 mg of the test sample and prepare a 100 µg/mL solution in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 150 x 4.6 mm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: PDA at the wavelength of maximum absorbance
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area.
Protocol 2: GC-MS Impurity Profiling
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Start at 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu
-
-
Analysis: Inject 1 µL of the sample solution. Identify the peaks by comparing their mass spectra with a commercial library (e.g., NIST).
Protocol 3: qNMR Purity Determination
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of a suitable internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard 1D proton
-
Relaxation Delay (D1): 30 s
-
Number of Scans: 8 or more for good signal-to-noise
-
-
Data Processing and Calculation:
-
Apply Fourier transform and phase correction to the FID.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following equation:[8] Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcpa.in [ijcpa.in]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to Chloropyrazole Derivatives: From Molecular Architecture to Drug Design
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks the secrets of its biological activity, guiding the rational design of more potent and selective therapeutics. Among the vast landscape of heterocyclic compounds, pyrazole derivatives have emerged as a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of chlorine atoms onto the pyrazole scaffold can significantly modulate these properties, making chloropyrazole derivatives a particularly interesting class of compounds for drug discovery.
This guide provides an in-depth comparative analysis of the X-ray crystallography of chloropyrazole derivatives. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, the interpretation of crystallographic parameters, and the crucial link between solid-state structure and biological function.
The Decisive Role of X-ray Crystallography in Drug Discovery
Single-crystal X-ray diffraction is an unparalleled analytical technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid.[2] This detailed structural information, including bond lengths, bond angles, and intermolecular interactions, is fundamental to understanding the structure-activity relationships (SAR) that govern a molecule's therapeutic efficacy.[1][2] For chloropyrazole derivatives, X-ray crystallography allows us to visualize how the number and position of chlorine substituents influence the molecule's conformation, its packing in the crystal lattice, and the non-covalent interactions it forms. These structural nuances can have profound effects on a compound's solubility, stability, and, most importantly, its binding affinity to a biological target.[3]
A Comparative Analysis of Chloropyrazole Crystal Structures
The substitution of hydrogen with chlorine on the pyrazole ring introduces significant electronic and steric effects that dictate the resulting crystal structure. Let's explore a comparative analysis of mono-, di-, and tri-chlorinated pyrazole derivatives to understand these influences.
Monochlorinated Pyrazoles: The Impact of a Single Halogen
The introduction of a single chlorine atom can already induce significant changes in the crystal packing compared to the parent pyrazole. A prime example is the series of 4-halogenated-1H-pyrazoles (4-fluoro, 4-chloro, 4-bromo, and 4-iodo-1H-pyrazole).
A comparative study of these compounds revealed that 4-chloro-1H-pyrazole is isostructural with its bromo analogue, forming trimeric hydrogen-bonded motifs.[4] In contrast, the fluoro and iodo analogues form non-isostructural catemers (polymeric chains).[4] This highlights that the nature of the halogen atom, not just its presence, plays a critical role in directing the supramolecular assembly.
Table 1: Comparative Crystallographic Data for 4-Halogenated-1H-Pyrazoles
| Parameter | 4-Fluoro-1H-pyrazole | 4-Chloro-1H-pyrazole | 4-Bromo-1H-pyrazole | 4-Iodo-1H-pyrazole |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pnma | Pnma | P2₁/c |
| Supramolecular Motif | Catemer | Trimer | Trimer | Catemer |
| N-H···N Distance (Å) | 2.872(2), 2.883(2) | 2.909(3) | 2.921(7) | 2.955(4) |
Data synthesized from multiple sources.
The data in Table 1 demonstrates that while the N-H···N hydrogen bond distances do not show a clear trend with halogen electronegativity, the overall packing motif is significantly altered. This underscores the subtle interplay of hydrogen bonding, halogen bonding, and other weak intermolecular forces in determining the final crystal structure.
Dichlorinated Pyrazoles: Increasing Steric and Electronic Influence
The introduction of a second chlorine atom further complicates the intermolecular interaction landscape. For instance, the crystal structure of (4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one reveals a complex network of interactions.[1] The presence of two chlorine atoms on the phenyl ring influences the dihedral angles between the pyrazole and the pendant rings and participates in C-H···Cl and Cl···π interactions.[1]
Table 2: Selected Crystallographic Data for a Dichlorophenyl Pyrazolone Derivative
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| (4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one | Triclinic | P-1 | O-H···O, C-H···O, C-H···N, C-H···π, π-π stacking |
Data from the analysis of the specified dichlorophenyl pyrazolone derivative.[1]
Comparing this to monochlorinated derivatives, the increased number of chlorine atoms can lead to a more complex and densely packed crystal structure, potentially impacting solubility and dissolution rates, which are critical parameters for drug development.
From Structure to Function: Crystallography in Structure-Based Drug Design
The true power of X-ray crystallography lies in its application to structure-based drug design (SBDD).[3][5][6] By determining the co-crystal structure of a chloropyrazole derivative bound to its biological target, researchers can visualize the precise binding mode and identify key interactions. This knowledge is invaluable for designing more potent and selective inhibitors.
A notable example is the development of pyrazole-based inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[7] The crystal structure of an initial lead compound bound to the p38 enzyme revealed the binding orientation and key hydrogen bonding interactions.[7] This structural insight guided the design of new analogues with improved potency and pharmacokinetic properties.[7] The co-crystal structure of an optimized inhibitor confirmed that the designed modifications led to the desired interactions with the target protein.[7]
Figure 1: The iterative cycle of structure-based drug design, where X-ray crystallography plays a pivotal role.
Experimental Protocol: A Guide to Single-Crystal X-ray Diffraction of Chloropyrazole Derivatives
The successful determination of a crystal structure relies on a meticulous experimental workflow. The following protocol outlines the key steps for the X-ray crystallographic analysis of small organic molecules like chloropyrazole derivatives.
Step 1: Crystallization
The most critical and often challenging step is obtaining high-quality single crystals.
-
Purification: The compound must be of the highest possible purity.
-
Solvent Selection: Screen a variety of solvents with different polarities and boiling points.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.
-
Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble and place it in a sealed container with a second solvent (the anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly.
-
Step 2: Crystal Selection and Mounting
-
Selection: Under a polarizing microscope, select a single crystal with well-defined faces and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Mounting: Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
Step 3: Data Collection
-
Cryo-cooling: The mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and thermal vibrations.
-
Diffractometer Setup: The crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure high completeness and redundancy of the data.
Figure 2: A generalized workflow for single-crystal X-ray diffraction analysis.
Step 4: Data Processing and Structure Solution
-
Data Integration and Scaling: The raw diffraction images are processed to determine the intensities of the individual reflections and to apply corrections for various experimental factors.
-
Structure Solution: The initial atomic positions are determined using direct methods or the Patterson method. This provides a preliminary model of the crystal structure.
Step 5: Structure Refinement and Validation
-
Refinement: The initial model is refined against the experimental data using least-squares methods to improve the agreement between the observed and calculated structure factors.
-
Validation: The final structure is validated using tools like PLATON and CheckCIF to ensure its quality and to check for any missed symmetry or other errors.
Data Analysis and Visualization: Unveiling Molecular Insights
The final refined crystal structure provides a wealth of information. Software such as Mercury and PLATON are invaluable for visualizing the three-dimensional structure and analyzing intermolecular interactions.
-
Mercury: This program is excellent for generating high-quality images of crystal structures, visualizing packing diagrams, and identifying hydrogen bonds and other short contacts.[8][9]
-
PLATON: This is a powerful tool for a more in-depth analysis of the geometry of the structure, including the calculation of hydrogen bond parameters, ring puckering, and the analysis of voids in the crystal lattice.[6][10]
By using these tools, researchers can gain a detailed understanding of how chloropyrazole derivatives pack in the solid state and the specific interactions that govern their assembly. This information is crucial for understanding polymorphism, designing co-crystals, and ultimately, for developing new and improved pharmaceuticals.
Conclusion
The X-ray crystallographic analysis of chloropyrazole derivatives is a powerful and indispensable tool in modern drug discovery. It provides a detailed roadmap of the molecular architecture, enabling a deep understanding of structure-activity relationships. By comparing the crystal structures of different chloropyrazole derivatives, we can discern the subtle yet significant effects of chlorine substitution on molecular conformation and crystal packing. This knowledge, in turn, empowers medicinal chemists to rationally design the next generation of pyrazole-based therapeutics with enhanced efficacy and selectivity. The continued application of X-ray crystallography will undoubtedly continue to be a driving force in the discovery and development of novel medicines.
References
- 1. Crystal structure of (4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dromicsedu.com [dromicsedu.com]
- 6. Case Studies in Structure-Based Designs - Drug Design Org [drugdesign.org]
- 7. Supramolecular polymerization of BODIPY dyes extended with rationally designed pyrazole-based motifs - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. PLATON/H-BOND ANALYSIS [web.mit.edu]
- 9. youtube.com [youtube.com]
- 10. platonsoft.nl [platonsoft.nl]
A Comparative Guide to the Synthesis of Substituted Pyrazole Carboxylates: Knorr Condensation vs. Multicomponent Reactions
For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals. The synthesis of substituted pyrazole carboxylates, key intermediates for these drugs, is therefore of critical importance. This guide provides an in-depth, objective comparison of two principal synthetic strategies: the classical Knorr pyrazole synthesis and modern multicomponent reactions (MCRs). By examining the mechanistic underpinnings, experimental protocols, and performance metrics of each, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.
Introduction: The Significance of Pyrazole Carboxylates
Substituted pyrazoles are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. They form the core structure of numerous drugs, including anti-inflammatory agents like celecoxib, antipsychotics, and anti-obesity drugs. The carboxylate functionality on the pyrazole ring is a versatile handle for further molecular elaboration, making the efficient synthesis of pyrazole carboxylates a key focus in organic and medicinal chemistry.
This guide will compare two powerful and widely adopted methods for their synthesis:
-
The Knorr Pyrazole Synthesis: A traditional and robust method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
-
Multicomponent Reactions (MCRs): Modern, one-pot strategies that combine three or more reactants to form a complex product, offering high efficiency and atom economy.
We will delve into the intricacies of each method, providing not just the "how" but also the "why" behind the experimental choices, supported by experimental data and detailed protocols.
The Classical Approach: Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this synthesis involves the reaction of a β-ketoester (a type of 1,3-dicarbonyl compound) with a hydrazine.[1] The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2]
Mechanistic Insights
The mechanism of the Knorr synthesis is a two-step process. The initial, and often rate-determining, step is the condensation of the hydrazine with one of the carbonyl groups of the β-ketoester to form a hydrazone. The second step is the intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the remaining carbonyl group, followed by dehydration to form the stable pyrazole ring.
A critical aspect of the Knorr synthesis, when using unsymmetrical β-ketoesters, is regioselectivity . The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl groups, potentially leading to a mixture of two regioisomeric products. The outcome is influenced by the steric and electronic properties of the substituents on both the β-ketoester and the hydrazine, as well as the reaction conditions, particularly the pH.[2] Generally, the more nucleophilic nitrogen of a substituted hydrazine will attack the more electrophilic carbonyl carbon.
Caption: General workflow of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate
This protocol is adapted from a procedure for the synthesis of a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.[3]
Step 1: Synthesis of the β-Dicarbonyl Intermediate (Ethyl 2,4-dioxo-4-phenylbutanoate derivative)
-
In a suitable reaction vessel, dissolve diethyl oxalate and a substituted acetophenone in the presence of sodium ethoxide.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative is typically used in the next step without extensive purification.
Step 2: Cyclocondensation with Hydrazine
-
Prepare a suspension of the crude dioxo-ester intermediate from Step 1 in a suitable solvent such as ethanol.
-
Add glacial acetic acid to the suspension.
-
Slowly add hydrazine hydrate to the reaction mixture.
-
Reflux the reaction mixture. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.
The Modern Approach: Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as a powerful tool in modern organic synthesis, aligning with the principles of green chemistry by offering high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.[4] For the synthesis of pyrazole carboxylates, a common MCR strategy involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine derivative.
Mechanistic Insights
The mechanism of this three-component reaction typically begins with the Knoevenagel condensation of the aldehyde and the β-ketoester to form an α,β-unsaturated dicarbonyl intermediate. This is followed by a Michael addition of the hydrazine to the unsaturated system. The resulting intermediate then undergoes intramolecular cyclization and aromatization, often through oxidation, to yield the final substituted pyrazole carboxylate.[5]
The use of a catalyst, such as an ionic liquid or a Lewis acid, can significantly enhance the reaction rate and yield.[5] A key advantage of many MCRs is the potential for high regioselectivity, as the reaction pathway is often more controlled than in the classical Knorr synthesis.
Caption: General workflow of a three-component pyrazole synthesis.
Experimental Protocol: One-Pot Synthesis of Ethyl Pyrazole-4-carboxylate Derivatives
This protocol is based on a three-component reaction using a magnetic ionic liquid as a recyclable catalyst.[5]
-
In a round-bottom flask, combine ethyl acetoacetate (10 mmol), an appropriate aldehyde (10 mmol), a hydrazine derivative (10 mmol), and the magnetic ionic liquid [bmim][FeCl4] (1.5 mmol).
-
Stir the mixture under a flow of oxygen at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the magnetic ionic liquid catalyst from the reaction mixture using a magnet.
-
Wash the catalyst with ethyl acetate and dry it under vacuum for reuse.
-
Evaporate the solvent from the product solution.
-
Recrystallize the crude product from isopropanol to obtain the pure pyrazole-4-carboxylate derivative.
Performance Comparison: Knorr Synthesis vs. MCR
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the two synthetic routes, based on representative experimental data from the literature.
| Parameter | Knorr Pyrazole Synthesis | Multicomponent Reaction (MCR) |
| Starting Materials | β-Dicarbonyl compound, Hydrazine | Aldehyde, β-Ketoester, Hydrazine |
| Number of Steps | Often two steps (intermediate synthesis + cyclization) | One-pot |
| Reaction Time | Can be several hours | Typically shorter, can be minutes to a few hours[6] |
| Reaction Conditions | Often requires heating (reflux)[3] | Can often be performed at room temperature[1][5] |
| Catalyst | Typically a protic acid (e.g., acetic acid)[3] | Various, including ionic liquids, Lewis acids, or catalyst-free[1][5] |
| Yield | Good to excellent (often >70%)[3] | Good to excellent (75-92% reported in one study)[5] |
| Atom Economy | Lower, due to the formation of water as a byproduct | Higher, as most atoms from the reactants are incorporated into the final product |
| Regioselectivity | Can be an issue with unsymmetrical substrates, leading to isomeric mixtures[2] | Often highly regioselective[5] |
| Substrate Scope | Broad, but may be limited by the availability of the β-dicarbonyl precursor | Very broad, allowing for high diversity by varying the three components |
| Green Chemistry | Can involve harsh conditions and generate more waste | Generally more aligned with green chemistry principles (one-pot, higher atom economy, milder conditions)[4] |
Causality Behind Experimental Choices and Field-Proven Insights
Why choose the Knorr Synthesis?
The Knorr synthesis remains a valuable tool in the synthetic chemist's arsenal due to its reliability and the widespread availability of starting materials. For the synthesis of a specific, well-characterized pyrazole carboxylate where the corresponding β-dicarbonyl is readily accessible, the Knorr method is a straightforward and high-yielding option. The main challenge, regioselectivity, can sometimes be controlled by careful choice of reaction conditions (e.g., pH) or by using a symmetrical β-dicarbonyl compound. In an industrial setting where a specific isomer is required and a process has been optimized, the Knorr synthesis can be a cost-effective and robust manufacturing route.
Why opt for a Multicomponent Reaction?
MCRs excel in scenarios that demand efficiency, diversity, and adherence to green chemistry principles. For drug discovery and the generation of compound libraries, MCRs are unparalleled. The ability to vary three (or more) components in a single reaction allows for the rapid synthesis of a multitude of analogs for structure-activity relationship (SAR) studies. The often milder reaction conditions make MCRs suitable for substrates with sensitive functional groups. Furthermore, the one-pot nature of MCRs reduces the number of workup and purification steps, saving time, solvents, and energy. The high regioselectivity observed in many MCRs for pyrazole synthesis is a significant advantage over the Knorr method, simplifying product purification and improving overall process efficiency.
Conclusion
Both the Knorr pyrazole synthesis and multicomponent reactions offer effective pathways to substituted pyrazole carboxylates, each with its own set of advantages and limitations.
-
The Knorr synthesis is a time-tested, reliable method that is particularly useful when the required β-dicarbonyl precursor is readily available and regioselectivity is not a concern or can be controlled.
-
Multicomponent reactions represent a more modern, efficient, and environmentally friendly approach. They are ideal for generating diverse libraries of compounds, and their high regioselectivity and operational simplicity make them an attractive choice for both academic research and industrial applications.
The choice between these two powerful synthetic routes will ultimately depend on the specific goals of the research program, including the desired molecular diversity, scalability, and the importance of green chemistry considerations.
References
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sid.ir [sid.ir]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate in Modern Synthesis
A Comparative Guide for Medicinal and Process Chemists
In the landscape of modern drug discovery and materials science, pyrazole-containing molecules represent a "privileged scaffold," consistently appearing in blockbuster pharmaceuticals and advanced materials.[1] The strategic selection of the initial pyrazole building block is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. This guide provides a detailed, evidence-based comparison of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate against other common pyrazole building blocks, offering insights into its unique reactivity and synthetic utility for researchers, scientists, and drug development professionals.
The Pyrazole Core: A Cornerstone of Bioactive Molecules
The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement imparts a unique set of physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition at biological targets.[1] Its presence in drugs like Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and numerous kinase inhibitors underscores its importance in medicinal chemistry.[1][2] The efficacy of these drugs is highly dependent on the substitution pattern around the pyrazole ring, making the choice of a versatile and efficiently functionalized starting material paramount.
Comparative Reactivity in Key Cross-Coupling Reactions
The true value of a building block is demonstrated in its performance in robust, scalable chemical transformations. The most common and powerful methods for elaborating heterocyclic cores are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3] Here, we compare the expected efficacy of this compound with common alternatives.
The Halogen Handle: Chloro vs. Bromo and Iodo Pyrazoles
The choice of halogen on the pyrazole ring is a primary consideration, creating a trade-off between reactivity and the propensity for side reactions. The general reactivity trend for oxidative addition to a palladium(0) catalyst is I > Br > OTf > Cl. However, for electron-rich heterocycles like pyrazoles, this is not the complete picture.
A direct comparative study on halogenated aminopyrazoles in the Suzuki-Miyaura reaction revealed that bromo and chloro derivatives were superior to their iodo counterparts .[4] This is attributed to a reduced propensity for dehalogenation, a common side reaction that consumes the starting material and generates impurities. While iodo-pyrazoles may react faster, they are often more susceptible to this undesired pathway, leading to lower overall yields of the desired coupled product.[4]
The C-Cl bond, being stronger, requires more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald's biaryl phosphine ligands) or N-heterocyclic carbenes (NHCs) to facilitate oxidative addition.[5] However, the development of modern palladium precatalysts (such as the G2 and G3 palladacycles) has made the coupling of aryl chlorides highly efficient and reliable, mitigating the historical reactivity gap.[4]
Table 1: Quantitative Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling
| Halogen (X) on Pyrazole | General Reactivity | Propensity for Dehalogenation | Catalyst System Requirement | Cost & Availability |
| Chloro (Cl) | Moderate | Low | Modern, electron-rich ligands (e.g., XPhos, SPhos) required | Generally lower cost, widely available |
| Bromo (Br) | High | Moderate | Tolerates a wider range of standard ligands | Higher cost than chloro-derivatives |
| Iodo (I) | Very High | High | Can be prone to catalyst inhibition and side reactions | Highest cost |
Data synthesized from principles and findings in cited literature.[4][5]
The Role of Substituents: An Electronic and Steric Analysis
The substituents on this compound—an N-methyl group, a C3-chloro group, and a C5-methyl ester—are not passive bystanders in coupling reactions. They play a crucial role in modulating the electronic properties and steric environment of the pyrazole core.
-
N1-Methyl Group : This substituent prevents complications arising from the acidic N-H proton present in unprotected pyrazoles. The N-H proton can lead to catalyst inhibition or deactivation through the formation of unreactive palladium-azolyl complexes.[5] By having the N1-position blocked, reactions are often cleaner, requiring lower catalyst loadings and proceeding with more predictable kinetics.
-
C5-Methoxycarbonyl Group (-CO₂Me) : This electron-withdrawing group activates the pyrazole ring towards certain reactions but can also serve as a handle for further transformations. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides—a common linkage in pharmaceuticals.[6] This dual functionality makes it a highly strategic substituent. In the context of C-H activation, ester groups can also act as directing groups for functionalization at adjacent positions, although this is less common for the pyrazole C4 position.[7]
Alternative Building Blocks: A Strategic Overview
While this compound offers a balanced profile of reactivity and stability, other building blocks may be advantageous for specific synthetic goals.
-
Pyrazole Boronic Acids/Esters : These compounds switch the roles in a Suzuki-Miyaura coupling, acting as the nucleophilic partner. They are particularly useful when the coupling partner is a complex, halogenated fragment. However, the synthesis of the pyrazole boronic ester itself adds steps to the overall sequence.
-
4-Halo-Pyrazoles : For accessing substitution at the C4 position, a 4-halo-pyrazole is the logical starting point. Palladium-catalyzed direct arylation has been shown to be effective at the C4 position when the C5 position is temporarily blocked with a chloro group, demonstrating a powerful regiochemical control strategy.[8]
-
Pyrazoles with Other Leaving Groups (e.g., Triflates, Tosylates) : Pseudohalides like triflates (OTf) and tosylates (OTs) are excellent alternatives to halides, especially when derived from readily available pyrazolones. They often exhibit high reactivity in cross-coupling reactions.[9]
Experimental Protocols: Harnessing the Power of Chloro-Pyrazoles
The following protocols are representative methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for a chloro-pyrazole substrate.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on established methods for the coupling of challenging heteroaryl chlorides.[5]
-
Reaction Setup : To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition : Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the corresponding ligand (e.g., XPhos, 1.5-3 mol% relative to Pd) if not using a pre-formed complex.
-
Solvent Addition : Add a degassed solvent mixture, typically a 4:1 ratio of dioxane to water.
-
Reaction : Seal the vial and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from methods developed for the amination of heteroaryl chlorides.[3][10]
-
Reaction Setup : To a dry reaction vial under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%) and the corresponding ligand (e.g., RuPhos, 3-6 mol%).
-
Reagent Addition : Add this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 equiv).
-
Solvent Addition : Add a degassed anhydrous ethereal solvent, such as toluene or dioxane.
-
Reaction : Seal the vial and heat the mixture to 90-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification : Purify the crude product by flash column chromatography.
Conclusion: A Strategic Choice for Streamlined Synthesis
This compound emerges as a highly strategic building block for several key reasons:
-
Optimal Halogen Choice : The chloro-substituent provides a robust handle for cross-coupling reactions, offering a superior balance of reactivity and stability by minimizing dehalogenation side reactions compared to iodo-derivatives.[4]
-
Built-in Protection : The N-methyl group circumvents issues related to catalyst inhibition by the acidic N-H proton, leading to more efficient and reproducible reactions.[5]
-
Orthogonal Functionality : The C5-methyl ester serves as a valuable synthetic handle for subsequent diversification, such as amide bond formation, without interfering with the initial cross-coupling at the C3 position.
-
Cost-Effectiveness : Chloro-aromatics are typically more economical than their bromo- or iodo-counterparts, a significant advantage in process development and scale-up campaigns.
While other pyrazole building blocks have their place in specific synthetic contexts, the combination of features in this compound makes it an exceptionally versatile and efficient starting point for the synthesis of complex, highly functionalized pyrazole-containing molecules. Its adoption can lead to more convergent, cost-effective, and scalable synthetic routes in both academic and industrial research.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Palladium-catalyzed multi-acetoxylation of 1,3-disubstituted 1H-pyrazole-5-carboxylates via direct C(sp2)H or C(sp3)H b… [ouci.dntb.gov.ua]
- 8. Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Characterization of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate by Mass Spectrometry
Introduction: In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel heterocyclic compounds is paramount. Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate, a substituted pyrazole, represents a scaffold of significant interest due to the prevalence of the pyrazole core in a multitude of bioactive molecules.[1] Accurate and comprehensive characterization of such compounds is a critical prerequisite for understanding their chemical behavior, optimizing synthesis, and ensuring their efficacy and safety in various applications. This guide provides an in-depth technical comparison of mass spectrometry with other key analytical techniques for the characterization of this specific pyrazole derivative, offering field-proven insights for researchers, scientists, and drug development professionals.
The Central Role of Mass Spectrometry
Mass spectrometry (MS) stands as a cornerstone technique for the structural analysis of small molecules due to its exceptional sensitivity and ability to provide detailed information about a molecule's mass and fragmentation pattern.[2] For a molecule like this compound, MS can unequivocally determine its molecular weight and offer significant clues about its constituent parts through controlled fragmentation. This guide will delve into the two most common MS approaches for this type of analyte: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the characterization of many pyrazole derivatives.[3] The high-energy nature of Electron Ionization (EI) leads to extensive and reproducible fragmentation, creating a unique "fingerprint" for the molecule.
Predicted EI Fragmentation of this compound
The molecular ion peak ([M]+•) for this compound (C₆H₇ClN₂O₂) is expected at m/z 174 (for ³⁵Cl) and 176 (for ³⁷Cl) in an approximate 3:1 isotopic ratio, which is characteristic of a monochlorinated compound. The fragmentation is predicted to follow several key pathways based on the established fragmentation of pyrazoles and methyl esters.[4][5]
A primary fragmentation event for methyl esters is the loss of the methoxy radical (•OCH₃), leading to a prominent ion at m/z 143/145. Another characteristic fragmentation is the loss of the entire methoxycarbonyl group (•COOCH₃), resulting in an ion at m/z 115/117. The pyrazole ring itself can undergo cleavage, often involving the expulsion of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[4][5]
Diagram: Predicted EI Fragmentation Pathway
Caption: Predicted major EI fragmentation pathways for this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in split mode (e.g., 20:1 split ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions (EI):
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-300.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
For compounds that may be thermally sensitive or less volatile, LC-MS with a soft ionization technique like ESI is the preferred method. ESI is particularly effective for polar molecules and typically produces a protonated molecule ([M+H]⁺) with minimal fragmentation, which is advantageous for confirming the molecular weight.[6][7]
Predicted ESI-MS Behavior
In positive ion mode ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 175/177. Adduct formation with common LC-MS mobile phase ions, such as sodium ([M+Na]⁺) at m/z 197/199, may also be observed. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the protonated molecule, which would likely involve the neutral loss of methanol (CH₃OH) to yield a fragment at m/z 143/145, or the loss of carbon monoxide (CO) from the ester group.
Diagram: LC-MS/MS Workflow
Caption: A typical workflow for the characterization of a small molecule using LC-MS/MS with ESI.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-400.
-
Comparative Analysis with Other Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary structural information.
| Technique | Information Provided | Advantages | Limitations |
| GC-MS (EI) | Molecular weight, elemental composition (from isotopic pattern), detailed and reproducible fragmentation pattern. | High sensitivity, excellent for volatile compounds, extensive libraries for compound identification. | Requires volatile and thermally stable analytes, extensive fragmentation can sometimes lead to the absence of a molecular ion. |
| LC-MS (ESI) | Molecular weight, confirmation of elemental composition, controlled fragmentation with MS/MS. | Applicable to a wide range of polarities and thermal stabilities, soft ionization preserves the molecular ion. | Matrix effects can cause ion suppression, fragmentation is not as standardized as EI. |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra can be challenging to interpret. |
| FTIR Spectroscopy | Information about the functional groups present in the molecule. | Fast, non-destructive, provides a characteristic fingerprint. | Provides limited information on the overall molecular structure and connectivity. |
Conclusion and Recommendations
For the comprehensive characterization of this compound, a multi-technique approach is recommended.
-
Initial Confirmation: LC-MS with ESI is ideal for the rapid confirmation of the molecular weight.
-
Detailed Structural Elucidation: GC-MS with EI will provide a detailed fragmentation pattern that can be used to confirm the presence of the key structural motifs.
-
Unambiguous Structure and Isomer Determination: ¹H and ¹³C NMR spectroscopy are essential for the definitive assignment of the structure and to distinguish between potential regioisomers, which can be a challenge in pyrazole synthesis.[3]
-
Functional Group Analysis: FTIR spectroscopy serves as a quick and straightforward method to confirm the presence of the ester carbonyl and other functional groups.
By integrating the data from these complementary techniques, researchers can achieve a high level of confidence in the structure and purity of this compound, which is crucial for its advancement in drug discovery and development pipelines.
References
- 1. jocpr.com [jocpr.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 6. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 7. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of In-Process Monitoring for Pyrazole Synthesis
A Senior Application Scientist's Guide to HPLC Method Development for Pyrazole Reaction Monitoring
Pyrazole and its derivatives are cornerstone heterocyclic scaffolds in modern drug discovery, exhibiting a vast range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The synthesis of these valuable compounds often involves multi-step reactions where the formation of intermediates, by-products, and positional isomers is common.[2] Consequently, the ability to monitor reaction progress in real-time is not merely a quality control measure; it is a critical component of process optimization, yield maximization, and impurity control. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering the resolution and sensitivity required to dissect complex reaction mixtures.
This guide provides a comparative analysis of HPLC method development strategies tailored for monitoring pyrazole synthesis. Moving beyond a simple recitation of steps, we will explore the underlying chromatographic principles and provide a logical framework for making informed decisions—from column and mobile phase selection to final method validation—grounded in the principles of scientific integrity and backed by authoritative guidelines.
Chapter 1: The Analytical Challenge of the Pyrazole Ring
Developing a robust HPLC method for pyrazoles requires an appreciation of their unique physicochemical properties. As nitrogen-containing heterocyclic compounds, their behavior in a chromatographic system is influenced by several factors:
-
Polarity and Hydrophobicity: The pyrazole core itself is moderately polar. However, the diverse substituents introduced during synthesis can dramatically alter the overall hydrophobicity of the molecule, creating a wide range of polarities within a single reaction mixture (starting materials, intermediates, and final product).
-
Aromaticity and π-π Interactions: The aromatic nature of the pyrazole ring allows for π-π interactions with specific HPLC stationary phases. This property can be leveraged to achieve unique selectivity that traditional hydrophobic interactions alone cannot provide.[3]
-
Acid-Base Properties: The nitrogen atoms in the pyrazole ring can act as weak bases. The pKa of the analyte and the pH of the mobile phase are therefore critical parameters that can significantly impact retention time and peak shape.[4]
-
Isomerism: The synthesis of substituted pyrazoles can often lead to the formation of positional isomers, which may have very similar polarities, making them challenging to separate with standard C18 columns.[2]
Chapter 2: A Comparative Guide to Method Development Strategies
The selection of the HPLC column, or stationary phase, is the most powerful tool for influencing selectivity in a separation.[5] For pyrazole reaction monitoring, a systematic approach involves comparing the performance of different column chemistries.
Strategy A: The Workhorse - Reversed-Phase C18
The octadecylsilane (C18) column is the most common starting point in reversed-phase HPLC due to its broad applicability and hydrophobicity.[6][7] It primarily separates analytes based on their hydrophobic character. For many pyrazole syntheses, where reactants and products have a significant difference in hydrophobicity, a C18 column can provide adequate separation.[1][8][9]
Experimental Data Snapshot: C18 Performance
-
Hypothetical Reaction: Phenylhydrazine + 1,3-Diketone → Substituted Pyrazole
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and Water with 0.1% Formic Acid (gradient elution)
-
Detection: UV at 254 nm
| Compound | Retention Time (min) | Tailing Factor | Resolution (from previous peak) |
| Phenylhydrazine | 2.5 | 1.2 | - |
| 1,3-Diketone | 4.1 | 1.1 | 8.5 |
| Pyrazole Product | 9.8 | 1.3 | 25.1 |
| Isomeric By-product | 9.6 | 1.3 | 1.2 |
Analysis: The C18 column effectively separates the starting materials from the final product. However, it struggles to resolve the main product from a closely eluting isomeric by-product (Resolution < 1.5), a common challenge. This necessitates the exploration of alternative selectivities.
Strategy B: Enhancing Selectivity - The Phenyl-Hexyl Column
For aromatic compounds like pyrazoles, a Phenyl-Hexyl column offers an alternative and often superior separation mechanism.[5][10] This stationary phase provides not only hydrophobic interactions via its hexyl chain but also π-π interactions between its phenyl groups and the aromatic rings of the analytes.[3][11][12] This dual-mode interaction can significantly enhance the resolution of aromatic isomers.
Experimental Data Snapshot: Phenyl-Hexyl Performance
-
Hypothetical Reaction: Same as above
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and Water with 0.1% Formic Acid (same gradient)
-
Detection: UV at 254 nm
| Compound | Retention Time (min) | Tailing Factor | Resolution (from previous peak) |
| Phenylhydrazine | 2.3 | 1.1 | - |
| 1,3-Diketone | 3.8 | 1.1 | 7.9 |
| Isomeric By-product | 10.5 | 1.2 | 28.3 |
| Pyrazole Product | 11.2 | 1.2 | 2.5 |
Analysis: The Phenyl-Hexyl column has altered the elution order and, most importantly, significantly improved the resolution between the pyrazole product and its isomer to a baseline-separated value of 2.5.[5] This is a direct result of the π-π interactions providing a different selectivity mechanism compared to the C18 column.[11]
Chapter 3: Step-by-Step Protocol for HPLC Method Development
This protocol outlines a systematic workflow for developing a robust HPLC method for monitoring a generic pyrazole synthesis.
Step 1: Information Gathering and Initial Conditions
-
Analyte Properties: Review the structures of all known starting materials, intermediates, and the final product. Assess their polarity, pKa, and UV absorbance maxima.
-
Column Selection: Begin with a workhorse column like a C18 (e.g., 150 mm x 4.6 mm, 5 µm). Have a column with alternative selectivity, such as a Phenyl-Hexyl, ready for comparison.
-
Mobile Phase Selection: A common starting point is a mixture of Acetonitrile (ACN) and water.[4] Methanol is an alternative organic modifier.[6] Add a modifier to control peak shape; 0.1% formic acid or trifluoroacetic acid is standard for acidic/neutral compounds, while 0.1% diethylamine can be used for basic compounds.[13]
-
Detector Settings: Use a photodiode array (PDA) detector to monitor multiple wavelengths simultaneously. Select a primary wavelength where all key analytes have reasonable absorbance.
Step 2: Initial Scouting Gradient
-
Prepare Samples: Create a solution containing all relevant standards (starting materials, product) and a diluted sample from the reaction mixture.
-
Run a Broad Gradient: Execute a fast, wide-range gradient (e.g., 5% to 95% ACN over 15 minutes).
-
Analyze the Chromatogram:
-
Identify all peaks.
-
Determine the approximate organic solvent percentage required to elute the last compound.
-
Assess peak shape and initial separation.
-
Caption: Logical workflow for systematic HPLC method development.
Step 3: Method Optimization
-
Gradient Optimization: Based on the scouting run, create a more focused gradient. If all peaks elute before 50% ACN, a gradient of 10-60% ACN over 20 minutes might be more appropriate. The goal is to achieve a resolution (Rs) of >2.0 between all critical peaks.
-
Flow Rate and Temperature: A standard flow rate is 1.0 mL/min for a 4.6 mm ID column. Column temperature (e.g., 30-40 °C) can be used to improve efficiency and reduce viscosity, but be cautious of thermally labile compounds.[14]
-
Alternative Selectivity: If co-elution or poor resolution persists on the C18 column, repeat the scouting and optimization steps on the Phenyl-Hexyl column.[5]
Step 4: System Suitability and Validation
Before routine use, the method's reliability must be confirmed. This is achieved through System Suitability Testing (SST) and formal validation according to ICH Q2(R1) guidelines.[15][16][17]
System Suitability Testing (SST): This is performed before each run to ensure the chromatographic system is performing adequately.[18][19][20]
-
Protocol: Inject a standard solution containing the main pyrazole product and a known impurity five or six times.
-
Acceptance Criteria (per USP <621>): [21][22]
-
Tailing Factor (T): ≤ 2.0
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Resolution (Rs) between critical peaks: ≥ 2.0
-
Theoretical Plates (N): Typically > 2000
-
Caption: Cause-and-effect relationships in HPLC method development.
Conclusion
A successful HPLC method for monitoring pyrazole synthesis is not developed by chance, but through a systematic and comparative approach. While a C18 column serves as a reliable starting point, the unique aromatic and electronic properties of pyrazoles mean that stationary phases offering alternative selectivities, such as Phenyl-Hexyl, are invaluable tools for resolving complex mixtures and critical isomeric pairs. By grounding experimental choices in chromatographic theory and adhering to rigorous system suitability and validation standards, researchers can develop trustworthy methods that provide accurate, real-time insights into their reaction dynamics, ultimately leading to higher quality products and more efficient processes.
References
- 1. ijcpa.in [ijcpa.in]
- 2. researchgate.net [researchgate.net]
- 3. uhplcs.com [uhplcs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. separationmethods.com [separationmethods.com]
- 11. support.waters.com [support.waters.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. starodub.nl [starodub.nl]
- 18. m.youtube.com [m.youtube.com]
- 19. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 20. ftp.uspbpep.com [ftp.uspbpep.com]
- 21. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 22. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
A Comparative Guide to the Antimicrobial Activity of Pyrazole Derivatives
Introduction: The Pyrazole Scaffold as a Privileged Structure in Antimicrobial Research
In the ongoing battle against microbial resistance, the search for novel chemical scaffolds that can serve as the basis for new antimicrobial agents is of paramount importance. Among the heterocyclic compounds, the pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its remarkable pharmacological versatility is evident from its presence in a wide array of therapeutic agents.[3][4] The pyrazole ring's unique chemical properties, including its ability to act as a bioisostere for other aromatic rings and engage in various non-covalent interactions, allow it to bind to a diverse range of biological targets, making it a fertile ground for the development of potent antimicrobial drugs.[2][4]
This guide provides a comparative analysis of the antimicrobial activity of various pyrazole derivatives, supported by experimental data. It further details the standardized methodologies for evaluating their efficacy and delves into the crucial structure-activity relationships (SAR) that govern their biological function. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to advance the discovery of next-generation pyrazole-based antimicrobial agents.
Section 1: Comparative Antimicrobial Efficacy of Selected Pyrazole Derivatives
The antimicrobial potency of a pyrazole derivative is profoundly influenced by the nature and position of substituents on the core ring.[5] Different chemical modifications can enhance a compound's ability to penetrate microbial cells, interact with specific molecular targets, or evade resistance mechanisms. Below is a comparative summary of the Minimum Inhibitory Concentration (MIC) values for representative pyrazole derivatives against common pathogenic microbes. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a key metric for assessing potency.[6][7]
Table 1: Comparative MIC Values (µg/mL) of Representative Pyrazole Derivatives
| Compound Class | Derivative Example | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference |
| Pyrazole-Hydrazones | Naphthyl-substituted hydrazone (Compound 6 ) | 0.78 - 1.56 | >100 | Not Reported | [8] |
| Pyrazole-Chalcones | Triazole-linked pyrazole chalcone | Moderate Activity | Moderate Activity | Moderate Activity | [9] |
| N-Phenylpyrazoles | N-(3-Nitrophenyl)pyrazole curcumin (Compound 12 ) | 10 | >100 | Not Reported | [5] |
| Fused Pyrazoles | Pyran-fused pyrazole (Compound 23 ) | 1.56 - 6.25 | Moderate Activity | Not Reported | [8] |
| Pyrazole-Thiazole Hybrids | Thiazolo-pyrazole derivative (Compound 17 ) | 4 | >100 | Not Reported | [8] |
Note: Data is compiled from multiple sources to illustrate comparative activities. Direct comparison should be made with caution as experimental conditions may vary between studies. "Moderate Activity" indicates that the source noted antimicrobial effects but did not provide specific MIC values in the abstract. ">100" indicates low potency.
Analysis of Comparative Data:
The data presented in Table 1 reveals several key trends. Pyrazole-hydrazone derivatives, particularly those with bulky naphthyl substitutions, exhibit potent activity against Gram-positive bacteria like S. aureus, including methicillin-resistant strains (MRSA).[8] This high potency suggests a mechanism that is particularly effective against the cellular architecture of Gram-positive organisms. In contrast, many derivatives show weaker activity against Gram-negative bacteria such as E. coli, which possess a protective outer membrane that can act as a barrier to drug entry.[8]
The SAR results for N-phenylpyrazole curcumin derivatives indicate that substitutions on the phenyl ring play a critical role. Electron-withdrawing groups, such as a nitro group (-NO2), significantly enhance activity against S. aureus, whereas electron-donating groups lead to a decline in antibacterial efficacy.[5] Fusing the pyrazole ring with other heterocyclic systems, like pyran, has also proven to be a successful strategy for creating potent inhibitors of bacterial growth.[8]
Section 2: Structure-Activity Relationship (SAR) and Mechanistic Insights
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For pyrazole derivatives, specific structural modifications are consistently linked to enhanced antimicrobial effects.
Key SAR Observations:
-
Substitution at N1 and C3/C5: The introduction of bulky aromatic or heteroaromatic rings at these positions often leads to increased potency. These groups can facilitate π-π stacking or hydrophobic interactions with the target enzyme or protein.
-
Halogenation: The presence of electron-withdrawing halogen atoms (e.g., -Cl, -F) on appended phenyl rings frequently enhances antimicrobial activity. This is attributed to changes in the molecule's electronic properties and lipophilicity, which can improve cell membrane penetration.[5][10]
-
Hybrid Molecules: "Clubbing" or hybridizing the pyrazole scaffold with other known antimicrobial pharmacophores, such as thiazole, triazole, or coumarin, is a powerful strategy.[8][9][10] These hybrid molecules can possess multiple mechanisms of action or improved target affinity.
Plausible Mechanisms of Action:
While the exact mechanism is not always fully elucidated, research suggests that antimicrobial pyrazoles act through several pathways:
-
Enzyme Inhibition: A primary target for many antibacterial pyrazoles is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[3][8] By inhibiting this enzyme, the compounds prevent the bacteria from multiplying.
-
Cell Wall Disruption: Some pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall, leading to cell lysis and death.[8]
-
Inhibition of Dihydrofolate Reductase (DHFR): Certain derivatives have been identified as inhibitors of DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids in bacteria.[8]
The following diagram illustrates the conceptual relationship between pyrazole core substitutions and their impact on antimicrobial activity.
Caption: Structure-Activity Relationship (SAR) concept map for pyrazole derivatives.
Section 3: Standardized Protocol for Antimicrobial Susceptibility Testing
To ensure that comparative data is reliable and reproducible, standardized testing protocols are essential. The Broth Microdilution Method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11][12]
Expertise in Practice: The Rationale Behind the Method As a scientist, the choice of methodology is critical. The broth microdilution method is favored for its efficiency, quantitative results, and the ability to test multiple compounds or strains simultaneously.[7] The protocol's trustworthiness is established through the mandatory inclusion of controls. A growth control (no drug) validates that the bacteria can proliferate in the medium, while a sterility control (no bacteria) ensures the medium is not contaminated. Quality control (QC) strains with known MIC values are also tested to verify the accuracy of the entire experimental setup.[7]
Step-by-Step Protocol: Broth Microdilution Assay
-
Preparation of Antimicrobial Stock Solution: Dissolve the synthesized pyrazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution with sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium. This creates a gradient of decreasing drug concentrations across the wells.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[13]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed.[7]
The workflow for this crucial experiment is visualized below.
Caption: Experimental workflow for the Broth Microdilution MIC assay.
Conclusion and Future Directions
This guide demonstrates that pyrazole derivatives represent a highly promising and adaptable scaffold for the development of novel antimicrobial agents.[14] The comparative data clearly indicate that strategic chemical modifications can yield compounds with potent and selective activity, particularly against challenging Gram-positive pathogens.[8] The structure-activity relationships discussed herein provide a rational basis for the design of future derivatives with improved efficacy.
Future research should focus on optimizing these compounds to enhance their activity against Gram-negative bacteria, exploring novel hybrid structures, and conducting in-depth mechanistic studies to identify new cellular targets. By leveraging the standardized protocols and SAR insights presented, the scientific community can continue to unlock the full therapeutic potential of the pyrazole nucleus in the fight against infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theaspd.com [theaspd.com]
- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Dihedral Angle Analysis Between Rings in Pyrazole Compounds
For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is not merely academic; it is the cornerstone of rational drug design. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of conditions.[1][2][3][4] The therapeutic efficacy of these compounds is intimately linked to their conformation, which dictates how they fit into and interact with their biological targets. A critical determinant of this conformation is the dihedral angle (or torsion angle) between the pyrazole ring and an adjacent ring system, such as a phenyl group. This guide provides an in-depth comparison of the principal experimental and computational methods used to determine this crucial parameter, offering field-proven insights into the causality behind each choice.
The Central Role of the Dihedral Angle
The dihedral angle describes the rotation around the single bond connecting the pyrazole core to another ring.[5] This rotation governs the overall shape of the molecule, influencing key properties such as:
-
Structure-Activity Relationship (SAR): Subtle changes in the dihedral angle can dramatically alter the molecule's ability to bind to a target receptor, turning a potent drug into an inactive compound.[6][7][8][9]
-
Physicochemical Properties: Molecular conformation affects properties like solubility and crystal packing, which are critical for drug formulation and bioavailability.
-
Receptor Selectivity: The specific orientation of the rings can determine whether a compound binds to its intended target or to off-target proteins, impacting its efficacy and side-effect profile.
Choosing the right analytical method to probe this angle is therefore a critical decision in the drug discovery workflow. This guide compares the three primary techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Computational Modeling.
Caption: Integrated workflow for dihedral angle analysis in pyrazole compounds.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is revered for its ability to provide an unambiguous, high-resolution snapshot of a molecule's atomic arrangement.[10]
Expertise & Causality: The power of this technique stems from analyzing how X-rays are diffracted by the highly ordered array of molecules within a single crystal. This ordered lattice effectively locks the molecule into a single, low-energy conformation. The resulting electron density map allows for the precise determination of each atom's coordinates in 3D space, from which the dihedral angle can be calculated with very high precision.[11]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. The pyrazole compound must be coaxed from a solution to form a single, high-quality crystal suitable for diffraction. This is a process of optimization, varying solvents, temperature, and concentration.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector records the positions and intensities of the thousands of diffracted X-ray spots.[10][12]
-
Structure Solution and Refinement: Computational software is used to process the diffraction pattern and solve the "phase problem," generating an initial electron density map. This map is then refined into a final structural model that includes the precise (x, y, z) coordinates for every atom.[10]
-
Dihedral Angle Calculation: Using the final atomic coordinates (typically from a Crystallographic Information File, or .cif), the dihedral angle is calculated directly using molecular visualization software (e.g., PyMOL, Mercury).[13]
Trustworthiness: The resulting structure is self-validating through metrics like the R-factor, which quantifies the agreement between the experimental diffraction data and the final structural model. A low R-factor indicates a high-quality, trustworthy structure.
Key Limitation: The primary caveat is that this method reveals the conformation in the solid state. This conformation might be influenced by crystal packing forces and may not perfectly represent the molecule's preferred shape in a biological, solution-phase environment.
Caption: Workflow for determining dihedral angles via X-ray crystallography.
The Dynamic View in Solution: NMR Spectroscopy
NMR spectroscopy offers a window into the conformational dynamics of molecules in solution, an environment that more closely mimics biological systems.
Expertise & Causality: The key experiment for this purpose is the Nuclear Overhauser Effect (NOE), which measures the transfer of spin polarization between nuclei that are close in space (typically < 5 Å).[14] The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two nuclei (1/r⁶). By measuring NOEs between protons on the pyrazole ring and protons on the adjacent ring, we can derive distance restraints. These restraints don't define a single angle but rather constrain the possible range of conformations the molecule adopts in solution.[15]
Experimental Protocol: 2D NOESY/ROESY
-
Sample Preparation: The pyrazole compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the required concentration.
-
Spectrum Acquisition: A two-dimensional NOESY (for small molecules) or ROESY (for medium-sized molecules or those with specific tumbling rates) experiment is performed on a high-field NMR spectrometer.[16] This experiment correlates protons that are close in space.
-
Data Processing: The 2D spectrum is processed to identify cross-peaks, which represent NOEs. The volume of these cross-peaks is integrated to quantify their intensity.
-
Distance Restraint Generation: The NOE intensities are converted into upper-limit distance restraints between pairs of protons.
-
Structure Calculation: These distance restraints are used as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that are all consistent with the experimental NMR data. The distribution of dihedral angles across this ensemble reflects the molecule's conformational flexibility in solution.
Trustworthiness: The validity of the resulting structural ensemble is confirmed by how well it satisfies the experimental distance restraints. This method is powerful for revealing conformational flexibility or the presence of multiple stable rotamers in solution, which would be invisible to crystallography.
Key Limitation: The precision is generally lower than crystallography. It often provides a time-averaged view or a range of possible angles rather than a single, high-precision value.
The Predictive Power: Computational Modeling
Computational chemistry provides a powerful, predictive approach to understand not just which conformations are stable, but also the energetic cost of rotating between them.
Expertise & Causality: Quantum mechanical methods like Density Functional Theory (DFT) are used to calculate the potential energy of the molecule as a function of the dihedral angle.[17][18] By systematically rotating the bond of interest and calculating the energy at each step (a "relaxed scan"), we can generate a potential energy surface. The minima on this surface correspond to the most stable conformations, and the height of the barriers between them reveals the energy required for rotation.[19]
Experimental Protocol: Dihedral Angle Scan
-
Structure Generation: A 3D model of the pyrazole compound is built using molecular modeling software.
-
Method Selection: An appropriate level of theory is chosen. For good accuracy, a hybrid DFT functional like B3LYP with a Pople-style basis set such as 6-311+G(d,p) is a common and reliable choice.[17][20] Solvent effects can be included using a continuum model (e.g., PCM).
-
Scan Definition: The four atoms defining the dihedral angle are selected, and the parameters for the scan are set (e.g., from 0° to 360° in 10° increments).
-
Execution: The calculation is run. At each step of the scan, the defined dihedral angle is held fixed while the geometry of the rest of the molecule is optimized to its lowest energy state for that constraint.
-
Analysis: The output is a plot of relative energy versus dihedral angle. The lowest points on the curve indicate the most stable dihedral angles, and the peaks represent the transition states for rotation.
Trustworthiness: The reliability of a computational prediction is entirely dependent on the accuracy of the chosen theoretical method. It is crucial to validate the computational model against experimental data whenever possible.[21][22] For example, one can check if the calculated minimum-energy conformation corresponds to the angle found by X-ray crystallography. Once validated, the model can be confidently used to predict the behavior of related, unsynthesized analogs.
Caption: Workflow for predictive dihedral analysis using computational modeling.
Comparative Guide: Choosing the Right Method
The selection of an analytical technique is a strategic decision based on the specific research question, available resources, and the compound's properties.
| Feature | X-ray Crystallography | NMR Spectroscopy (NOE) | Computational Modeling (DFT) |
| Physical State | Solid (Crystal) | Solution | In Silico (Gas or Solvated Phase) |
| Information Yield | Single, high-precision conformation | Time-averaged conformation or dynamic ensemble | Full potential energy surface, stable states, & barriers |
| Precision | Very High (< 0.1°) | Moderate (provides a range or average) | Dependent on the level of theory; can be high |
| Prerequisites | High-quality single crystal required | Soluble compound, requires high-field NMR | Computational resources (CPU time) |
| Key Strength | Unambiguous, "gold standard" static structure | Reveals behavior in a biologically relevant state | Predictive power; rationalizes dynamics |
| Key Weakness | Solid-state conformation may not reflect solution state | Lower precision; can be complex to interpret | Requires experimental validation for ultimate confidence |
A Synergistic Approach for Comprehensive Insight
Ultimately, the most powerful insights are gained not by relying on a single method, but by integrating the results from all three. A typical synergistic workflow might look like this:
-
Initial Prediction: A computational dihedral scan is performed on a lead compound to predict its low-energy conformations.
-
Experimental Validation: The compound is synthesized, and an X-ray crystal structure is obtained. The experimentally determined solid-state dihedral angle is compared to the computational prediction. If they match, it validates the chosen computational model.
-
Probing Solution Dynamics: NMR experiments are conducted to determine if the molecule retains this single conformation in solution or if it exhibits flexibility.
-
Rationalization and Design: The computational model, now validated, can be used to understand the NMR results. For example, if NMR suggests flexibility, the energy profile from the DFT scan can show whether the rotational barrier is low enough to allow for rapid interconversion at room temperature. This validated model can then be used to design new analogs with more rigid or specific dihedral angles to optimize target engagement.
By combining the precise snapshot from crystallography, the dynamic picture from NMR, and the predictive energy landscape from computation, researchers can build a complete and robust understanding of their pyrazole compounds, paving the way for more effective and rationally designed medicines.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihedral angle calculation of a molecule (Theory) : Computer-Aided Drug Design Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. X-Ray Crystallography [www2.tulane.edu]
- 13. reddit.com [reddit.com]
- 14. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Advances in the exact nuclear Overhauser effect 2018-2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Recommendations for evaluation of computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fiveable.me [fiveable.me]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
As scientific endeavors push the boundaries of drug discovery and development, the synthesis and handling of novel chemical entities become routine. Among these is Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound whose specific toxicological properties are not yet fully characterized.[1] This lack of comprehensive data necessitates a cautious and well-informed approach to its handling. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a deep understanding of the principles behind the recommended procedures.
Understanding the Risks: Hazard Identification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3]
These classifications are the cornerstone of our safety protocols. The potential for skin, eye, and respiratory irritation, coupled with oral toxicity, dictates the stringent personal protective equipment (PPE) and handling procedures that follow.
Core Defense: Personal Protective Equipment (PPE)
The selection of PPE is not merely about donning standard lab attire; it is a carefully considered barrier against specific, identified risks. The principle of "as low as reasonably practicable" (ALARP) exposure should be applied at all times.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves inspected before use.[1][3] | The primary defense against skin contact, which can cause irritation.[1][3] Proper removal technique (without touching the outer surface) is critical to prevent cross-contamination.[1][4] |
| Eye & Face Protection | Safety glasses with side-shields or chemical splash goggles.[4] A face shield is recommended when handling larger quantities or when there is a significant splash risk.[1][5] | Protects against accidental splashes that can cause serious eye irritation.[1][3] Standard eyeglasses are insufficient.[6] |
| Skin & Body Protection | A complete suit protecting against chemicals, or a flame-resistant lab coat.[1][5] Closed-toe shoes are mandatory.[7] | Provides a barrier against accidental spills on the body. A lab coat should be worn at all times in the laboratory.[7] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3][7] If dust formation is unavoidable, a NIOSH-approved P95 or P1 particle respirator may be necessary.[1][4] | To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][3] |
It is imperative to inspect all PPE before use and to remove and dispose of it properly after handling the compound. Contaminated clothing should be removed immediately and washed before reuse.[3][8]
Operational Protocol: From Receipt to Disposal
A systematic workflow is essential to minimize risk. The following diagram and procedural steps outline a self-validating system for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing appropriate attire, including long pants and closed-toe shoes.[9]
-
Don the required PPE as outlined in the table above.
-
Ensure that an eyewash station and safety shower are readily accessible.[3][10]
-
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][7]
-
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1][3] Seek immediate medical attention.[1][3]
-
Skin Contact: Wash off immediately with soap and plenty of water.[1][3] If skin irritation occurs, seek medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10] Seek medical attention.[1][3]
-
Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[3] Call a physician or poison control center immediately.[2]
-
-
Storage:
Disposal Plan: A Critical Final Step
Improper disposal of chemical waste poses a significant environmental and safety risk. All waste materials contaminated with this compound must be treated as hazardous waste.
-
Chemical Waste: Surplus and non-recyclable solutions of the compound should be offered to a licensed disposal company.[1] Do not dispose of down the drain.[1]
-
Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be collected in a suitable, closed container for disposal.[1]
-
Packaging: Ensure all waste containers are clearly labeled with the contents. Follow your institution's and local regulations for hazardous waste disposal.[7] As a halogenated organic compound, it may require segregation into a specific "Halogenated Organic Waste" container.[7]
By adhering to these protocols, researchers can confidently handle this compound, ensuring their safety and the integrity of their work environment. This proactive approach to safety is not a barrier to research but a foundational pillar of scientific excellence.
References
- 1. aaronchem.com [aaronchem.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. capotchem.com [capotchem.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. fishersci.com [fishersci.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
